4-Hydrazinothieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality 4-Hydrazinothieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinothieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
thieno[3,2-d]pyrimidin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGLBGUBIKIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydrazinothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Hydrazinothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a core structural motif in a variety of biologically active molecules, and the introduction of a hydrazino group at the 4-position offers a versatile handle for further chemical modifications and the development of novel therapeutic agents. This document details a robust and reproducible synthetic pathway, from the preparation of the key intermediate, 4-chlorothieno[3,2-d]pyrimidine, to its subsequent conversion to the target compound. Furthermore, a comprehensive overview of the essential characterization techniques and expected analytical data is presented, providing researchers with the necessary information to confirm the identity and purity of the synthesized molecule.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery. Its structural resemblance to purine has made it a privileged scaffold for the design of molecules that can interact with a wide range of biological targets. Derivatives of thieno[3,2-d]pyrimidine have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
The 4-hydrazino substituent is a particularly valuable functional group in medicinal chemistry. It can act as a potent nucleophile, allowing for the facile introduction of a variety of side chains and the construction of more complex molecular architectures. This versatility makes 4-Hydrazinothieno[3,2-d]pyrimidine a key building block for the synthesis of compound libraries for high-throughput screening and the development of targeted therapies.
This guide is designed to provide a comprehensive and practical resource for the synthesis and characterization of this important molecule, empowering researchers to confidently incorporate it into their drug discovery programs.
Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine: A Two-Step Approach
The synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine is most effectively achieved through a two-step process, commencing with the synthesis of the activated intermediate, 4-chlorothieno[3,2-d]pyrimidine. This intermediate is then subjected to nucleophilic aromatic substitution with hydrazine hydrate to yield the final product.
Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
The initial step involves the conversion of the commercially available thieno[3,2-d]pyrimidin-4(3H)-one to 4-chlorothieno[3,2-d]pyrimidine. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The latter method, a Vilsmeier-Haack type reaction, is often preferred due to its milder reaction conditions and high yields.
Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
Materials:
-
Thieno[3,2-d]pyrimidin-4(3H)-one
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a flask containing 150 mL of dichloroethane, add 15.4 mL (197.13 mmol) of dimethylformamide and cool the mixture to 0 °C in an ice bath.
-
Slowly add 25 mL (295.70 mmol) of oxalyl chloride dropwise to the cooled solution. The formation of a white, gel-like substance (the Vilsmeier reagent) will be observed.
-
Once the addition is complete, add 15 g (98.57 mmol) of 3H-thieno[3,2-d]pyrimidin-4-one to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2.5 hours, then allow it to gradually warm to room temperature and continue stirring.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of water.
-
Extract the organic layer with dichloromethane (3 x 300 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Grind the resulting residue with 200 mL of hexane to afford 4-chlorothieno[3,2-d]pyrimidine as a dark brown solid (yields are typically high, around 99%).[3]
Step 2: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine
The second and final step is a nucleophilic aromatic substitution reaction where the chloro group of 4-chlorothieno[3,2-d]pyrimidine is displaced by a hydrazino group. This reaction is typically carried out using an excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.
Experimental Protocol: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a sealed tube, prepare a mixture of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq.) and hydrazine hydrate (10 eq.).
-
Add ethanol (3 mL/mmol of the starting material) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4 to 12 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the solvent.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer three times with brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like acetonitrile (ACN) to yield 4-Hydrazinothieno[3,2-d]pyrimidine.[4][5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for 4-Hydrazinothieno[3,2-d]pyrimidine.
Characterization of 4-Hydrazinothieno[3,2-d]pyrimidine
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine and thiophene ring protons. The hydrazino group protons will appear as exchangeable signals. |
| ¹³C NMR | Resonances for all carbon atoms in the thieno[3,2-d]pyrimidine core. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazino group, C=N stretching of the pyrimidine ring, and aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. For 4-Hydrazinothieno[3,2-d]pyrimidine, the following signals are anticipated:
-
Thiophene Protons: Two doublet signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the two protons on the thiophene ring. The coupling constant between these protons is expected to be around 5-6 Hz.[6]
-
Pyrimidine Proton: A singlet in the downfield region, usually above δ 8.5 ppm, corresponding to the proton on the pyrimidine ring.[6]
-
Hydrazino Protons: One or two broad, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazino group. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the carbons in the thieno[3,2-d]pyrimidine core will be in the aromatic region, typically between δ 110 and 165 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands to look for include:
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazino group.
-
C=N Stretching: A sharp absorption band around 1620 cm⁻¹ due to the C=N bond stretching in the pyrimidine ring.[6]
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its fragmentation pattern. For 4-Hydrazinothieno[3,2-d]pyrimidine (C₆H₆N₄S), the expected molecular ion peak [M]⁺ would be at m/z 166.03. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of 4-Hydrazinothieno[3,2-d]pyrimidine, a valuable building block in medicinal chemistry. The two-step synthesis, involving the formation of a 4-chloro intermediate followed by hydrazinolysis, is a well-established and high-yielding process. The guide has also provided a comprehensive overview of the analytical techniques required for the thorough characterization of the final product. By following the detailed protocols and utilizing the provided characterization data as a reference, researchers can confidently synthesize and verify the identity of 4-Hydrazinothieno[3,2-d]pyrimidine, paving the way for its application in the development of novel therapeutic agents.
References
-
MDPI. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
-
Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives. Chemical Research in Chinese Universities. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
-
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]
-
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. PMC. [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
(PDF) 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. ResearchGate. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine core has garnered significant attention as a "privileged" scaffold. Its structural resemblance to purines, fundamental components of DNA and RNA, allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[1][2][3] This guide delves into the synthesis, biological evaluation, and structure-activity relationships of novel thieno[3,2-d]pyrimidine derivatives, offering a comprehensive resource for professionals in the field of drug discovery. The versatility of this scaffold is underscored by its presence in compounds targeting a spectrum of diseases, from cancer to inflammatory conditions and infectious diseases.[4] Notably, derivatives such as apitolisib have progressed to clinical trials for the treatment of solid tumors, validating the therapeutic potential of this chemical class.[5]
Core Synthetic Strategies: Constructing the Thieno[3,2-d]pyrimidine Framework
The synthesis of thieno[3,2-d]pyrimidine derivatives is typically achieved through the construction of the pyrimidine ring onto a pre-existing thiophene core. A common and effective starting point is the use of 3-amino-thiophene-2-carboxylate derivatives, which can be cyclized with a one-carbon source to form the thieno[3,2-d]pyrimidinone ring system.[5]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of thieno[3,2-d]pyrimidine derivatives, commencing from a substituted thiophene.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 4-Hydrazinothieno[3,2-d]pyrimidine Compounds: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The thieno[3,2-d]pyrimidine core, a bioisostere of the purine nucleobase, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of numerous compounds with significant therapeutic potential. Within this fascinating class of heterocycles, the introduction of a hydrazino moiety at the 4-position unlocks a unique chemical reactivity and a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 4-hydrazinothieno[3,2-d]pyrimidine compounds, intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of novel therapeutics. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Synthetic Gateway: Accessing the 4-Hydrazinothieno[3,2-d]pyrimidine Core
The strategic synthesis of the 4-hydrazinothieno[3,2-d]pyrimidine scaffold is paramount to exploring its biological potential. The most prevalent and efficient method commences with the construction of the thieno[3,2-d]pyrimidine ring system, followed by the introduction of the hydrazino group.
Building the Thienopyrimidine Nucleus
A common starting point is the Gewald reaction, which provides a straightforward route to substituted 2-aminothiophenes. These intermediates are then cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
Step 1: Synthesis of 2-Amino-3-cyanothiophene. A mixture of a suitable ketone, malononitrile, and elemental sulfur is stirred in a solvent such as ethanol or dimethylformamide (DMF) in the presence of a base like triethylamine or morpholine at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours. The product is isolated by precipitation upon pouring the reaction mixture into water.
-
Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one. The 2-amino-3-cyanothiophene is heated under reflux with formic acid or formamide. This cyclization step furnishes the thieno[3,2-d]pyrimidin-4(3H)-one core.
Introduction of the Hydrazino Moiety
The key transformation to introduce the reactive hydrazino group involves a two-step process from the thieno[3,2-d]pyrimidin-4(3H)-one: chlorination followed by hydrazinolysis.
Experimental Protocol: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine
-
Step 1: Chlorination. The thieno[3,2-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), often in the presence of a base like N,N-dimethylaniline. The reaction is typically heated to reflux to afford the 4-chlorothieno[3,2-d]pyrimidine intermediate.[1]
-
Step 2: Hydrazinolysis. The 4-chlorothieno[3,2-d]pyrimidine is then reacted with hydrazine hydrate in a suitable solvent like ethanol or isopropanol.[1] The nucleophilic substitution of the chlorine atom by the hydrazine group yields the desired 4-hydrazinothieno[3,2-d]pyrimidine. This reaction is usually carried out at reflux temperature.
Anticancer Activity: A Primary Therapeutic Avenue
The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. The introduction of a 4-hydrazino group provides a versatile handle for further derivatization, leading to compounds with potent cytotoxic and cytostatic activities.
Mechanism of Action: Targeting Key Players in Carcinogenesis
Derivatives of 4-hydrazinothieno[3,2-d]pyrimidines have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many thienopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[2] The structural similarity to purines allows them to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Specific kinases targeted by thienopyrimidine derivatives include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal in tumor angiogenesis.[3]
Structure-Activity Relationship (SAR) Insights
While direct studies on the anticancer activity of unsubstituted 4-hydrazinothieno[3,2-d]pyrimidine are limited, extensive research on its derivatives, particularly hydrazones, provides valuable SAR data.
-
The Hydrazone Moiety: The condensation of the 4-hydrazino group with various aldehydes and ketones to form hydrazones is a common strategy to generate libraries of bioactive compounds. The nature of the substituent on the hydrazone moiety significantly influences the anticancer potency.
-
Substitution at other positions: Modifications at other positions of the thieno[3,2-d]pyrimidine ring, such as the 2- and 6-positions, can also modulate the anticancer activity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which are structurally related to the core topic and highlight the potential of the hydrazinyl moiety in this scaffold.
| Compound | H460 (Large Cell Lung Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | A549 (Adenocarcinomic Lung Cancer) IC₅₀ (µM) | Reference |
| 17 | 0.57 | 0.45 | 1.45 | [2] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
Visualization of the General Synthetic Workflow
Caption: Diverse biological activities of the 4-hydrazinothieno[3,2-d]pyrimidine scaffold.
Future Perspectives and Conclusion
The 4-hydrazinothieno[3,2-d]pyrimidine scaffold is a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the chemical versatility of the hydrazino group allow for the creation of large and diverse compound libraries for high-throughput screening. While much of the existing research focuses on derivatives of the 4-hydrazino moiety, the intrinsic biological activity of the parent compound and its simple derivatives warrants further investigation.
Future research should focus on:
-
Elucidating the specific molecular targets of 4-hydrazinothieno[3,2-d]pyrimidine compounds to better understand their mechanisms of action.
-
Exploring a broader range of biological activities, including antiviral and neuroprotective effects.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
References
-
Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives. Chinese Journal of Chemistry. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Russian Journal of Bioorganic Chemistry. [Link]
-
Synthesis of 4- (Thieno [ 3, 2- d ] pyrimidin- 4- yl) Morpholine. ResearchGate. [Link]
-
Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]
-
Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. ResearchGate. [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e]T[2][5][6]riazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal. [Link]
-
Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. ResearchGate. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 4-Hydrazinopyrazolo[3,4-d]pyrimidines and Their Reactions with Carbonyl Compounds. ResearchGate. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
Sources
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Molecular Architecture: A Spectroscopic Guide to Thieno[3,2-d]pyrimidine Structures
For researchers, medicinal chemists, and drug development professionals, the thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets.[1][4][5] Elucidating the precise molecular structure of novel thieno[3,2-d]pyrimidine derivatives is a critical step in understanding their structure-activity relationships (SAR) and advancing drug discovery programs. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—NMR, Mass Spectrometry, FT-IR, and UV-Vis—used to characterize these vital structures, moving beyond a mere listing of data to explain the causality behind the spectral features.
The Analytical Keystone: A Multi-Technique Approach
No single analytical technique can unequivocally determine the structure of a novel compound. Instead, a synergistic approach, where the data from various spectroscopic methods are integrated, provides the highest level of confidence in structural assignment. This guide will explore how each technique offers a unique piece of the structural puzzle, culminating in a complete and validated molecular picture.
Caption: Integrated workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including thieno[3,2-d]pyrimidines. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Landscape
The ¹H NMR spectrum provides a map of the proton environments in a molecule. For the thieno[3,2-d]pyrimidine core, the chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the fused thiophene ring.
Characteristic Chemical Shifts:
The protons on the thieno[3,2-d]pyrimidine scaffold typically resonate in the aromatic region of the spectrum. The exact chemical shifts are highly dependent on the substitution pattern.
-
H2 and H4: These protons on the pyrimidine ring are generally the most deshielded due to their proximity to the electronegative nitrogen atoms. Their signals often appear as singlets or doublets, depending on adjacent substituents.
-
H6 and H7: The protons on the thiophene ring are also in the aromatic region, with their chemical shifts influenced by substituents on the thiophene and pyrimidine rings.
Interpreting Substitution Patterns:
The presence and nature of substituents dramatically alter the ¹H NMR spectrum. For example, electron-donating groups will shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups will cause a downfield shift. Analysis of coupling constants (J) between adjacent protons provides invaluable information about the substitution pattern.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified thieno[3,2-d]pyrimidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer for better signal dispersion.[7]
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the carbon skeleton of thieno[3,2-d]pyrimidine derivatives.
Characteristic Chemical Shifts:
The carbon atoms of the thieno[3,2-d]pyrimidine core have distinct chemical shift ranges.
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C2 | 150 - 165 |
| C4 | 155 - 170 |
| C4a (bridgehead) | 115 - 130 |
| C5a (bridgehead) | 150 - 165 |
| C6 | 120 - 140 |
| C7 | 125 - 145 |
| C7a (bridgehead) | 130 - 150 |
Note: These are approximate ranges and can vary significantly with substitution.
The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of substituents. This sensitivity makes ¹³C NMR a powerful tool for confirming the position of substituents on the heterocyclic ring system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the analysis of thieno[3,2-d]pyrimidines, high-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of the parent molecule, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that can aid in structural confirmation.
Key Insights from Mass Spectrometry:
-
Molecular Weight and Formula: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Fragmentation Pathways: Under collision-induced dissociation (CID) in an MS/MS experiment, thieno[3,2-d]pyrimidine derivatives undergo characteristic fragmentation. The fragmentation patterns can provide valuable information about the nature and position of substituents. For instance, the loss of small neutral molecules or radicals from the molecular ion can be indicative of specific functional groups.[8]
Caption: A typical workflow for mass spectrometric analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) compatible with liquid chromatography and electrospray ionization (ESI).
-
LC Separation: Inject the sample into a liquid chromatograph to separate it from any impurities.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ESI source, where the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺.[6]
-
MS1 Scan: The ions are guided into the mass analyzer, and a full scan MS1 spectrum is acquired to determine the m/z of the molecular ion.
-
MS/MS Fragmentation: The molecular ion is then isolated and subjected to CID to induce fragmentation.
-
MS2 Scan: A second mass analyzer scans the resulting fragment ions, generating the MS/MS spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.
Characteristic Absorption Bands:
For thieno[3,2-d]pyrimidines, FT-IR spectroscopy can confirm the presence of the heterocyclic core and identify key functional groups of substituents.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of the ring C-H bonds. |
| C=N | 1620 - 1550 | Stretching vibrations of the pyrimidine ring. |
| C=C (aromatic) | 1600 - 1450 | Skeletal vibrations of the fused rings. |
| C-S | 800 - 600 | Stretching vibration of the thiophene ring. |
| Substituent-specific bands | Variable | e.g., C=O, N-H, O-H, C-N stretches. |
The presence and position of these bands can provide strong evidence for the successful synthesis of the target thieno[3,2-d]pyrimidine structure.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
For thieno[3,2-d]pyrimidines, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the heterocyclic core. Generally, extending the conjugation of the π-system with aromatic substituents leads to a bathochromic (red) shift of the λmax.[9]
Conclusion: A Holistic Approach to Structural Validation
The spectroscopic analysis of thieno[3,2-d]pyrimidine structures is a multi-faceted process that requires the careful integration of data from several complementary techniques. By combining the detailed connectivity information from NMR, the molecular formula and fragmentation data from mass spectrometry, the functional group identification from FT-IR, and the electronic transition information from UV-Vis, researchers can confidently and accurately elucidate the structures of novel derivatives. This robust analytical foundation is essential for advancing the development of new therapeutics based on this important heterocyclic scaffold.
References
-
ResearchGate. (n.d.). A part of reported thieno[3,2-d]pyrimidine structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
-
Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Thienopyrimidines Exploring the Chemistry and Bioactivity | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]
-
PubMed. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 160248636 | C12H8N4S2. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Spectral and Biological Analysis of Thieno [2, 3-d] Pyrimidin-4-One. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). The central tricyclic aromatic system of thieno[3,2‐d]pyrimidine core, relevant for ATR/PI3K kinase inhibition... Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3a–b. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Retrieved from [Link]
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - PMC [pmc.ncbi.nlm.nih.gov]
The Thienopyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
The thienopyrimidine core, a fused heterocyclic system comprising a thiophene and a pyrimidine ring, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3][4] Thienopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted thienopyrimidines, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines. We will delve into the nuances of how substitutions on this versatile core influence biological activity, with a particular focus on their anticancer and antimicrobial potential.
There are three main isomers of the thienopyrimidine scaffold: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[2] This guide will primarily focus on the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, as they are the most extensively studied for their therapeutic applications.[2]
I. Thienopyrimidines as Anticancer Agents: Targeting Key Oncogenic Pathways
The anticancer activity of thienopyrimidines is a major area of research, with many derivatives showing potent inhibition of various protein kinases involved in cancer progression.[5][7]
A. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
EGFR and VEGFR-2 are critical receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[8][9] Consequently, they are attractive targets for cancer therapy.[6][10] Thienopyrimidines have emerged as a promising class of EGFR and VEGFR-2 inhibitors.[9][11][12]
The general SAR for thienopyrimidine-based EGFR/VEGFR-2 inhibitors highlights the importance of specific substitutions at the C4 and C6 positions of the thienopyrimidine core. A common feature of many potent inhibitors is a 4-anilino substitution, which mimics the binding mode of clinically approved kinase inhibitors like gefitinib and erlotinib.[13]
Key SAR Insights for EGFR/VEGFR-2 Inhibition:
-
4-Anilino Substituent: The nature of the substituent on the anilino ring is crucial for activity. Generally, small, lipophilic groups at the meta and para positions enhance inhibitory potency.[14] For instance, the presence of a halogen or a methyl group can lead to improved activity.[12]
-
C6-Aryl/Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C6 position can significantly impact both potency and selectivity. These groups can form additional interactions within the kinase domain.
-
Fusion of a Saturated or Aromatic Ring: Fusing a ring system to the thienopyrimidine core has been shown to improve inhibitory activity.[8] For example, pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives have demonstrated high potency against double mutant EGFR cell lines.[8]
-
Solubilizing Moieties: While potent, many thienopyrimidine inhibitors suffer from poor aqueous solubility. The incorporation of solubilizing groups, such as a (2-(dimethylamino)ethyl)carbamoyl substituent, can improve physicochemical properties without compromising activity.[14]
Experimental Protocol: Synthesis of 4-Anilino-6-arylthieno[2,3-d]pyrimidines
This protocol describes a general method for the synthesis of 4-anilino-6-arylthieno[2,3-d]pyrimidines, a common scaffold for EGFR and VEGFR-2 inhibitors.
-
Step 1: Synthesis of the Thieno[2,3-d]pyrimidine Core: The synthesis typically begins with the construction of the thieno[2,3-d]pyrimidine scaffold, often via the Gewald reaction or by building the pyrimidine ring onto a pre-existing thiophene.
-
Step 2: Chlorination at C4: The hydroxyl group at the C4 position of the thienopyrimidine core is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 3: Suzuki Coupling at C6: An aryl or heteroaryl group is introduced at the C6 position via a Suzuki cross-coupling reaction with the corresponding boronic acid.
-
Step 4: Nucleophilic Aromatic Substitution at C4: The final step involves the nucleophilic aromatic substitution of the C4-chloro group with the desired substituted aniline in the presence of a base.
Data Presentation: EGFR and VEGFR-2 Inhibitory Activities of Substituted Thienopyrimidines
| Compound ID | 4-Anilino Substituent | 6-Aryl Substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 1 | 3-Ethynylphenyl | Phenyl | 69 | - | [8] |
| 2 | 3-Ethynylphenyl | 2-Thienyl | 15 | - | [8] |
| 3 | 3-Ethynylphenyl | 3-Thienyl | 12 | - | [8] |
| 4 | 3-Ethynylphenyl | 2-Furyl | 9 | - | [8] |
| 5f | 4-Chloro-3-methylphenoxy | (tetrahydrocyclohepta fused) | 0.09 µM | 0.11 µM | [12] |
| Vandetanib | (Reference drug) | (Reference drug) | 0.50 µM | 0.04 µM | [12] |
Visualization: EGFR Signaling Pathway and Inhibition by Thienopyrimidines
Caption: Inhibition of EGFR signaling by thienopyrimidine derivatives.
B. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[15] Thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[16]
Key SAR Insights for PI3K Inhibition:
-
Thienopyrimidine Core as a Hinge Binder: The thienopyrimidine scaffold often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.
-
Substitutions for Potency and Selectivity: Modifications at various positions of the thienopyrimidine ring can be tailored to enhance potency and achieve selectivity for specific PI3K isoforms (α, β, δ, γ) or to create dual PI3K/mTOR inhibitors.[16]
-
Role of the Sulfur Atom: The sulfur atom in the thiophene ring can influence selectivity. It is hypothesized that the sulfur in thienopyrimidine may create a stronger repulsion with Tyr2225 in mTOR compared to the corresponding residue in PI3Kα, leading to PI3Kα selectivity.[16]
Visualization: Experimental Workflow for PI3K Inhibitor Screening
Caption: A typical workflow for the discovery of thienopyrimidine-based PI3K inhibitors.
II. Thienopyrimidines as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thienopyrimidines have shown promising activity against a range of bacteria and fungi.[17][18][19]
Key SAR Insights for Antimicrobial Activity:
-
Influence of Physicochemical Properties: Quantitative structure-activity relationship (QSAR) studies have revealed that lipophilicity, electronic distribution, and steric effects significantly influence the antibacterial efficacy of thienopyrimidines.[17]
-
Electron-Donating Groups: The presence of electron-donating groups on the thienopyrimidine ring can enhance antioxidant and radical scavenging activity, which may contribute to their overall biological effects.[18]
-
Specific Substituent Effects:
-
In a series of thieno[2,3-d]pyrimidine-based benzodiazepine derivatives, compounds with specific substitutions on the phenyl ring demonstrated potent activity against S. aureus and E. coli.[18]
-
The introduction of a triazolotriazinethione moiety to the thienopyrimidine core has been shown to yield compounds with good antimicrobial activity.[19]
-
Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized thienopyrimidine derivatives are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the test compounds.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation: Antimicrobial Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4f | S. aureus | - | [18] |
| 4f | E. coli | - | [18] |
| 4h | S. pyogenes | - | [18] |
| 4h | E. coli | - | [18] |
| Compound 8 | S. aureus | - | [19] |
| Compound 8 | E. coli | - | [19] |
| Compound 8 | P. aeruginosa | - | [19] |
| Compound 8 | B. cereus | - | [19] |
Note: Specific MIC values were not provided in the source material, but the compounds were reported to have significant activity.
III. Synthetic Strategies for Thienopyrimidine Derivatives
The synthesis of substituted thienopyrimidines is a critical aspect of SAR studies. Several versatile synthetic routes have been developed, typically involving either the construction of the pyrimidine ring onto a pre-formed thiophene or vice versa.[2]
Common Synthetic Approaches:
-
From 2-Aminothiophene Precursors: This is a widely used method where a 2-aminothiophene derivative is cyclized with various reagents to form the pyrimidine ring. For example, reaction with formic acid or formamide can yield thieno[2,3-d]pyrimidin-4-ones or 4-aminothieno[2,3-d]pyrimidines, respectively.[2]
-
Thorpe-Ziegler Cyclization: This method involves the cyclization of a pyrimidine derivative bearing a mercaptocarbonitrile group to form the fused thiophene ring.[2]
-
Gewald Reaction: The Gewald reaction can be employed to synthesize polysubstituted 2-aminothiophenes, which are key intermediates for the synthesis of thienopyrimidines.
Visualization: General Synthetic Routes to Thienopyrimidines
Caption: Two common synthetic strategies for accessing the thienopyrimidine scaffold.
IV. Future Perspectives and Conclusion
The thienopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research will likely focus on:
-
Exploring New Biological Targets: While kinase inhibition is a major focus, the diverse biological activities of thienopyrimidines suggest that they may interact with other important cellular targets.
-
Structure-Based Drug Design: The increasing availability of crystal structures of thienopyrimidine inhibitors in complex with their target proteins will facilitate more precise structure-based drug design efforts.
-
Development of Covalent Inhibitors: The introduction of reactive groups, such as an acrylamide moiety, can lead to the development of covalent inhibitors with enhanced potency and duration of action.[13]
-
Multi-Targeted Drug Design: The ability of thienopyrimidines to inhibit multiple kinases, such as EGFR and VEGFR-2, offers the potential for developing multi-targeted agents that can overcome drug resistance.[9][12]
References
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters.
- QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents.
- Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Deriv
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules.
- Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties. European Journal of Medicinal Chemistry.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules.
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties.
- Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
- Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science.
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][8][11][17]triazolo[1,5-a]pyrimidine Derivatives. Molecules.
- Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
- Structures and structure–activity relationships (SAR) of thienopyrimidine (TP).
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 11. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. connectjournals.com [connectjournals.com]
- 19. tandfonline.com [tandfonline.com]
Preliminary In-Vıtro Evaluation of 4-Hydrazinothieno[3,2-d]pyrimidine: A Technical Guide for Preclinical Assessment
This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of 4-Hydrazinothieno[3,2-d]pyrimidine, a novel heterocyclic compound with potential therapeutic applications. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to assessing the cytotoxic and antimicrobial potential of this specific derivative. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous evaluation process.
Introduction: The Rationale for Evaluating 4-Hydrazinothieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidine core is an analog of purines, allowing it to interact with a wide range of biological targets.[2] Modifications at the C4 position have been shown to significantly influence the biological activity of this scaffold.[4] The introduction of a hydrazino group at this position presents a unique opportunity for novel molecular interactions and the potential for developing new therapeutic agents. Preliminary in vitro evaluation is a critical first step to characterize the biological activity of this compound and determine its potential for further development.[5][6]
Initial Cytotoxicity Screening: The MTT Assay
A fundamental aspect of evaluating a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[5][7] This assay is a cost-effective and reliable method for initial high-throughput screening of cytotoxic potential against various cancer cell lines.[7][8]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[7][9]
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of 4-Hydrazinothieno[3,2-d]pyrimidine in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound in the cell culture medium to achieve a range of final concentrations for treatment.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[5]
-
Incubate the plates for a specified period, typically 24 to 72 hours.[7][10]
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5]
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Doxorubicin (Positive Control) | Reference Value | |
| HT-29 | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Doxorubicin (Positive Control) | Reference Value | |
| HeLa | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Doxorubicin (Positive Control) | Reference Value | |
| HEK293 | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Doxorubicin (Positive Control) | Reference Value |
Table 1: Hypothetical table for summarizing the IC50 values of 4-Hydrazinothieno[3,2-d]pyrimidine against various cell lines.
Visualization: Cytotoxicity Evaluation Workflow
Caption: Simplified overview of the major apoptotic signaling pathways.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents. [2][3]Therefore, a preliminary in vitro evaluation should include an assessment of the antimicrobial activity of 4-Hydrazinothieno[3,2-d]pyrimidine. The broth microdilution method is a widely used and accurate technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [11]
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation:
-
Compound Dilution:
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria). [11]
-
-
MIC Determination:
Data Presentation: Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Ciprofloxacin (Positive Control) | Reference Value | |
| E. coli | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Ciprofloxacin (Positive Control) | Reference Value | |
| C. albicans | 4-Hydrazinothieno[3,2-d]pyrimidine | Experimental Data |
| Fluconazole (Positive Control) | Reference Value |
Table 2: Hypothetical table for summarizing the MIC values of 4-Hydrazinothieno[3,2-d]pyrimidine against various microorganisms.
Visualization: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This technical guide outlines a robust and logical workflow for the preliminary in vitro evaluation of 4-Hydrazinothieno[3,2-d]pyrimidine. The described assays for cytotoxicity, apoptosis, and antimicrobial activity will provide essential data to characterize the biological profile of this novel compound. Positive results from these initial studies would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader range of cell lines and microbial strains, and eventual progression to in vivo models.
References
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules, 28(13), 5084. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). JAC-Antimicrobial Resistance, 4(4), dlac087. [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum, 12(5), e02717-23. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 9, 2024, from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 9, 2024, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved January 9, 2024, from [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2011). Assay and Drug Development Technologies, 9(4), 310-324. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2015). Biomedical Research, 27(1). [Link]
-
Design and synthesis of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit as anticancer agents. (2013). Chinese Journal of Medicinal Chemistry, 23(3), 209-213. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules, 27(17), 5485. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. (2019). Molecules, 24(18), 3295. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules, 27(14), 4635. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6151. [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. (2017). Chemistry Central Journal, 11(1), 113. [Link]
-
Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. (2019). Scientific Reports, 9(1), 15998. [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Thieno[3,2-d]pyrimidine Core and the Strategic Importance of the 4-Hydrazino Moiety
An In-Depth Technical Guide to the Chemical Properties of 4-Hydrazinothieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a bioisostere of purine, it serves as a foundational structure for a multitude of pharmacologically active agents, including potent kinase inhibitors for anticancer therapies.[1][2][3][4] Its rigid, planar structure provides an excellent framework for interacting with various biological targets.
The introduction of a hydrazino (-NHNH₂) group at the C4 position transforms this stable core into a highly versatile and reactive intermediate. The 4-hydrazino moiety is a powerful nucleophile and a key synthon for constructing more complex, fused heterocyclic systems. This guide provides a comprehensive technical overview of the synthesis, core reactivity, and key chemical properties of 4-Hydrazinothieno[3,2-d]pyrimidine, designed for researchers and scientists engaged in drug discovery and development. We will explore the causality behind synthetic choices and the utility of this compound as a gateway to novel chemical diversity.
Part 1: Synthesis of the 4-Hydrazinothieno[3,2-d]pyrimidine Scaffold
The most direct and widely adopted method for synthesizing 4-Hydrazinothieno[3,2-d]pyrimidine involves the nucleophilic aromatic substitution of a suitable 4-substituted precursor, typically 4-chlorothieno[3,2-d]pyrimidine. The electron-withdrawing nature of the pyrimidine nitrogen atoms activates the C4 position for nucleophilic attack, making the displacement of a good leaving group like chloride highly efficient.
The synthesis begins with the construction of the thieno[3,2-d]pyrimidin-4-one core, which is then chlorinated before being reacted with hydrazine.[5][6]
Synthetic Workflow Diagram
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyrimidine Derivatives: A Technical Guide to Unlocking Their Therapeutic Potential
Abstract
The thienopyrimidine scaffold, a fused heterocyclic ring system, has emerged as a cornerstone in modern medicinal chemistry due to its structural similarity to endogenous purine bases.[1][2] This unique structural feature allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of thienopyrimidine derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols for evaluating the efficacy of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic power of thienopyrimidine derivatives.
The Thienopyrimidine Scaffold: A Privileged Structure in Drug Discovery
Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene ring and a pyrimidine ring.[2][3] This fusion results in a scaffold that is a bioisostere of purines, such as adenine and guanine, which are fundamental components of DNA and RNA.[1][4] This structural mimicry is a key factor in their ability to interact with various enzymes, receptors, and signaling pathways, making them a "privileged scaffold" in drug discovery.[1][4] The versatility of the thienopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of derivatives with high potency and selectivity for specific biological targets.[1][2] Several thienopyrimidine-based drugs are either commercially available or in clinical trials, underscoring their therapeutic significance.[3][5][6]
Therapeutic Applications of Thienopyrimidine Derivatives
The diverse biological activities of thienopyrimidine derivatives have led to their investigation in a multitude of therapeutic areas.
Oncology
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[4][7]
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5][8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] Thienopyrimidine derivatives have been successfully developed as potent inhibitors of several key kinases implicated in cancer progression.[5]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.[9] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors, demonstrating significant anticancer activity.[9][10]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[11] Thienopyrimidine derivatives have been identified as highly potent and selective PI3K inhibitors, with some compounds showing nanomolar inhibitory potency and excellent selectivity over mTOR kinase.[12][13] Pictilisib (GDC-0941), a thienopyrimidine-based pan-class I PI3K inhibitor, has undergone clinical investigation for the treatment of advanced solid tumors.[3][14]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical tyrosine kinase involved in cell growth and proliferation. Mutations in EGFR are common in certain cancers, such as non-small cell lung cancer (NSCLC).[14] Olmutinib, a thienopyrimidine derivative, has been developed as an effective EGFR inhibitor for the treatment of NSCLC.[3][14]
Caption: Thienopyrimidine derivatives inhibiting key oncogenic signaling pathways.
Beyond kinase inhibition, certain thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and oxidative stress in cancer cells.[15] One study identified a lead compound that selectively induced apoptosis and mitotic catastrophe in colon and ovarian cancer cell lines, while showing significantly lower toxicity in normal cells.[15]
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis, cardiovascular disease, and cancer.[6] Thienopyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[16][17]
Cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) are enzymes that produce pro-inflammatory mediators.[18] The development of dual inhibitors of these enzymes is a promising strategy for treating inflammatory conditions with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Novel thienopyrimidine derivatives have been synthesized that act as dual COX-2 and 15-LOX inhibitors and also exhibit potent antioxidant activity.[18]
Certain thienopyrimidine derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[18][19]
Anti-infective Properties
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new anti-infective agents. Thienopyrimidine derivatives have exhibited a broad spectrum of activity against various pathogens.[20][21]
Several thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[22] Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the molecular features responsible for their antibacterial potency and to guide the design of new derivatives with enhanced activity.[23]
The thienopyrimidine scaffold has also been explored for its potential against viral and fungal infections.[20][24] Various derivatives have been synthesized and screened for their antiviral and antifungal activities, with some compounds showing promising results.[24][25][26]
Synthesis of Thienopyrimidine Derivatives
The synthesis of thienopyrimidine derivatives can be broadly categorized into two main approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene scaffold, or the construction of a thiophene ring onto a pyrimidine core.[1][3] The most common method involves the cyclization of an appropriately substituted 2-aminothiophene with various reagents.[20]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of thienopyrimidine derivatives.
Experimental Protocols for Evaluation
The therapeutic potential of newly synthesized thienopyrimidine derivatives must be rigorously evaluated through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity and Anticancer Activity
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Kinase Inhibition Assays
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add the thienopyrimidine derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence-based assay).
-
Data Analysis: Determine the IC50 value of the compounds for kinase inhibition.
Anti-inflammatory Activity Assays
Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with the thienopyrimidine derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of NO produced and determine the inhibitory effect of the compounds.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Compound Dilution: Prepare serial twofold dilutions of the thienopyrimidine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., S. aureus) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
The extensive research on thienopyrimidine derivatives has led to a significant understanding of their structure-activity relationships (SAR).[1][2] For instance, in the context of anticancer activity, the nature and position of substituents on the thienopyrimidine core have been shown to be critical for kinase inhibitory potency and selectivity.[9][10][12] Similarly, for anti-inflammatory and antibacterial activities, specific structural modifications have been correlated with enhanced efficacy.[6][22][27]
Key SAR Insights:
| Therapeutic Area | Key Structural Features for Enhanced Activity |
| Anticancer (Kinase Inhibition) | - Substitution at the C6 position of the thienopyrimidine ring can influence selectivity.[8]- The nature of the side chain at the 4-position is crucial for potency against H. pylori.[27]- Diphenyl urea moieties can enhance inhibitory activity.[8] |
| Anti-inflammatory | - The presence of pyrazole, oxadiazole, and thiadiazole rings can confer significant anti-inflammatory activity.[16]- Heterodimeric structures can exhibit synergistic effects.[18] |
| Antibacterial | - Constrained thieno[2,3-d]pyrimidinedione structures show potent activity against Gram-positive bacteria.[22] |
The future of thienopyrimidine-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and QSAR, will continue to play a crucial role in guiding synthetic efforts.[23][28] Furthermore, the exploration of thienopyrimidine derivatives in combination therapies and as targeted drug delivery systems holds significant promise for addressing unmet medical needs.
Conclusion
Thienopyrimidine derivatives represent a versatile and highly promising class of compounds with a wide range of therapeutic applications. Their structural similarity to purines provides a unique advantage in interacting with various biological targets. Significant progress has been made in understanding their synthesis, mechanisms of action, and structure-activity relationships, particularly in the fields of oncology, inflammation, and infectious diseases. The continued exploration and development of this privileged scaffold are poised to deliver the next generation of innovative medicines.
References
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chem Biol Drug Des. 2025 Jun;105(6):e70146.
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. 2019 Apr 1;27(7):1159-1194.
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. 2011 Nov 1;21(21):6485-8.
- Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. 2021;22(17):1944-1963.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. European Journal of Medicinal Chemistry. 2017 Oct 20;139:894-906.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Uzbek Chemical Journal. 2023;3:76-84.
- Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. 2021;22(17):1944-1963.
- Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
- Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine deriv
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. 2018 Sep 13;61(17):7879-7893.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. 2021 Nov 23;26(23):7118.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. 2025;14(15):565-586.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI.
- Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research. 2012;4(6):3100-3106.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. 2025 Feb 12:118109.
- Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Deriv
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry. 2017 Sep 29;138:1053-1065.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. 2022 Dec 28;28(1):246.
- QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Infectious Disorders - Drug Targets. 2024 Sep 1.
- In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules. 2022 Jun 29;27(13):4188.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 2015 Sep 25;1(1):2-13.
-
Synthetic scheme and structure‐activity relationship (SAR) studies of tetrahydrobenzo[22][29] thienopyrimidine analogues. ResearchGate.
- Structures and structure–activity relationships (SAR) of thienopyrimidine (TP).
- Synthesis and Antibacterial Activity of Thienopyrimidine Amide Derivatives. Asian Journal of Chemistry. 2017 May 18;29(8):1753-1757.
- Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. Bioorganic Chemistry. 2023 Nov 15;141:106886.
- Synthesis and antiinflammatory activity of certain thienopyrimidine deriv
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. 2021 Dec 29;27(1):164.
- Structures of some thienopyrimidine-containing drugs.
- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. 2007 Jan 1;17(1):127-30.
- Recent updates on thienopyrimidine derivatives as anticancer agents.
- Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Journal of Biosciences and Medicines. 2017;5(10):1-14.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][12][22]triazolo[1,5-a]pyrimidine Derivatives. Molecules. 2024 Feb 29;29(5):1093.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. 2025 Jul 24.
- Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Sci-Hub. Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives / European Journal of Medicinal Chemistry, 1995 [sci-hub.se]
- 25. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 26. tandfonline.com [tandfonline.com]
- 27. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benthamdirect.com [benthamdirect.com]
Application Note & Protocol: A Validated Approach for the Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine Derivatives
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system is a cornerstone for designing molecules that can interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2].
A key strategic advancement in exploring the chemical space around this scaffold involves the introduction of a hydrazino group at the C4-position. The resulting 4-hydrazinothieno[3,2-d]pyrimidine is not typically the final therapeutic agent but rather a high-value, versatile intermediate. The hydrazine moiety serves as a reactive handle for subsequent derivatization, enabling the construction of diverse molecular libraries through reactions like condensation with aldehydes/ketones to form hydrazones, or cyclization to forge novel heterocyclic rings. This application note provides a detailed, field-proven protocol for the synthesis of this crucial intermediate, starting from the construction of the core heterocycle.
Overall Synthetic Strategy
The synthesis is a robust, multi-step process designed for efficiency and scalability. The strategy is logically divided into three primary stages:
-
Core Ring Formation: Construction of the foundational thieno[3,2-d]pyrimidin-4(3H)-one ring system from a substituted aminothiophene precursor.
-
Activation via Chlorination: Conversion of the C4-keto group into a highly reactive 4-chloro intermediate. This step is critical as the chloride ion is an excellent leaving group for subsequent nucleophilic substitution.
-
Nucleophilic Substitution with Hydrazine: The final step involves the displacement of the 4-chloro group by hydrazine hydrate to yield the target 4-hydrazino derivative.
The entire workflow is depicted below.
Caption: High-level workflow for the synthesis of 4-hydrazinothieno[3,2-d]pyrimidine.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of a representative 4-hydrazinothieno[3,2-d]pyrimidine derivative.
Part A: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (2)
The initial construction of the fused pyrimidinone ring is achieved via the cyclization of a 3-aminothiophene-2-carboxamide precursor with formic acid. This acid serves as the source for the C4 carbon of the pyrimidine ring.
Protocol:
-
To a solution of 3-amino-5-arylthiophene-2-carboxamide (1) (1.0 eq) in formic acid (15 mL/mmol), add a catalytic amount of concentrated hydrochloric acid (37%).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) under constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it slowly into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol.
-
Dry the resulting solid, thieno[3,2-d]pyrimidin-4(3H)-one (2) , under vacuum to yield the product, which can often be used in the next step without further purification.
Part B: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (3)
This critical activation step converts the relatively unreactive C4-hydroxyl (in the tautomeric form of the pyrimidinone) into a highly reactive C4-chloro group, primed for nucleophilic displacement. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, create a slurry of thieno[3,2-d]pyrimidin-4(3H)-one (2) (1.0 eq) in phosphorus oxychloride (POCl₃) (10.0 eq).
-
Optional but recommended: Add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline (0.1-0.3 eq) to facilitate the reaction.[3][4]
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 3-5 hours. The slurry should dissolve to form a clear, dark solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Caution: Exothermic Reaction. Slowly and carefully pour the reaction mixture onto crushed ice in a well-ventilated fume hood.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid by vacuum filtration. Wash the crude product extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to obtain the 4-chlorothieno[3,2-d]pyrimidine (3) .
Part C: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine (4)
This final stage involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, makes the C4-position highly susceptible to attack by nucleophiles like hydrazine.
Protocol:
-
Suspend the 4-chlorothieno[3,2-d]pyrimidine (3) (1.0 eq) in ethanol (EtOH) or isopropanol (15-20 mL/mmol) in a sealed tube or a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (H₂NNH₂·H₂O, 8-10 eq) to the suspension.[3] An excess is used to act as both the nucleophile and an acid scavenger for the HCl generated, driving the reaction to completion.
-
Heat the mixture to reflux (approx. 80-90 °C) with stirring. The reaction progress should be monitored by TLC until the starting chloro-derivative is fully consumed (typically 4-12 hours).[3]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve or suspend the crude residue in ethyl acetate (EtOAc) and wash three times with water to remove excess hydrazine and any salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified 4-hydrazinothieno[3,2-d]pyrimidine (4) .
Visualization of the Synthetic Pathway
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Characterizing 4-Hydrazinothieno[3,2-d]pyrimidine in Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target classes for modern drug discovery. The thieno[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 4-Hydrazinothieno[3,2-d]pyrimidine, in robust kinase inhibition assays. We present detailed, field-proven protocols for two gold-standard, high-throughput screening methodologies: a luminescence-based assay (ADP-Glo™) and a fluorescence polarization (FP) assay. This guide emphasizes the causality behind experimental choices, provides systems for self-validation, and is grounded in authoritative scientific references to ensure technical accuracy and reproducibility.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[1] The majority of small molecule kinase inhibitors developed to date are ATP-competitive, binding within the highly conserved ATP pocket located at the interface of the N- and C-terminal lobes of the kinase domain.[4][5] These inhibitors typically contain a heterocyclic core that mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase.[6]
The thienopyrimidine core, a bioisostere of the natural purine ring system, has been successfully utilized to develop potent inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][7][8] The 4-hydrazino functional group on the thieno[3,2-d]pyrimidine scaffold serves as a versatile chemical handle for creating libraries of derivatives, but also possesses intrinsic hydrogen bonding capabilities that can be explored for inhibitory activity. This document outlines the necessary protocols to quantitatively assess the inhibitory potential of 4-Hydrazinothieno[3,2-d]pyrimidine against any kinase of interest.
Mechanism of Action: ATP-Competitive Inhibition
Understanding the mechanism is key to designing and interpreting an inhibition assay. 4-Hydrazinothieno[3,2-d]pyrimidine is hypothesized to act as a Type I ATP-competitive inhibitor. It directly competes with cellular ATP for binding to the kinase's active site. By occupying this pocket, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction and inhibiting substrate phosphorylation.[1][9] The potency of such an inhibitor is often expressed as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Decision workflow for selecting a kinase assay format.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a universal assay applicable to virtually any kinase. [10][11]The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a standard luciferase/luciferin reaction. [12]
Principle & Rationale
The amount of light generated is directly proportional to the amount of ADP produced, which in turn is directly proportional to the kinase activity. An inhibitor will decrease the rate of ADP production, resulting in a lower luminescent signal. This method is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds than absorbance or fluorescence-based methods. [11]
Materials and Reagents
-
Test Compound: 4-Hydrazinothieno[3,2-d]pyrimidine (Stock solution in 100% DMSO).
-
Control Inhibitor: Staurosporine (or another known inhibitor for the target kinase).
-
Kinase: Purified, active kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA. [13](Note: Optimal buffer conditions may vary by kinase).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).
-
Plates: White, opaque, flat-bottom 384-well or 96-well assay plates.
-
Instrumentation: Plate-reading luminometer.
Step-by-Step Protocol
This protocol is adapted for a 384-well plate format with a final reaction volume of 5 µL. [14]
-
Compound Plate Preparation:
-
Create a serial dilution series of 4-Hydrazinothieno[3,2-d]pyrimidine in 100% DMSO. Start from a high concentration (e.g., 1 mM) and perform 1:3 or 1:5 dilutions.
-
Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate wells. Include DMSO-only wells for "no inhibitor" (100% activity) controls and wells with a saturating concentration of Staurosporine for "background" (0% activity) controls.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand, typically at or below the Km for the substrate.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.
-
Rationale: Adding the kinase to the inhibitor first allows for binding to occur before the reaction is initiated.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the apparent Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate for 60 minutes at 30°C (or the kinase's optimal temperature). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature. [14] * Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. [12] * Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for signal generation.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient. [14]
-
Data Analysis
-
Normalize the data:
-
Average the signal from the DMSO-only wells (Max signal, S_max).
-
Average the signal from the Staurosporine/background wells (Min signal, S_min).
-
Calculate the Percent Inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal - S_min) / (S_max - S_min))
-
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol measures the binding of a fluorescently labeled tracer to the kinase. It is a homogenous, competitive binding assay.
Principle & Rationale
FP is based on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, depolarizing emitted light. [15]When this tracer binds to a large protein (the kinase), its tumbling is slowed dramatically, and the emitted light remains highly polarized. [16]A test compound that binds to the same site will displace the tracer, causing it to tumble freely again, resulting in a decrease in polarization. This method directly measures binding affinity (Ki) and is less prone to artifacts from compounds that inhibit the assay's detection chemistry rather than the kinase itself. [17]
Materials and Reagents
-
Test Compound: 4-Hydrazinothieno[3,2-d]pyrimidine (Stock solution in 100% DMSO).
-
Kinase: Purified, active kinase of interest.
-
Fluorescent Tracer: A fluorescently-labeled ligand known to bind the ATP pocket of the target kinase.
-
FP Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Plates: Black, low-volume, non-binding surface 384-well plates.
-
Instrumentation: Plate reader equipped with fluorescence polarization optics (excitation and emission filters appropriate for the tracer).
Step-by-Step Protocol
-
Component Optimization (Pre-Assay):
-
Determine the optimal concentration of the kinase. Titrate the kinase against a fixed concentration of the tracer to find a concentration that gives a robust polarization window (typically ~80% of maximum binding).
-
Rationale: Using too much kinase will require high concentrations of inhibitor to achieve displacement, underestimating potency. Using too little results in a poor signal window.
-
-
Assay Setup:
-
Prepare serial dilutions of 4-Hydrazinothieno[3,2-d]pyrimidine in DMSO, as described in Protocol 1.
-
Spot the compound dilutions into the black assay plate (e.g., 100 nL).
-
Prepare a solution containing the pre-optimized concentration of kinase and a fixed concentration of the fluorescent tracer in FP Assay Buffer.
-
Add 10 µL of the Kinase/Tracer mix to each well.
-
Include controls:
-
Min Polarization: Wells with tracer only (no kinase).
-
Max Polarization: Wells with tracer and kinase (no inhibitor).
-
-
-
Incubation & Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization on a suitable plate reader. The output is typically in millipolarization units (mP).
-
Data Analysis
-
Normalize the data:
-
Average the mP values from the Max Polarization wells (mP_max).
-
Average the mP values from the Min Polarization wells (mP_min).
-
Calculate the Percent Inhibition (Displacement) for each well: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
-
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Data Presentation: Sample Kinase Selectivity Panel
After determining IC50 values, results should be summarized in a clear, tabular format. This allows for easy comparison of potency and selectivity across different kinases.
| Kinase Target | 4-Hydrazinothieno[3,2-d]pyrimidine IC50 (nM) | Staurosporine IC50 (nM) [Positive Control] |
| Kinase A (e.g., VEGFR-2) | 25 | 8 |
| Kinase B (e.g., EGFR) | 150 | 6 |
| Kinase C (e.g., CDK2) | 850 | 15 |
| Kinase D (e.g., PKA) | >10,000 | 20 |
Table 1: Hypothetical inhibitory activity of 4-Hydrazinothieno[3,2-d]pyrimidine against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation. [13]Data illustrates how to present potency and selectivity profiles.
General Assay Workflow Visualization
The following diagram outlines the universal workflow applicable to both protocols described.
Caption: General experimental workflow for kinase inhibition screening.
Conclusion
The 4-Hydrazinothieno[3,2-d]pyrimidine core represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in this application note provide robust, high-throughput compatible methods for accurately determining the inhibitory potency and selectivity of this compound and its future analogues. The luminescence-based ADP-Glo™ assay offers a universal method for measuring enzymatic turnover, while the Fluorescence Polarization assay provides a direct measure of compound binding. By carefully selecting the appropriate assay and adhering to the detailed protocols, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.
References
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. N. (2013). Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA. PLoS ONE, 8(7), e69433. Available at: [Link]
-
ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Buhrman, G., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30). Available at: [Link]
-
ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. Retrieved from [Link]
-
American Association for Cancer Research. (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. Available at: [Link]
-
Began, G., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
-
Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS ONE, 7(6), e38587. Available at: [Link]
-
ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
-
Zhang, H., et al. (2023). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. ResearchGate. Available at: [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6599. Available at: [Link]
-
Liau, B., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4535–4541. Available at: [Link]
-
Kim, H. J., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. Available at: [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
Drewry, D. H., et al. (2019). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 62(20), 9037–9048. Available at: [Link]
-
Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 557-561. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 15(11), 1332. Available at: [Link]
Sources
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of Thieno[3,2-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to the native purine ring system. This feature allows it to function as a "hinge-binder," effectively targeting the ATP-binding sites of various kinases.[1] Consequently, thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of critical cancer-related targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[2][3][4][5] Molecular docking has become an indispensable computational tool in this field, enabling the prediction of binding conformations and affinities, thereby guiding the rational design and optimization of novel thieno[3,2-d]pyrimidine-based inhibitors.[6]
This guide provides a comprehensive, technically detailed protocol for performing molecular docking studies on thieno[3,2-d]pyrimidine compounds, grounded in established methodologies and best practices. It is designed to be a self-validating system, explaining the causality behind each step to ensure robust and reproducible results.
Conceptual Workflow of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein/receptor) to predict the preferred binding mode and affinity. The process can be broken down into several key stages, from data preparation to results analysis.
Caption: High-level workflow for molecular docking studies.
Part 1: Self-Validating Protocol for Docking Thieno[3,2-d]pyrimidines
This protocol utilizes widely accessible and validated software tools. The central principle is that a docking protocol's validity is confirmed by its ability to reproduce the experimentally determined binding mode of a known ligand.[7][8]
Key Software and Resources
| Tool | Purpose | Accessibility | URL |
| RCSB Protein Data Bank | Source for 3D protein structures | Free | [Link] |
| PubChem / ZINC | Database for ligand structures | Free | [Link] |
| AutoDock Tools (ADT) | Prepare protein and ligand files (PDBQT format) | Free | [Link] |
| AutoDock Vina | Core docking engine | Free | [Link] |
| Open Babel | Interconvert chemical file formats | Free | [Link] |
| PyMOL / UCSF ChimeraX | Visualization of macromolecules | Free for Academics | [Link] / |
| Discovery Studio Visualizer | Visualization and protein cleaning | Free | [Link] |
Experimental Protocol: Step-by-Step Methodology
This protocol will use Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, a common protein for thieno[3,2-d]pyrimidine inhibitors.[2]
Step 1: Target Protein Preparation
Causality: The raw crystal structure from the PDB is not immediately usable for docking. It contains non-essential molecules (e.g., water, co-factors) and lacks hydrogen atoms, which are crucial for calculating interactions. This preparation step ensures a clean, chemically correct receptor model.[9][10]
-
Obtain Crystal Structure: Download the PDB file for CDK2 complexed with a known inhibitor (e.g., PDB ID: 1DI8). This co-crystallized ligand is essential for protocol validation.
-
Clean the PDB File:
-
Load the PDB file into a visualization tool like Discovery Studio Visualizer or UCSF ChimeraX.[9]
-
Remove all water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced techniques. For a standard protocol, they are typically removed.[7]
-
Delete co-factors, ions, and any secondary protein chains not involved in the binding site of interest.
-
Isolate the protein and the co-crystallized ligand into separate PDB files. (e.g., protein.pdb, native_ligand.pdb).
-
-
Prepare Receptor for Docking (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Load the cleaned protein.pdb file (File > Read Molecule).[10]
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This is critical for defining hydrogen bond donors and acceptors.
-
Assign Gasteiger charges (Edit > Charges > Compute Gasteiger). These partial atomic charges are essential for the electrostatic terms in the scoring function.
-
Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose, then File > Save > Write PDBQT). This format includes charge and atom type information.[9]
-
Step 2: Ligand Preparation
Causality: Ligands must be converted to a 3D format with correct charges and defined rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds.
-
Obtain/Draw Ligand Structure:
-
Draw your thieno[3,2-d]pyrimidine compound in a chemical sketcher and save as a 3D format (e.g., SDF or MOL2).
-
Alternatively, download structures from databases like PubChem.
-
-
Convert and Prepare for Docking (using AutoDock Tools):
-
Load your ligand file into ADT (Ligand > Input > Open).
-
The software will automatically detect the root atom and rotatable bonds. You can verify and adjust these if necessary (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Protocol Validation via Re-docking
Causality: Before screening unknown compounds, you must prove your protocol is valid. This is achieved by "re-docking"—docking the co-crystallized ligand back into its own binding site.[7][8] A successful protocol will reproduce the original crystallographic pose with high accuracy.
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with your prepared protein loaded, go to Grid > Grid Box.
-
Center the grid box on the position of the native_ligand.pdb. The box must be large enough to encompass the entire binding site and allow for ligand rotation. A common size is 25x25x25 Å.
-
Note the center coordinates (x, y, z) and dimensions (x, y, z) . These define the search space for the docking algorithm.[9][11]
-
-
Configure AutoDock Vina:
-
Create a text file named conf.txt.
-
Populate it with the receptor, ligand, and grid information:
-
-
Run the Re-docking Simulation:
-
Open a terminal or command prompt.
-
Execute the command: vina --config conf.txt --log redock_log.txt
-
-
Analyze Validation Results:
-
The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Load the protein.pdb, native_ligand.pdb, and the top-ranked pose from redock_output.pdbqt into PyMOL or ChimeraX.
-
Superimpose the protein structures and then calculate the RMSD between the native and docked ligands.
-
A protocol is considered validated if the RMSD is < 2.0 Å. [12][13] This indicates the chosen parameters can successfully identify the correct binding mode.
-
Caption: Logic diagram for the docking protocol validation step.
Step 4: Virtual Screening of Thieno[3,2-d]pyrimidine Library
Causality: Once the protocol is validated, it can be applied to screen a library of novel thieno[3,2-d]pyrimidine compounds to predict their binding affinity and pose.
-
Prepare Ligand Library: Convert all your designed thieno[3,2-d]pyrimidine compounds into the PDBQT format as described in Step 2.
-
Automate the Docking: For multiple ligands, it is inefficient to run Vina manually. A simple bash script can automate the process.[14]
-
Create a directory containing your protein.pdbqt, conf.txt (with the validated grid parameters), and a subdirectory named ligands_pdbqt containing all your prepared ligand files.
-
Use a script like this:
-
-
Execute the script in the terminal to run docking for every compound in your library.
Part 2: Analysis and Interpretation of Docking Results
Causality: The raw output of a docking simulation is a set of poses and scores. Proper analysis is crucial to extract meaningful insights for drug design.
Binding Affinity (Scoring Function)
-
AutoDock Vina provides a binding affinity score in kcal/mol . This score is an estimation of the binding free energy.[15][16]
-
Lower (more negative) scores indicate stronger predicted binding affinity. [15][17]
-
These scores are best used for ranking compounds within the same study. A compound with a score of -9.0 kcal/mol is predicted to bind more tightly than one with -7.0 kcal/mol.[18]
-
Caution: Do not treat these scores as absolute, quantitative predictions of experimental binding energy. They are a semi-quantitative guide for prioritization.[15][18]
Binding Pose and Interactions
-
The most critical part of the analysis is the visual inspection of the top-ranked binding pose.[17]
-
Load the protein.pdbqt and the best output ligand pose (output_ligand_x.pdbqt) into a visualizer.
-
Analyze Key Interactions: For kinase inhibitors like thieno[3,2-d]pyrimidines, look for characteristic interactions:
-
Hydrogen Bonds: Identify H-bonds between the ligand and the "hinge region" of the kinase (e.g., the backbone of key residues in the ATP binding site).
-
Hydrophobic Interactions: Check for favorable contacts between aromatic rings or alkyl groups of the ligand and hydrophobic pockets in the receptor.
-
π-π Stacking: Look for stacking interactions between the thienopyrimidine core and aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR).[1]
-
Example Docking Results for Thieno[3,2-d]pyrimidines against Kinase Targets
The following table summarizes typical binding scores and key interacting residues for thieno[3,2-d]pyrimidine derivatives against common kinase targets, as reported in the literature.
| Target Kinase | PDB ID Example | Typical Binding Score (kcal/mol) | Key Hinge-Region Residues for H-Bonding | Key Hydrophobic/Other Residues | Reference |
| CDK2 | 1DI8 | -8.0 to -10.5 | Leu83, Glu81 | Ile10, Val18, Ala31, Phe80, Lys33 | [2] |
| EGFR | 1M17 | -7.5 to -9.5 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 | [3][19][20] |
| VEGFR-2 | 4ASD | -8.5 to -11.0 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 | [5][21][22] |
Conclusion
Molecular docking is a powerful, cost-effective tool for the hit identification and lead optimization phases of drug discovery. By following a rigorous and self-validating protocol as outlined in these notes, researchers can reliably screen libraries of thieno[3,2-d]pyrimidine compounds, predict their binding modes, and prioritize candidates for synthesis and experimental validation. The key to success lies not just in executing the software, but in understanding the chemical and biological rationale behind each step, from preparation to the critical analysis of binding interactions.
References
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. Available at: [Link]
-
How to perform virtual screening using Autodock Vina? - Bioinformatics Review. Available at: [Link]
-
Molecular Docking and Virtual Screening with AutoDock VINA - Bioinformatics Tutorial. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available at: [Link]
-
Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed. Available at: [Link]
-
How can I validate a docking protocol? - ResearchGate. Available at: [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - NIH. Available at: [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis Online. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment - Taylor & Francis Online. Available at: [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
-
Video Tutorial: Virtual Screening using Autodock Vina - YouTube. Available at: [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment | Request PDF - ResearchGate. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]
-
Session 4: Introduction to in silico docking. Available at: [Link]
-
Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed. Available at: [Link]
-
1001 Ways to run AutoDock Vina for virtual screening - PMC - PubMed Central. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][14][23]triazolo[1,5-a]pyrimidine Derivatives - MDPI. Available at: [Link]
-
Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin‑4‑One Derivatives as Dual EGFR and FGFR Inhibitors - ResearchGate. Available at: [Link]
-
(PDF) Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - ResearchGate. Available at: [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - Bentham Science Publisher. Available at: [Link]
-
Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies - ResearchGate. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. Available at: [Link]
-
Scoring functions for docking - Wikipedia. Available at: [Link]
-
Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations | Request PDF - ResearchGate. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - NIH. Available at: [Link]
-
Scoring Functions in Docking Experiments - IGI Global. Available at: [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF - ResearchGate. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. Available at: [Link]
-
Protein-ligand docking 101 - running a simulation in GOLD Try - CCDC. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Docking of Some New Thieno[2,3-d] Pyrimidine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. Available at: [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][14][23]triazolo[1,5-a]pyrimidine Derivatives - PubMed. Available at: [Link]
-
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - NIH. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][14][23]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. Available at: [Link]
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. Scoring Functions in Docking Experiments: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Application Notes & Protocols for the Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system of paramount importance in medicinal chemistry. As a bioisosteric analog of purine, the fundamental building block of nucleic acids, this scaffold has been extensively explored for its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiplasmodial properties.[3][4][5][6]
The strategic introduction of diverse substituents at the 4-position of the thieno[3,2-d]pyrimidine ring system is a key pharmacomodulation approach to fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a detailed overview of robust and reproducible experimental procedures for the synthesis of these valuable molecules, moving from the construction of the core heterocycle to advanced functionalization techniques. The protocols are designed to be self-validating, with an emphasis on the chemical rationale behind each step, ensuring both technical accuracy and practical applicability in a research and development setting.
Foundational Synthesis: Constructing the Thieno[3,2-d]pyrimidin-4-one Core
The most versatile and widely adopted strategy for building 4-substituted thieno[3,2-d]pyrimidines begins with the construction of a 4-oxo intermediate, specifically a thieno[3,2-d]pyrimidin-4(3H)-one. This intermediate serves as a common precursor for subsequent diversification. The general workflow starts from readily available 3-aminothiophene-2-carboxylates or their corresponding carboxamides.[5][7]
Workflow Overview: From Thiophene to Diversified Products
The overall synthetic logic involves three key stages: cyclization to form the pyrimidinone, activation of the 4-position via chlorination, and finally, diversification through substitution or cross-coupling reactions.
Caption: General workflow for synthesizing 4-substituted thieno[3,2-d]pyrimidines.
Protocol 2.1: Microwave-Assisted Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate
This protocol details the cyclization of a methyl 3-aminothiophene-2-carboxylate using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon source, followed by reaction with an amine. Microwave irradiation dramatically accelerates the reaction rate.[8]
Step 1: Formation of the Formamidine Intermediate
-
To a solution of methyl 3-amino-5-aryl-thiophene-2-carboxylate (1.0 equiv.) in anhydrous ethanol (0.1 M) in a microwave-safe vial, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv.).
-
Seal the vial and heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 30 minutes.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the solution under reduced pressure to yield the crude methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-aryl-thiophene-2-carboxylate, which is typically an oil and can be used in the next step without further purification.[8]
Application Scientist's Note: DMF-DMA serves as an efficient and reactive one-carbon electrophile. It reacts with the nucleophilic 3-amino group on the thiophene to form a dimethylformamidine intermediate. This step is crucial as it sets up the subsequent intramolecular cyclization. Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.[8][9]
Step 2: Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one
-
Dissolve the crude formamidine intermediate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a new microwave-safe vial.
-
Add the desired primary amine (e.g., 3-methoxybenzylamine, 1.2 equiv.).[8]
-
Seal the vial and heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 30 minutes.
-
After cooling, quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure 3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-amino-5-aryl-thiophene-2-carboxylate | [8] |
| Reagents | DMF-DMA, Primary Amine | [8] |
| Solvent | EtOH, then DMF | [8] |
| Conditions | Microwave, 100 °C, 30 + 30 min | [8] |
| Typical Yield | 30-65% (over two steps) | [8] |
Activation and Diversification at the 4-Position
The 4-oxo group of the pyrimidinone is not a suitable leaving group for substitution reactions. Therefore, it must first be converted into a more reactive species, most commonly a 4-chloro group. This 4-chloro-thieno[3,2-d]pyrimidine is a highly valuable and versatile intermediate, acting as an electrophilic substrate for a wide range of transformations.[4][8]
Protocol 3.1: Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one
This procedure uses phosphorus oxychloride (POCl₃) to convert the 4-oxo group to a 4-chloro group.
-
Place the 2-amino-6-aryl-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Carefully add phosphorus oxychloride (POCl₃, 10-20 equiv.) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the pure 2-amino-4-chloro-6-aryl-thieno[3,2-d]pyrimidine.[4]
Application Scientist's Note: POCl₃ is a powerful dehydrating and chlorinating agent. The mechanism involves the initial phosphorylation of the pyrimidinone's keto-enol tautomer, followed by nucleophilic attack by chloride to displace the phosphate group, yielding the desired 4-chloro product. Using a large excess of POCl₃ ensures the reaction goes to completion and also serves as the solvent. The quench step is highly exothermic and must be performed with extreme caution.[4][8]
Key Diversification Pathways from the 4-Chloro Intermediate
The 4-chloro derivative is the gateway to introducing a vast array of chemical diversity at this position. The two principal strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Caption: Major reaction pathways for functionalizing the 4-chloro intermediate.
Experimental Protocols for Diversification
Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the substitution of the 4-chloro group with an amine nucleophile.
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv.) in ethanol or isopropanol (0.1 M) in a round-bottom flask.
-
Add the desired amine (e.g., morpholine, aniline, or a functionalized primary amine, 1.2-2.0 equiv.).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) to act as an HCl scavenger.
-
Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.[4]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization to obtain the desired 4-amino-substituted thieno[3,2-d]pyrimidine.[2][4]
| Parameter | Value | Reference |
| Substrate | 4-Chloro-thieno[3,2-d]pyrimidine | [4][10] |
| Nucleophile | Primary or Secondary Amine | [2][4] |
| Base | DIPEA (optional, but recommended) | [4] |
| Solvent | Ethanol or DMF | [4] |
| Conditions | Reflux, 6-24 h | [4] |
| Typical Yield | 50-90% | [4] |
Protocol 4.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This procedure is used to form a C-C bond between the 4-position and an aryl or heteroaryl group.[4][10]
-
To a reaction vessel, add the 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2 M, 3.0 equiv.).[4]
-
Add a solvent system such as tetrahydrofuran (THF) or a 1,4-dioxane/water mixture.[4][11]
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (80-100 °C) under a nitrogen atmosphere for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the 4-aryl-thieno[3,2-d]pyrimidine.
Application Scientist's Note: The Suzuki reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent can be critical for success, especially with challenging substrates.[12]
Protocol 4.3: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
This protocol allows for the introduction of an alkyne substituent at the 4-position.[4]
-
In a microwave-safe vial, combine the 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 equiv.), and a copper(I) iodide (CuI, 0.1 equiv.) co-catalyst.[4]
-
Add a solvent such as acetonitrile (ACN) or THF, followed by a base, typically an amine like triethylamine (NEt₃) or DIPEA (3.0 equiv.). The base also serves as a solvent in some cases.
-
Seal the vial and heat under microwave irradiation at 100 °C for 30-60 minutes.[4][13]
-
After cooling, filter the reaction mixture to remove salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 4-alkynyl-thieno[3,2-d]pyrimidine.
Application Scientist's Note: The Sonogashira coupling requires a dual catalytic system. The palladium catalyst activates the C-Cl bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step of the palladium cycle. Microwave assistance is particularly effective for this reaction, providing rapid and efficient synthesis of the desired products.[4][13]
Conclusion
The synthetic routes outlined in this guide provide a robust and flexible platform for the generation of diverse libraries of 4-substituted thieno[3,2-d]pyrimidines. By mastering the foundational synthesis of the 4-chloro intermediate, researchers can readily access a wide range of analogs through well-established SNAr and palladium-catalyzed cross-coupling reactions. These protocols, grounded in established literature and augmented with practical insights, are intended to empower medicinal chemists and drug development professionals to efficiently explore the chemical space around this privileged scaffold in their quest for novel therapeutics.
References
-
Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]
-
Patel, H. M., et al. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 31(3), 397. [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1950-1965. [Link]
-
Pédeboscq, S., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4236. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Pédeboscq, S., et al. (2019). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances, 9(24), 13626-13636. [Link]
-
Zhang, L., et al. (2021). Recent updates on thienopyrimidine derivatives as anticancer agents. International Journal of Molecular Sciences. [Link]
-
Peat, A. J., et al. (2007). A Novel One‐Pot Synthesis of N‐Substituted Thieno[3,2‐d]pyrimidin‐4(3H)‐ones. ChemInform, 38(23). [Link]
-
Nematalla, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
ResearchGate. (n.d.). Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. [Link]
-
Zhang, M., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. [Link]
-
de Oliveira, C. S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Iqbal, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Perspicace, E., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-509. [Link]
-
Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 279, 116649. [Link]
-
Al-Tel, T. H. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2018(3), M1009. [Link]
-
Bakulev, V. A., et al. (2016). Synthesis of Thieno[2,3‐d]pyrimidines via Microwave‐Assisted Thermolysis of 1‐(Thiophene‐2‐yl)‐1H‐tetrazoles. ChemistrySelect, 1(10), 2269-2272. [Link]
-
Chen, J., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3369. [Link]
-
Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9310-9322. [Link]
-
Nematalla, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. ResearchGate. [Link]
-
Sharma, U., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 509. [Link]
-
Esteves, C. I. C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7586. [Link]
-
Nematalla, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating 4-Hydrazinothieno[3,2-d]pyrimidine as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preclinical evaluation of 4-Hydrazinothieno[3,2-d]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The thieno[3,2-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a core component in various biologically active agents.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol. It is designed to empower researchers to conduct robust, self-validating experiments to thoroughly characterize the anti-inflammatory profile of this compound and its derivatives.
Introduction: The Rationale for Investigating Thienopyrimidines in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for safer, more effective anti-inflammatory drugs is a perpetual challenge in medicinal chemistry. Thienopyrimidine derivatives have emerged as a promising scaffold due to their structural similarity to purine bases found in DNA and RNA, allowing them to interact with a wide range of biological targets.[2]
The specific compound, 4-Hydrazinothieno[3,2-d]pyrimidine, is of particular interest for two primary reasons:
-
Direct Therapeutic Potential: The core scaffold itself may possess intrinsic anti-inflammatory activity.
-
Synthetic Versatility: The hydrazino (-NHNH₂) group is a highly reactive and versatile chemical handle, making it an ideal starting point for the synthesis of a diverse library of derivative compounds. This allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[3]
This guide outlines a strategic workflow for evaluating this compound, beginning with broad in vitro screening and progressing to targeted in vivo efficacy models.
Proposed Mechanism of Action & Strategic Evaluation Workflow
While the precise mechanism of 4-Hydrazinothieno[3,2-d]pyrimidine is yet to be elucidated, related compounds have been shown to exert anti-inflammatory effects through various pathways, including the inhibition of pro-inflammatory mediators like Prostaglandin E2 (PGE2) and the modulation of critical signaling kinases such as Receptor-Interacting Protein Kinase 2 (RIPK2).[4][5] A primary hypothesis is the compound's ability to suppress the activation of inflammatory cells like macrophages, thereby reducing the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
A logical progression of experiments is crucial for an efficient and informative evaluation. The following workflow ensures that foundational data on safety and activity are established before committing to more complex, resource-intensive studies.
Caption: Strategic workflow for evaluating a novel anti-inflammatory compound.
In Vitro Evaluation: Protocols for Initial Screening
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess biological activity and cytotoxicity.[6][7]
Causality: Before assessing anti-inflammatory properties, it is imperative to determine the concentration range at which 4-Hydrazinothieno[3,2-d]pyrimidine is not toxic to the cells. A reduction in inflammatory markers is meaningless if the cells are dead. This protocol establishes the 50% cytotoxic concentration (CC₅₀), which is crucial for interpreting subsequent assay results.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours to allow for adherence.
-
Compound Preparation: Prepare a 2x stock concentration series of 4-Hydrazinothieno[3,2-d]pyrimidine in complete culture medium. A typical range would be from 0.1 µM to 200 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.
Causality: This is the primary functional assay to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway in macrophages, leading to a robust release of pro-inflammatory cytokines like TNF-α and IL-6.[8] This assay directly tests the compound's ability to interrupt this critical inflammatory cascade.
Methodology:
-
Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 4-Hydrazinothieno[3,2-d]pyrimidine (determined from Protocol 1). Include a vehicle control and a positive control (e.g., 10 µM Dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine release).
All quantitative data should be summarized for clear comparison. The therapeutic index (in vitro) can be calculated as CC₅₀ / IC₅₀, with a higher value indicating a better safety profile.
| Compound | CC₅₀ (µM) on RAW 264.7 | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| 4-Hydrazinothieno[3,2-d]pyrimidine | >100 | 15.2 | 25.8 |
| Dexamethasone (Control) | >100 | 0.01 | 0.005 |
(Note: Data shown are for illustrative purposes only.)
In Vivo Evaluation: Protocols for Efficacy Testing
Promising in vitro results must be validated in a whole-organism system. In vivo models help assess the compound's efficacy, pharmacokinetics, and overall physiological effect.[9][10] All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.
Causality: This is the gold-standard model for evaluating acute inflammation and is highly predictive of human response to NSAIDs.[4][10] Carrageenan injection induces a localized inflammatory response characterized by fluid accumulation (edema), which can be precisely measured. This model assesses the compound's ability to inhibit mediators involved in vascular permeability and cell infiltration.[11]
Methodology:
-
Animal Acclimation: Use male Wistar rats (180-200 g). Acclimate the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and 4-Hydrazinothieno[3,2-d]pyrimidine at various doses (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) via gavage 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
| Treatment Group (Dose) | % Inhibition of Edema (3 hr post-carrageenan) |
| Vehicle Control | 0% |
| Indomethacin (10 mg/kg) | 65.4% |
| Compound (10 mg/kg) | 22.1% |
| Compound (30 mg/kg) | 48.9% |
| Compound (100 mg/kg) | 61.5% |
(Note: Data shown are for illustrative purposes only.)
Conclusion and Future Directions
These application notes provide a validated, logical framework for the initial characterization of 4-Hydrazinothieno[3,2-d]pyrimidine as a potential anti-inflammatory agent. A positive outcome from these studies—demonstrating potent in vitro activity, a good safety window, and significant in vivo efficacy—would strongly justify further investigation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives using the hydrazino group as a chemical scaffold to identify compounds with improved potency and drug-like properties.
-
Mechanism of Action Elucidation: Perform target-based assays (e.g., COX-1/2 inhibition, kinase profiling) and pathway analysis (e.g., Western blotting for key signaling proteins like p-p65, p-p38) to identify the molecular target(s).
-
Chronic Inflammation Models: Evaluate promising lead compounds in more complex, chronic models of disease, such as the collagen-induced arthritis model in mice, which more closely mimics human rheumatoid arthritis.[12]
By following this structured and rationale-driven approach, researchers can effectively unlock the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold.
References
- Umar, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition. Available at: [Link]
-
Zaneboni, V., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
-
Rajendran, R., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Available at: [Link]
-
Kassab, A. E. (2015). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
-
Thakur, S., et al. (2023). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. Available at: [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. Available at: [Link]
-
Hu, Y., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Evaluating the Antiplasmodial Activity of Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Thienopyrimidine Evaluation in Malaria Drug Discovery
Thienopyrimidines, heterocyclic compounds structurally analogous to purines, have emerged as a promising scaffold in the development of novel anti-infective agents.[1] Their versatility in chemical modification allows for the exploration of a wide range of biological activities, including potent antiplasmodial effects.[2] The rise of resistance to frontline antimalarial drugs, such as artemisinin-based combination therapies (ACTs), necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[1] Thienopyrimidine derivatives have demonstrated activity against various stages of the Plasmodium falciparum lifecycle, including the asexual blood stages responsible for clinical malaria and the sexual stages that are crucial for transmission.[1][3] Furthermore, specific thienopyrimidine series have been shown to inhibit essential parasite enzymes like dihydrofolate reductase (DHFR) and pathways such as coenzyme A synthesis, highlighting their potential as targeted therapeutics.[4][5]
This guide provides a comprehensive overview of the essential methods for evaluating the antiplasmodial activity of thienopyrimidine compounds. It is designed to equip researchers with the foundational knowledge and detailed protocols required to progress a compound from initial in vitro screening to preliminary in vivo efficacy assessment. The methodologies described herein are grounded in established, validated techniques and are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible data generation.
Part 1: Primary In Vitro Antiplasmodial Activity Screening
The initial step in evaluating a novel thienopyrimidine derivative is to determine its intrinsic activity against the blood stages of P. falciparum. This is typically achieved through high-throughput screening assays that measure parasite growth inhibition.
SYBR Green I-Based Fluorescence Assay
The SYBR Green I assay is a widely used, cost-effective, and reliable method for assessing parasite viability.[6][7] The principle of this assay lies in the binding of the fluorescent dye SYBR Green I to parasite DNA. An increase in fluorescence intensity directly correlates with parasite proliferation.
Causality Behind Experimental Choices:
-
Asynchronous vs. Synchronized Cultures: While asynchronous cultures are often used for high-throughput screening for simplicity, synchronized cultures (typically at the ring stage) are preferred for more precise IC₅₀ determination and for studying stage-specific drug effects.[8]
-
Choice of Parasite Strain: It is crucial to test compounds against both chloroquine-sensitive (e.g., 3D7 or NF54) and chloroquine-resistant (e.g., K1 or Dd2) strains of P. falciparum to identify compounds with activity against drug-resistant parasites.[9][10]
-
Lysis Buffer Composition: The lysis buffer contains saponin to lyse red blood cells and release the parasites, and Triton X-100 and EDTA to permeabilize the parasite membrane, allowing SYBR Green I to access the parasite's DNA.
Experimental Workflow Diagram:
Caption: SYBR Green I Assay Workflow.
Protocol: SYBR Green I-Based Antiplasmodial Assay
-
Drug Plate Preparation: Serially dilute the thienopyrimidine compounds in appropriate media in a 96-well microtiter plate. Include positive (e.g., chloroquine, artemisinin) and negative (DMSO vehicle) controls.
-
Parasite Culture Addition: Add P. falciparum-infected red blood cells (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[10]
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1-3 hours.[11]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is another common method for determining antiplasmodial activity. It relies on the detection of the parasite-specific lactate dehydrogenase enzyme, which is released upon lysis of the parasites.[12][13]
Causality Behind Experimental Choices:
-
Enzyme Substrate Specificity: The assay utilizes a substrate analog that is preferentially metabolized by the parasite LDH over the human LDH, allowing for specific detection of parasite viability.[13]
-
Colorimetric Detection: The enzymatic reaction produces a colored formazan product, which can be quantified spectrophotometrically. The intensity of the color is proportional to the amount of viable parasites.
Protocol: pLDH Assay
-
Assay Setup: Prepare drug dilutions and add parasite cultures as described for the SYBR Green I assay.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., CelLytic™ B).
-
Enzymatic Reaction: Add a reaction mixture containing lactate, the diaphorase enzyme, and a tetrazolium salt (e.g., nitroblue tetrazolium).
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 30-60 minutes. Measure the absorbance at an appropriate wavelength (e.g., 650 nm).
-
Data Analysis: Determine the IC₅₀ values as described for the SYBR Green I assay.
Data Presentation: Comparison of In Vitro Assays
| Feature | SYBR Green I Assay | pLDH Assay |
| Principle | DNA intercalation by a fluorescent dye[14] | Enzymatic activity of parasite-specific LDH[12] |
| Detection | Fluorescence | Colorimetric (Absorbance) |
| Throughput | High[15] | Medium to High |
| Cost | Low[6] | Moderate |
| Sensitivity | High[14] | Moderate |
| Advantages | Simple, one-step procedure[7] | Specific to parasite viability |
| Disadvantages | Potential for background fluorescence | Can be less sensitive than SYBR Green I |
Part 2: Assessing Cytotoxicity
To ensure that the observed antiplasmodial activity is not due to general toxicity, it is essential to evaluate the cytotoxicity of the thienopyrimidine compounds against a mammalian cell line.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Causality Behind Experimental Choices:
-
Choice of Cell Line: A variety of cell lines can be used, with human embryonic kidney cells (HEK293), human hepatoma cells (HepG2), or Vero cells being common choices.[1][17]
-
Solubilization of Formazan: The insoluble formazan crystals must be dissolved in a solvent (e.g., DMSO or isopropanol) before the absorbance can be read.[16]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at an appropriate density and allow the cells to adhere overnight.
-
Compound Addition: Add serial dilutions of the thienopyrimidine compounds to the cells and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the parasite.
Part 3: In Vivo Efficacy Evaluation
Promising compounds with high in vitro potency and low cytotoxicity should be advanced to in vivo efficacy studies using murine malaria models.[18][19]
Peters' 4-Day Suppressive Test
This is the standard primary in vivo screening method to assess the schizonticidal activity of a compound.[20]
Causality Behind Experimental Choices:
-
Rodent Malaria Model: Plasmodium berghei is a commonly used rodent malaria parasite as it produces a consistent and lethal infection in mice.[18]
-
Dosing Regimen: A 4-day treatment regimen allows for the assessment of the compound's ability to suppress parasite growth over a significant period.
-
Monitoring Parasitemia: Daily monitoring of parasitemia by microscopic examination of Giemsa-stained blood smears is the gold standard for assessing treatment efficacy.
Experimental Workflow Diagram:
Caption: In Vivo 4-Day Suppressive Test Workflow.
Protocol: 4-Day Suppressive Test
-
Infection: Inoculate mice (e.g., Swiss albino) intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Begin treatment with the thienopyrimidine compound 2-4 hours post-infection. Administer the compound orally or intraperitoneally once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On day 5 post-infection, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression relative to the vehicle control group. The effective dose that suppresses parasitemia by 50% (ED₅₀) can be determined by testing a range of doses.
Part 4: Elucidating the Mechanism of Action
Understanding how a thienopyrimidine compound exerts its antiplasmodial effect is crucial for lead optimization and for anticipating potential resistance mechanisms.
Target-Based Assays
If a thienopyrimidine series is designed to inhibit a specific parasite enzyme, direct enzymatic assays should be performed.
Example: Dihydrofolate Reductase (DHFR) Inhibition Assay
Thienopyrimidines have been identified as inhibitors of P. falciparum DHFR (PfDHFR).[4]
Protocol: PfDHFR Inhibition Assay
-
Enzyme and Substrates: Use recombinant PfDHFR. The substrates for the reaction are dihydrofolate (DHF) and NADPH.[21]
-
Reaction Mixture: In a 96-well UV-transparent plate, combine a buffer (e.g., Tris-HCl), DHF, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the thienopyrimidine compound.
-
Reaction Initiation: Initiate the reaction by adding the PfDHFR enzyme.
-
Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[21]
-
Data Analysis: Calculate the IC₅₀ of the compound for PfDHFR inhibition.
Pathway-Based Assays
Some thienopyrimidines have been shown to interfere with metabolic pathways, such as coenzyme A synthesis.[5]
Example: Coenzyme A Rescue Assay
Protocol: Coenzyme A Rescue Assay
-
Assay Setup: Set up a standard in vitro antiplasmodial assay (e.g., SYBR Green I) with the thienopyrimidine compound.
-
Supplementation: In a parallel set of wells, supplement the culture medium with coenzyme A.[1]
-
Incubation and Analysis: Incubate and process the plates as usual.
-
Interpretation: A rightward shift in the IC₅₀ curve in the presence of coenzyme A suggests that the compound targets the coenzyme A biosynthesis pathway.[1]
Logical Relationship Diagram:
Caption: Drug Discovery Cascade for Thienopyrimidines.
References
-
Ressurreição, A. S., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. [Link]
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(5), 1926-1933. [Link]
-
Makler, M. T., et al. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American Journal of Tropical Medicine and Hygiene, 48(6), 739-741. [Link]
-
Quashie, N. B., et al. (2013). An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs. Malaria Journal, 12, 448. [Link]
-
Piper, R., et al. (1999). Parasite-specific Lactate Dehydrogenase for the Diagnosis of Plasmodium Falciparum Infection in an Endemic Area in West Uganda. Transactions of the Royal Society of Tropical Medicine and Hygiene, 93(4), 433-434. [Link]
-
Smilkstein, M., et al. (2004). A simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
-
Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178. [Link]
-
Lee, S. H., et al. (2019). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. Journal of Clinical Microbiology, 57(12), e01248-19. [Link]
-
Akinyede, K. A., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4983. [Link]
-
Makler, M. T., & Hinrichs, D. J. (1993). PARASITE LACTATE DEHYDROGENASE AS AN ASSAY FOR PLASMODIUM FALCIPARUM DRUG SENSITIVITY. The American Journal of Tropical Medicine and Hygiene, 48(6), 739-741. [Link]
-
Oduola, A. M., et al. (1998). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. African Journal of Health Sciences, 5(3-4), 168-172. [Link]
-
Chetia, D., & Rudrapal, M. (2020). In vitro and in vivo models used for antimalarial activity: A brief review. International Journal of Pharmaceutical Sciences and Research, 11(8), 3736-3744. [Link]
-
Mignard, B., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. Journal of Applied Pharmaceutical Science, 9(05), 127-133. [Link]
-
de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(6), 881-885. [Link]
-
Feitosa, C. M., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e2. [Link]
-
Zaidi, N., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[11][22]thieno[2,3-d]pyrimidine derivatives. Scientific Reports, 11(1), 10499. [Link]
-
Rajoli, R. K. R., et al. (2015). Model-Informed Drug Development for Malaria Therapeutics. Annual Review of Pharmacology and Toxicology, 55, 521-536. [Link]
-
El-Sayed, M. T., et al. (2018). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Scientific Reports, 8(1), 16450. [Link]
-
Weidner, T., et al. (2017). Antiplasmodial dihetarylthioethers target the coenzyme A synthesis pathway in Plasmodium falciparum erythrocytic stages. Malaria Journal, 16(1), 205. [Link]
-
Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Journal of Parasitology Research, 2019, 8424109. [Link]
-
Delhaes, L., et al. (1999). Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. The Journal of Eukaryotic Microbiology, 46(6), 579-584. [Link]
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
Sanz, L. M., et al. (2012). Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Malaria Journal, 11, 358. [Link]
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
El-Sayed, M. T., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 585-607. [Link]
-
López, A., et al. (2014). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Revista Brasileira de Farmacognosia, 24(3), 263-269. [Link]
-
Fernández-Calienes Valdés, A., et al. (2010). In vitro Antimalarial activity and cytotoxicity of some selected Cuban medicinal plants. Revista do Instituto de Medicina Tropical de São Paulo, 52(4), 197-201. [Link]
-
El-Damasy, A. K., et al. (2024). Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Bioorganic Chemistry, 148, 107567. [Link]
-
Taylor, J. A., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(9), 2538-2550. [Link]
-
El-Gamal, M. I., et al. (2018). Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. Archiv der Pharmazie, 351(6), e1800018. [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplasmodial dihetarylthioethers target the coenzyme A synthesis pathway in Plasmodium falciparum erythrocytic stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 12. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajtmh.org [ajtmh.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mmv.org [mmv.org]
- 21. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Parasite-specific lactate dehydrogenase for the diagnosis of Plasmodium falciparum infection in an endemic area in west Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Analysis of Thieno[3,2-d]pyrimidine Compounds
Introduction: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds targeting a range of diseases, including various cancers and inflammatory conditions.[1][2] The biological activity of these compounds is intrinsically linked to their purity and, in the case of chiral molecules, their stereoisomeric integrity. Consequently, robust and efficient analytical and preparative purification techniques are paramount in the research and development of thieno[3,2-d]pyrimidine-based drug candidates. This guide provides a comprehensive overview of the state-of-the-art analytical techniques for the purification and characterization of these important molecules, tailored for researchers, scientists, and drug development professionals.
The Imperative of Purity in Thieno[3,2-d]pyrimidine Drug Discovery
The journey of a thieno[3,2-d]pyrimidine compound from a crude synthetic mixture to a highly purified active pharmaceutical ingredient (API) is a multi-step process demanding rigorous quality control. Impurities, which can include starting materials, reagents, byproducts, and isomers, can significantly impact the pharmacological and toxicological profile of the target compound. Therefore, the ability to isolate and characterize the desired molecule with high fidelity is a cornerstone of successful drug development.
This guide will delve into the practical application of modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the purification of thieno[3,2-d]pyrimidine compounds. Furthermore, we will explore the essential analytical methods for structural elucidation and purity confirmation, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. Preparative Purification Strategies
The choice of purification technique is dictated by the physicochemical properties of the target thieno[3,2-d]pyrimidine, the nature of the impurities, and the required scale of purification.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a cornerstone for the purification of small molecules in drug discovery, offering high resolution and scalability.[3] For thieno[3,2-d]pyrimidines, which often possess aromatic character and a range of polarities depending on their substitution patterns, reversed-phase HPLC is the most common and effective approach.
This protocol outlines a general procedure for the purification of a model thieno[3,2-d]pyrimidine compound. Method development on an analytical scale is a crucial first step to ensure a successful preparative separation.[4][5]
Objective: To purify a crude thieno[3,2-d]pyrimidine derivative to >98% purity.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Analytical HPLC system for method development
-
Reversed-phase C18 column (e.g., Waters SunFire C18, Phenomenex Luna C18)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or trifluoroacetic acid (TFA) as a mobile phase modifier
-
Crude thieno[3,2-d]pyrimidine sample
-
Rotary evaporator
Methodology:
Step 1: Analytical Method Development
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., DMSO, Methanol).
-
Perform an initial analytical HPLC run using a generic gradient to assess the complexity of the mixture and the retention time of the target compound.
-
Optimize the analytical method by adjusting the gradient, flow rate, and mobile phase modifier to achieve good resolution between the target peak and impurities.
Step 2: Scale-Up to Preparative HPLC
-
Based on the optimized analytical method, calculate the appropriate flow rate and injection volume for the preparative column. The scaling factor is based on the column cross-sectional area.
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Dissolve the crude sample in the minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase to prevent precipitation on the column.
-
Inject the sample onto the preparative column and begin the gradient elution.
-
Monitor the separation using the UV detector at a wavelength where the target compound has strong absorbance.
-
Collect fractions corresponding to the target peak.
Step 3: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If necessary, perform a final lyophilization step to obtain the pure compound as a solid.
Table 1: Example HPLC Parameters for Analytical to Preparative Scale-Up
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B in 20 min | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 424 µL (for equivalent loading) |
| Detection | UV at 254 nm | UV at 254 nm |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar to non-polar thieno[3,2-d]pyrimidine compounds.
-
Acidic Modifier (FA or TFA): The addition of an acid to the mobile phase helps to protonate acidic and basic functional groups on the analytes, leading to sharper peaks and improved resolution. Formic acid is often preferred for preparative work as it is more easily removed during solvent evaporation compared to TFA.
-
Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. waters.com [waters.com]
Harnessing the Thieno[3,2-d]pyrimidine Scaffold for the Design and Synthesis of Novel Antitumor Agents
An Application Guide for Researchers
Introduction: The Promise of a Privileged Scaffold
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural and electronic similarity to the native purine framework allows it to interact with a multitude of biological targets, making it an exceptionally valuable building block in drug discovery.[1][2] This guide provides an in-depth exploration of the rational design, chemical synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. We will delve into the causality behind experimental choices, present detailed protocols, and interpret structure-activity relationship (SAR) data to empower researchers in this promising field.
Part I: Rational Design Strategies for Thieno[3,2-d]pyrimidine-Based Antitumor Agents
The design of new anticancer agents is a multifactorial process that moves beyond simple compound screening. For the thieno[3,2-d]pyrimidine scaffold, successful strategies often integrate scaffold hopping, SAR analysis, and mechanism-based targeted design.
1.1. Scaffold Hopping and Bioisosteric Replacement
The thieno[3,2-d]pyrimidine framework itself can be considered a bioisostere of the purine nucleus, which is fundamental to DNA and numerous cofactors.[1] A successful design strategy involves "scaffold hopping," where the thiophene ring substitutes the benzene ring of known bioactive molecules, such as quinazolines or natural alkaloids like deoxyvasicinone.[3] This approach aims to retain key pharmacophoric features while improving properties like potency, selectivity, or metabolic stability.
1.2. Structure-Activity Relationship (SAR) Guided Optimization
Systematic modification of the thieno[3,2-d]pyrimidine core is crucial for optimizing antitumor activity. SAR studies reveal which functional groups at specific positions enhance or diminish potency. Key positions for modification include:
-
C4-Position: Often substituted with various amines (e.g., morpholine, piperazine) or aryl groups. The nature of this substituent significantly impacts target binding and potency.[4][5]
-
C2-Position: Modifications here can influence kinase selectivity and overall activity.
-
C6 and C7-Positions: Introduction of substituents on the thiophene ring, such as halogens, can modulate activity and selectivity against specific cancer cell lines.[6]
For instance, studies have shown that introducing a diaryl urea or diaryl semicarbazone moiety can lead to potent inhibitors of signaling pathways like PI3K.[4][6] Similarly, the addition of a second sulfur atom to create thieno[3,2-d]pyrimidine-thiones has been shown to increase antiproliferative activity.[3]
1.3. Mechanism-Based Targeted Design
Modern cancer therapy emphasizes targeting specific molecular pathways that drive tumorigenesis. Thieno[3,2-d]pyrimidine derivatives have been successfully designed to inhibit several key cancer targets:
-
Kinase Inhibition: Many derivatives target protein kinases like Cyclin-Dependent Kinases (CDKs), PI3Kα, and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][3][7]
-
Epigenetic Targets: This scaffold has been used to create inhibitors of epigenetic modulators like Histone Deacetylases (HDACs) and Enhancer of Zeste Homolog 2 (EZH2).[8][9]
-
Sirtuin Inhibition: Potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, NAD+-dependent deacetylases implicated in cancer, have been developed from this core structure.[10]
The logical workflow for designing and evaluating these agents is outlined below.
Caption: Workflow for Novel Thieno[3,2-d]pyrimidine Antitumor Agent Development.
Part II: Synthetic Methodologies
The synthesis of the thieno[3,2-d]pyrimidine core is versatile, with the most common pathways beginning with 3-amino-thiophene-2-carboxylate derivatives.[3] These starting materials can be prepared efficiently via the Gewald reaction.
2.1. General Synthetic Pathway
A foundational approach involves the cyclization of 3-amino-thiophene-2-carboxylates with a one-carbon source, such as formic acid or triethyl orthoformate.[3] Subsequent modifications, like chlorination followed by nucleophilic aromatic substitution (S_N_Ar), allow for the introduction of diverse functionalities at the C4 position, which is a critical step for building a library of candidate compounds.[11][12]
Caption: Generalized Synthetic Route to 4-Substituted Thieno[3,2-d]pyrimidines.
2.2. Protocol: Synthesis of a 4-Morpholino-thieno[3,2-d]pyrimidine Derivative (Illustrative Example)
This protocol is a representative example based on common literature procedures.[13]
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1 equiv.) in formic acid (10 mL/g), add refluxing chips.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.
Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[3,2-d]pyrimidine.
Step 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1 equiv.) in a suitable solvent such as isopropanol or acetonitrile.
-
Add morpholine (1.2-1.5 equiv.) and a base like triethylamine or diisopropylethylamine (2 equiv.).
-
Heat the reaction mixture at 60-80°C for 2-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent in vacuo.
-
Purify the residue using column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the final product.
Part III: In Vitro Antitumor Evaluation Protocols
Once synthesized, the novel compounds must be rigorously tested for their biological activity. The following are standard, self-validating protocols for preliminary antitumor evaluation.
3.1. Protocol: MTT Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[3][9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit growth by 50%) using non-linear regression analysis.
3.2. Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
3.3. Protocol: Cell Cycle Analysis
This assay determines the effect of a compound on cell cycle progression.[7][9]
-
Cell Treatment: Treat cells in a 6-well plate with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M arrest) indicates a mechanism of action related to cell division.[7]
Caption: Targeted Action Leading to Inhibition of Cancer Cell Proliferation.
Part IV: Case Study & Data Interpretation
Let's consider a hypothetical but representative series of thieno[3,2-d]pyrimidine derivatives designed as PI3K inhibitors, based on published data.[4][7] The core scaffold is functionalized at the C4 position with different amine-containing side chains.
Table 1: Antiproliferative Activity (IC₅₀, µM) of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | C4-Substituent | H460 (Lung) IC₅₀ (µM)[4][6] | HT-29 (Colon) IC₅₀ (µM)[4][6] | MDA-MB-231 (Breast) IC₅₀ (µM)[4][6] | PI3Kα IC₅₀ (µM)[4][7] |
| TP-1 | -Cl | > 50 | > 50 | > 50 | > 50 |
| TP-2 | 4-Morpholino | 0.057 | 0.039 | 0.23 | 0.027 |
| TP-3 | 4-(4-Fluorophenyl)piperazin-1-yl | 0.081 | 0.058 | 0.23 | Not Reported |
| TP-4 | N-Methylbenzylamine | 1.78 | 1.98 | 1.02 | 0.20 |
| Sorafenib | Reference Drug | ~0.05 | ~0.04 | ~0.02 | N/A |
Data is representative and compiled from similar compounds in the literature for illustrative purposes.
Interpretation and SAR Insights:
-
Essentiality of C4-Substitution: The 4-chloro precursor (TP-1 ) is inactive, highlighting that the C4-substituent is the primary pharmacophore responsible for biological activity. This is a common finding in this class of compounds.[14]
-
Potency of Cyclic Amines: The morpholino (TP-2 ) and piperazinyl (TP-3 ) substituents confer potent, sub-micromolar antiproliferative activity, often approaching the efficacy of reference drugs like sorafenib.[4][6] The morpholino group in TP-2 shows excellent correlation between cellular potency and direct enzymatic inhibition of PI3Kα, suggesting this is a primary mechanism of action.[4]
-
Impact of Acyclic Amines: While still active, the acyclic N-methylbenzylamine substituent (TP-4 ) results in a significant drop in potency compared to the cyclic amines. This suggests that the conformational rigidity provided by the morpholine or piperazine ring is beneficial for target engagement.
Conclusion and Future Outlook
The thieno[3,2-d]pyrimidine scaffold is a remarkably versatile and fruitful starting point for the development of novel antitumor agents. Through rational design strategies, including SAR-guided optimization and targeting of key oncogenic pathways, researchers have successfully created highly potent molecules. The synthetic accessibility of this core allows for extensive chemical exploration. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent leads to translate their in vitro efficacy into successful in vivo outcomes, ultimately paving the way for new clinical candidates in the fight against cancer.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(19), 6799. [Link]
-
Li, Y., Wang, G., Wang, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 85, 215-227. [Link]
-
Li, Y., Wang, Y., Wang, G., et al. (2019). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. Bioorganic Chemistry, 90, 103086. [Link]
-
Abdel-Aziz, A.A.-M., El-Sayed, N.F., El-Azab, A.S., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][6]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1058. [Link]
-
Zhang, Y., Shen, J., Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(45), 21327-21342. [Link]
-
Li, Y., Wang, G., Wang, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. European Journal of Medicinal Chemistry, 87, 782-793. [Link]
-
Zhang, Y., Shen, J., Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
Islam, F., & Quadery, T.M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]
-
Ghorab, M.M., Alsaid, M.S., Soliman, A.M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Heterocyclic Chemistry, 53(5), 1541-1547. [Link]
-
Seley-Radtke, K.L., & Yates, M.K. (2018). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2876. [Link]
-
Ali, A., Chotana, G., & Saeed, A. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Dotsenko, V.V., Krivokolysko, S.G., & Polovkovych, S.V. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Pharmaceuticals, 11(3), 67. [Link]
-
Zhang, H., Ai, J., & Geng, M. (2011). Design and synthesis of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit as anticancer agents. Chinese Chemical Letters, 22(1), 29-32. [Link]
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 27(1), 113. [Link]
-
Bey, S., Marchais-Oberwinkler, S., Kruchten, P., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(8), 9204-9232. [Link]
-
Dotsenko, V.V., Krivokolysko, S.G., & Polovkovych, S.V. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Pharmaceuticals, 11(3), 67. [Link]
-
Tan, Q., Zhang, Z., Hui, J., et al. (2014). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 358-365. [Link]
-
Disch, J.S., Stokes, J.B., Beke, A.M., et al. (2016). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 59(17), 7831-7849. [Link]
-
Wu, J., & Zhang, J. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, 59, 599-602. [Link]
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-Hydrazinothieno[3,2-d]pyrimidine
Introduction: The Therapeutic Potential and Toxicological Assessment of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has prompted extensive research into its derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Recent studies have highlighted the potential of substituted thienopyrimidines as potent cytotoxic agents against various cancer cell lines.[3][4][5] Specifically, derivatives such as 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines have demonstrated significant antitumor activities, underscoring the importance of this chemical class in drug discovery.[3]
The compound of interest, 4-Hydrazinothieno[3,2-d]pyrimidine, belongs to this promising family. To harness its therapeutic potential, a thorough understanding of its cytotoxic profile is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of robust cell-based assays to evaluate the cytotoxicity of 4-Hydrazinothieno[3,2-d]pyrimidine. We will delve into the principles, detailed protocols, and data interpretation for three key assays that interrogate different aspects of cellular health: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
A single assay is often insufficient to fully characterize the cytotoxic effects of a compound. Therefore, a multi-parametric approach is recommended to elucidate the mechanism of cell death.[6] This guide focuses on a trio of assays, each providing a distinct yet complementary piece of the cytotoxicity puzzle.
-
MTT Assay: This colorimetric assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[7] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[8]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9] Activation of these caspases is a critical event in programmed cell death.[9]
The logical workflow for testing the cytotoxicity of 4-Hydrazinothieno[3,2-d]pyrimidine is depicted in the following diagram:
Caption: Experimental workflow for assessing the cytotoxicity of 4-Hydrazinothieno[3,2-d]pyrimidine.
Detailed Protocols
MTT Assay for Metabolic Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
4-Hydrazinothieno[3,2-d]pyrimidine stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Hydrazinothieno[3,2-d]pyrimidine in complete culture medium from the stock solution.
-
Remove the seeding medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures a linear response of the assay.[2] |
| MTT Concentration | 0.5 mg/mL | Sufficient for optimal formazan production.[9] |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent cytotoxic effects. |
| Solvent Control | DMSO concentration < 0.5% | To avoid solvent-induced cytotoxicity.[1] |
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: The release of the cytosolic enzyme LDH into the culture medium is a marker of compromised cell membrane integrity, which is a key feature of necrosis.[8]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete cell culture medium
-
4-Hydrazinothieno[3,2-d]pyrimidine stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] * 100
| Control | Purpose |
| Untreated Control | Spontaneous LDH release. |
| Vehicle Control | Effect of the solvent on LDH release. |
| Maximum LDH Release | 100% cytotoxicity control (cells lysed with lysis buffer). |
| Medium Background | Absorbance of the culture medium alone. |
Caspase-3/7 Assay for Apoptosis
Principle: This assay uses a substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a fluorescent or luminescent signal. The signal intensity is proportional to the level of apoptosis.[9]
Materials:
-
96-well opaque-walled plates (for fluorescence or luminescence)
-
Selected cancer cell line
-
Complete cell culture medium
-
4-Hydrazinothieno[3,2-d]pyrimidine stock solution
-
Caspase-3/7 assay kit (containing caspase substrate and buffer)
-
Microplate reader (with fluorescence or luminescence detection capabilities)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Caspase-3/7 Reaction:
-
After the incubation period, equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix gently on an orbital shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence (e.g., excitation at 499 nm, emission at 521 nm) or luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence/luminescence (from no-cell control wells) from all readings.
-
Express the results as fold change in caspase-3/7 activity compared to the untreated control.
Caption: Step-by-step workflow for the three primary cytotoxicity assays.
Troubleshooting and Considerations
-
Inconsistent Replicates: Ensure accurate and consistent cell seeding and pipetting. Avoid the "edge effect" in 96-well plates by not using the outer wells or by filling them with sterile PBS.[2]
-
High Background in LDH Assay: Serum in the culture medium can contain LDH. Consider using a serum-free medium during the assay or running a medium-only background control.[1]
-
Low Signal in MTT Assay: Optimize cell seeding density and ensure cells are in the logarithmic growth phase.[2]
-
Compound Interference: Some compounds may directly react with MTT or LDH assay reagents. It is advisable to run compound-only controls to check for interference.
Conclusion
The systematic evaluation of 4-Hydrazinothieno[3,2-d]pyrimidine's cytotoxicity is a critical step in its development as a potential therapeutic agent. The combination of MTT, LDH, and Caspase-3/7 assays provides a robust and comprehensive framework for characterizing its effects on cell viability, membrane integrity, and apoptosis. By following the detailed protocols and considering the potential pitfalls outlined in these application notes, researchers can generate reliable and reproducible data to guide further drug development efforts.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- SUN Bing, et al. (2016). Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives. Chemical Research in Chinese Universities, 32(6), 929-937.
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
- El-Damasy, A. K., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1986.
-
Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- Cohen, A., et al. (2022).
- Lv, K., et al. (2014). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 358-365.
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2018). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 23(11), 2999.
- Varghese, B., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1251, 131977.
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
- Al-Ostath, A., et al. (2025, April 25). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances, 15(18), 12345-12356.
- van Meer, B. J., et al. (2019). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 20(23), 5835.
- Weyermann, J., et al. (2005). Optimization, Application, and Interpretation of Lactate Dehydrogenase Measurements in Microwell Determination of Cell Number and Toxicity. Toxicology in Vitro, 19(4), 511-520.
-
Lab Tube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Klein, R. S., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(2), 793-796.
- Kandeel, M. M., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. International Journal of Molecular Sciences, 22(5), 2462.
- Wang, Y., et al. (2023, July 7). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. RSC Advances, 13(30), 20845-20857.
- Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6358.
- Hafez, H. N., et al. (2016). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 25(1), 116-127.
- Ivanov, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3299.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives [crcu.jlu.edu.cn]
- 4. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. njbio.com [njbio.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for 4-Hydrazinothieno[3,2-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during this critical synthetic step.
The synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine is a key transformation, often serving as a gateway to a diverse range of biologically active molecules. The most common and direct route involves the nucleophilic aromatic substitution (SNAr) of a 4-chlorothieno[3,2-d]pyrimidine precursor with hydrazine. While seemingly straightforward, this reaction is nuanced, with success hinging on the careful control of several experimental parameters.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Problem 1: Low or No Product Yield
You've followed the protocol, but your final yield of 4-Hydrazinothieno[3,2-d]pyrimidine is disappointingly low, or perhaps you've isolated no product at all.
Potential Causes and Solutions:
-
Poor Quality of Starting Material (4-Chlorothieno[3,2-d]pyrimidine): The chlorine at the C4 position is the lynchpin of this reaction. If your starting material is impure or has degraded, the reaction will be compromised.
-
Expert Insight: The 4-chlorothieno[3,2-d]pyrimidine intermediate can be susceptible to hydrolysis over time if exposed to moisture.
-
Recommended Action:
-
Verify Purity: Confirm the purity of your 4-chlorothieno[3,2-d]pyrimidine by ¹H NMR and LC-MS before starting the reaction.
-
Fresh is Best: If possible, use freshly prepared 4-chlorothieno[3,2-d]pyrimidine. A common method for its synthesis is the chlorination of the corresponding thieno[3,2-d]pyrimidin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].
-
Proper Storage: Store the chloro-precursor under anhydrous and inert conditions.
-
-
-
Insufficient Reaction Temperature: Nucleophilic aromatic substitution on the electron-deficient thieno[3,2-d]pyrimidine ring requires sufficient thermal energy to overcome the activation barrier.
-
Expert Insight: While refluxing ethanol is a common condition, the actual temperature can vary depending on atmospheric pressure and solvent purity.
-
Recommended Action:
-
Ensure Adequate Reflux: Confirm that your reaction mixture is maintaining a vigorous reflux. Use a high-boiling point solvent if necessary, but be mindful of potential side reactions at higher temperatures.
-
Consider Alternative Solvents: Solvents like n-butanol or isopropanol can offer higher reflux temperatures and may improve reaction rates. The choice of solvent can significantly impact the reaction kinetics in SNAr reactions[3][4].
-
-
-
Inadequate Reaction Time: The reaction may be proceeding slower than anticipated.
-
Recommended Action:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.
-
Extended Reaction Time: If starting material is still present after the initially planned duration, extend the reflux time, taking aliquots periodically to check for completion. Protocols often suggest reaction times of 4 to 12 hours[1].
-
-
Problem 2: Incomplete Conversion of Starting Material
You've isolated your product, but a significant amount of the 4-chlorothieno[3,2-d]pyrimidine starting material remains.
Potential Causes and Solutions:
-
Insufficient Hydrazine: Hydrazine acts as both the nucleophile and, in excess, can influence the reaction equilibrium.
-
Expert Insight: While a large excess of hydrazine is often recommended (e.g., 10 equivalents)[1], a smaller excess may not be sufficient to drive the reaction to completion, especially if the starting material is not fully soluble.
-
Recommended Action:
-
Increase Hydrazine Equivalents: Gradually increase the equivalents of hydrazine hydrate. A range of 10-20 equivalents can be explored.
-
Hydrazine Form: While hydrazine hydrate is commonly used and generally effective, anhydrous hydrazine can be more reactive. However, anhydrous hydrazine is significantly more hazardous and requires specialized handling procedures[5]. For most applications, hydrazine hydrate is sufficient and safer.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Expert Insight: Polar protic solvents like ethanol are generally effective as they can solvate both the nucleophile and the leaving group. However, the specific properties of the solvent can influence the reaction rate[6].
-
Recommended Action:
-
Solvent Screening: If incomplete conversion is a persistent issue, consider screening other polar protic solvents such as n-propanol or n-butanol.
-
-
Problem 3: Formation of Significant Byproducts
Your crude product shows multiple spots on TLC or peaks in the LC-MS that do not correspond to the starting material or the desired product.
Potential Causes and Solutions:
-
Ring Opening Side Reactions: At elevated temperatures and with a large excess of a strong nucleophile like hydrazine, the pyrimidine ring can be susceptible to cleavage. This has been observed in other pyrimidine systems[7][8].
-
Expert Insight: This is more likely to occur with prolonged reaction times at high temperatures.
-
Recommended Action:
-
Temperature Optimization: Carefully control the reaction temperature. If using a higher boiling point solvent, consider if a lower temperature for a longer duration could achieve full conversion with fewer byproducts.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
-
-
Formation of Bis-substituted Products: While less common for the C4 position, there is a possibility of further reactions if other reactive sites are present on the thienopyrimidine core.
-
Recommended Action:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the side reactions occurring. This information is invaluable for targeted optimization.
-
Stoichiometry Control: While a large excess of hydrazine is generally needed, an extremely large excess might promote unwanted secondary reactions.
-
-
Problem 4: Difficulty in Product Purification
The crude product is an oil or a sticky solid that is difficult to handle and purify by recrystallization.
Potential Causes and Solutions:
-
Residual Hydrazine/Hydrazine Salts: The large excess of hydrazine used in the reaction can be challenging to remove completely.
-
Recommended Action:
-
Aqueous Work-up: After concentrating the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate and wash thoroughly with brine or water to remove excess hydrazine and its salts[1].
-
Azeotropic Removal: Co-evaporation with a high-boiling point solvent like toluene can sometimes help remove residual hydrazine.
-
-
-
Product Solubility: The product may have high solubility in the chosen recrystallization solvent.
-
Recommended Action:
-
Solvent Screening for Recrystallization: Systematically screen different solvents for recrystallization. Acetonitrile is a reported solvent for recrystallization[1]. Other options to explore include ethanol, isopropanol, or mixtures of solvents (e.g., ethyl acetate/hexane).
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a viable alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
-
-
Workflow for Troubleshooting Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A: Ethanol is the most commonly reported and a good starting point due to its ability to dissolve the reactants and its suitable reflux temperature[1]. However, if you face issues with reaction rate or solubility, other polar protic solvents like n-propanol or n-butanol can be explored. Aprotic polar solvents like DMF or DMSO can also be considered, as they are known to accelerate SNAr reactions, but they may require more stringent anhydrous conditions and can be more difficult to remove during work-up[9].
Q2: How many equivalents of hydrazine hydrate should I use?
A: A significant excess is generally recommended to ensure the reaction goes to completion. A starting point of 10 equivalents is common in literature procedures[1]. If you observe incomplete conversion, this can be increased to 15 or 20 equivalents. However, be mindful that a very large excess in combination with high temperatures could potentially lead to side reactions[7].
Q3: Can I use anhydrous hydrazine instead of hydrazine hydrate?
A: While anhydrous hydrazine is a more potent nucleophile, it is also highly toxic, flammable, and dangerously unstable[5]. For this specific synthesis, hydrazine hydrate is typically sufficient and is a much safer alternative. The water in hydrazine hydrate generally does not interfere with the reaction.
Q4: My reaction is very slow. How can I speed it up?
A:
-
Increase Temperature: If you are running the reaction in ethanol, ensure it is at a vigorous reflux. You can switch to a higher boiling point solvent like n-butanol.
-
Solvent Choice: Consider switching to a polar aprotic solvent like DMF, which can accelerate SNAr reactions.
-
Microwave Irradiation: The use of microwave irradiation can sometimes dramatically reduce reaction times in related heterocyclic syntheses[10]. This would require specific microwave-safe equipment and careful optimization of time and temperature.
Q5: The product seems to be unstable during work-up. What can I do?
A: Hydrazines can be susceptible to air oxidation. If you suspect instability:
-
Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Heat: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
-
Prompt Purification: Purify the crude product as quickly as possible after the work-up.
Optimized Experimental Protocol
This protocol is a synthesis of literature procedures and best practices for the preparation of 4-Hydrazinothieno[3,2-d]pyrimidine.
Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
This precursor is synthesized from thieno[3,2-d]pyrimidin-4(3H)-one.
Caption: Workflow for the synthesis of the 4-chloro precursor.
Procedure:
-
To a stirred suspension of thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable flask, add phosphorus oxychloride (POCl₃, 5-10 equivalents)[1]. A catalytic amount of dimethylformamide (DMF) can be added if using thionyl chloride (SOCl₂).
-
Heat the mixture to reflux (typically around 105-110 °C for POCl₃) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The purity should be checked by NMR and LC-MS. The crude product is often pure enough for the next step, but can be recrystallized from a suitable solvent like ethanol if necessary.
Step 2: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine
Caption: Optimized workflow for the synthesis of the target compound.
Procedure:
-
To a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material), add hydrazine hydrate (10.0 eq)[1].
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by TLC (a typical eluent system is 50% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate and wash three times with brine to remove excess hydrazine and inorganic salts[1].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from acetonitrile to afford 4-Hydrazinothieno[3,2-d]pyrimidine as a solid[1].
Optimization Parameters Summary
| Parameter | Standard Condition | Optimization Strategy | Rationale & Key Considerations |
| Hydrazine Equivalents | 10 eq. of Hydrazine Hydrate[1] | Increase to 15-20 eq. or decrease to 5-8 eq. | Excess drives the reaction to completion. Too much may increase side reactions with prolonged heating. |
| Solvent | Ethanol (reflux)[1] | Screen n-Propanol, n-Butanol, or polar aprotic solvents (DMF, NMP). | Higher boiling points can increase reaction rate. Aprotic solvents can accelerate SNAr but require anhydrous conditions. |
| Temperature | Reflux (approx. 78 °C in EtOH) | 60 °C to 120 °C | Balance reaction rate with potential for byproduct formation. Lower temperatures may require longer reaction times but can improve purity. |
| Reaction Time | 4-12 hours[1] | Monitor by TLC/LC-MS and quench upon completion. | Avoid prolonged heating after completion to minimize degradation and side reactions like ring opening. |
| Work-up | Concentration, then EtOAc/Brine wash[1] | Add an acidic wash (e.g., dilute HCl) if hydrazine salts are an issue. | Ensure complete removal of excess hydrazine which can interfere with crystallization and subsequent reactions. |
| Purification | Recrystallization from Acetonitrile[1] | Column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH). | Recrystallization is ideal for scalability and purity. Chromatography is useful for removing closely related impurities. |
References
-
Davi, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 841. [Link]
- Mhala, M. M., & Singh, P. (Year). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
-
Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(15), 4992. [Link]
- Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Brand, M., et al. (2017). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 60(4), 1567-1583.
- Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5945.
- Said, M. M., et al.
- Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- Hosmane, R. S., et al. (2009). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818.
- Abdel-Aziz, A. A.-M., et al. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527-542.
- Wikipedia. (n.d.). Hydrazine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Nudelman, N. S. (Year). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law.
- BenchChem. (2025). Optimization of reaction conditions for 7-Methylthieno[3,2-d]pyrimidine synthesis.
- Reddit. (2022). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???
- Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-225.
- Abdel-Aziz, A. A.-M., et al. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives.
- Organic Chemistry Portal. (n.d.). Hydrazine.
- Wang, T., et al. (2020). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 142(34), 14397-14402.
- BenchChem. (2025).
- Ziyaev, A. A., et al. (2019). Synthesis and Transformations of Hydrazine-Substituted Pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine. Chemistry of Heterocyclic Compounds, 55(4), 334-340.
- Gilla, G., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(1), 1204-1234.
- Organic Chemistry Portal. (n.d.). Hydrazine.
- ResearchGate. (n.d.).
- Krastina, I., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006.
- El-Kashef, H. S., et al. (2002). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]. Journal of the Chinese Chemical Society, 49(6), 1087-1094.
- ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine.
- Brown, D. J., & Nagamatsu, T. (1977). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society, Perkin Transactions 1, 1100-1103.
- Sharma, R., et al. (2022).
Sources
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. zenodo.org [zenodo.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrazine [commonorganicchemistry.com]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. sapub.org [sapub.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Thieno[3,2-d]pyrimidines are a class of compounds with significant therapeutic potential, acting as inhibitors for various kinases and other biological targets.[1][2][3][4][5] However, their synthesis can present several challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully synthesize your target molecules.
I. Synthesis of 2-Aminothiophene Precursors: The Gewald Reaction
The most common entry point for the synthesis of thieno[3,2-d]pyrimidines is through the preparation of polysubstituted 2-aminothiophenes. The Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base, is a cornerstone of this approach.[6][7] While versatile, this reaction is not without its pitfalls.
Troubleshooting the Gewald Reaction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield | 1. Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile may be the rate-limiting step.[8] 2. Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction. | 1. Optimize Base and Temperature: Screen different amine bases (e.g., morpholine, piperidine, triethylamine). For less reactive ketones, a stronger base might be necessary. A systematic temperature screen can also identify the optimal range. 2. Ensure Anhydrous Conditions: The Knoevenagel condensation produces water, which can hinder the reaction. Consider using a Dean-Stark trap or adding a dehydrating agent. 3. Use High-Purity Reagents: Ensure all starting materials and solvents are pure and dry. |
| Formation of a Dark Brown or Tarry Mixture | 1. Polymerization: High reaction temperatures can lead to the polymerization of the α,β-unsaturated nitrile intermediate.[8] 2. Formation of Polysulfides: Excess sulfur or high temperatures can result in the formation of complex polysulfides.[8] | 1. Strict Temperature Control: Carefully control the reaction temperature to avoid overheating. 2. Optimize Sulfur Stoichiometry: Use the minimum effective amount of sulfur. 3. Purification: The crude product may require thorough purification by column chromatography to remove colored impurities. |
| Significant Byproduct Formation (e.g., Dimerization) | 1. Dimerization of the α,β-unsaturated nitrile: This is a common competing reaction.[8] | 1. Slow Reagent Addition: Add the reagents slowly and in a controlled manner to favor the intramolecular cyclization. 2. Solvent Modification: The choice of solvent can influence the reaction rates. Experiment with different solvents to minimize dimerization. 3. Two-Step Procedure: For challenging substrates, especially sterically hindered ketones, consider a two-step approach: first, synthesize and isolate the α,β-unsaturated nitrile, and then react it with sulfur and base in a separate step.[8] |
Gewald Reaction Workflow
Caption: Workflow for the Gewald reaction with key troubleshooting points.
II. Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core
Once the 2-aminothiophene precursor is in hand, the next critical step is the construction of the pyrimidine ring to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This is typically achieved by reacting the 2-aminothiophene-3-carboxylate or 3-carboxamide with a one-carbon source.
Common Cyclization Methods and Troubleshooting
| Reagent | Description | Common Challenges & Solutions |
| Formamide | A common and straightforward method, often involving heating the 2-aminothiophene-3-carboxylate with formamide at high temperatures. | Incomplete reaction: Ensure high temperatures (typically >150 °C) and sufficient reaction time. Microwave irradiation can significantly reduce reaction times and improve yields.[5] Hydrolysis of starting material: If starting with a 2-amino-3-cyanothiophene, the cyano group may first need to be hydrolyzed to the corresponding amide.[9] |
| Formic Acid | Used to cyclize 2-aminothiophene-3-carboxamides.[1] | Harsh conditions: The use of strong acids like sulfuric acid as a catalyst may not be suitable for sensitive substrates.[1] Consider alternative methods for acid-labile compounds. |
| Urea | Fusion of the 2-aminothiophene-3-carboxylate with urea at high temperatures can yield the corresponding thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.[8] | High temperatures required: This method often requires very high temperatures, which can lead to decomposition of some substrates. |
| 1,1'-Carbonyldiimidazole (CDI) | A milder alternative for the cyclization of 2-aminothiophenes to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.[10] | Reagent sensitivity: CDI is sensitive to moisture. Ensure anhydrous conditions for optimal results. |
III. Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-ones
The 4-chloro-thieno[3,2-d]pyrimidine is a versatile intermediate, as the chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.[3] The most common method for this transformation is treatment with phosphorus oxychloride (POCl₃).
Troubleshooting the Chlorination Reaction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield / Incomplete Reaction | 1. Insufficient reactivity of POCl₃: In some cases, POCl₃ alone may not be reactive enough. 2. Long reaction times: Traditional methods often require prolonged heating.[8] | 1. Use of additives: The addition of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[11] A mixture of POCl₃ and PCl₅ can also be a more potent chlorinating agent.[12] 2. Microwave irradiation: This can dramatically reduce reaction times and improve yields.[1] |
| Formation of Intractable Emulsions during Workup | 1. Use of N,N-dimethylaniline: This additive has been reported to cause emulsion problems during aqueous workup.[8] | 1. Alternative base: Consider using dimethylaminopyridine (DMAP) as an alternative base to avoid emulsion formation.[8] |
| Decomposition of Sensitive Substrates | 1. Harsh reaction conditions: The high temperatures and acidic nature of POCl₃ can be detrimental to sensitive functional groups. | 1. Alternative chlorinating agents: For sensitive substrates, consider milder reagents such as oxalyl chloride in the presence of a catalytic amount of DMF.[13] |
Purification of 4-Chlorothieno[3,2-d]pyrimidine
A common and effective workup procedure for the chlorination reaction involves carefully quenching the reaction mixture with ice water, followed by extraction with an organic solvent like dichloromethane. The crude product can often be purified by grinding the residue with a non-polar solvent like hexane to afford a solid product.[13] For more challenging purifications, silica gel column chromatography may be necessary.
IV. Nucleophilic Aromatic Substitution (SNAr) on 4-Chlorothieno[3,2-d]pyrimidines
The final step in many synthetic routes to thieno[3,2-d]pyrimidine derivatives is the displacement of the 4-chloro substituent with a nucleophile. This reaction is generally efficient due to the electron-withdrawing nature of the pyrimidine ring.
Troubleshooting SNAr Reactions
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | 1. Poor nucleophilicity: The chosen nucleophile may not be strong enough. 2. Steric hindrance: A bulky nucleophile or substituents near the reaction center can slow down the reaction. 3. Insufficient activation of the substrate: Although generally reactive, some substrates may require more forcing conditions. | 1. Increase temperature: Heating the reaction mixture, often to reflux, is usually effective. 2. Use of a base: For amine nucleophiles, the addition of a non-nucleophilic base like K₂CO₃ or DIPEA can facilitate the reaction by scavenging the HCl byproduct.[14] 3. Solvent choice: Polar aprotic solvents like DMF or DMSO are generally good choices for SNAr reactions.[14] |
| Side Product Formation (Solvolysis) | 1. Reaction with protic solvents: If the reaction is run in a protic solvent like water or an alcohol, the solvent can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy or 4-alkoxy derivative. | 1. Use aprotic solvents: Switch to aprotic solvents like DMF, DMSO, or acetonitrile. 2. Control reaction conditions: If a protic solvent is necessary, minimize the reaction time and temperature to reduce the extent of solvolysis. |
SNAr Decision-Making Workflow
Caption: Decision-making workflow for troubleshooting SNAr reactions.
V. Regioselectivity Considerations
In syntheses involving multi-substituted thieno[3,2-d]pyrimidines, regioselectivity can be a critical challenge. For instance, in di-chlorinated thieno[3,2-d]pyrimidines, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution than a chlorine at the 2-position.[8] This differential reactivity can be exploited for the sequential and regioselective introduction of different functional groups. When other reactive sites are present on the thiophene ring, careful consideration of the electronic and steric environment is necessary to predict and control the outcome of the reaction.
References
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3a–b. ResearchGate. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
-
Thienopyrimidine. Encyclopedia MDPI. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. [Link]
-
Gewald reaction. Wikipedia. [Link]
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. NIH. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. [Link]
-
4-Chlorothieno[3,2-d]pyrimidine. PubChem. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]
-
ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 16269-66-2|4-Chlorothieno[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 10. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 14. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental outcomes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) of 4-Chlorothieno[3,2-d]pyrimidine with hydrazine.
Question 1: My reaction has a very low, or no, yield of the desired 4-Hydrazinothieno[3,2-d]pyrimidine. What are the likely causes?
Answer: Low or no yield is a common issue that can typically be traced back to one of three areas: the quality of the starting materials, the reaction conditions, or the work-up procedure.
-
Inactive Starting Materials:
-
4-Chlorothieno[3,2-d]pyrimidine Quality: The chloro-intermediate is the electrophile in this SNAr reaction. If it is impure, containing residual solvents or byproducts from its own synthesis (e.g., from the reaction of thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃ or oxalyl chloride), the effective molar quantity will be lower than calculated.[1][2] We recommend verifying the purity of the chloro-precursor by ¹H NMR or LC-MS before starting.
-
Hydrazine Hydrate Potency: Hydrazine hydrate is a strong reducing agent and can be oxidized by atmospheric oxygen over time, especially if stored improperly. Use a recently opened bottle or verify the concentration of older stock. A significant excess (typically 10 equivalents) is often used to drive the reaction to completion and compensate for any degradation.[3][4]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Reactions are typically run at reflux in a solvent like ethanol.[3] If the temperature is too low, the reaction rate will be impractically slow.
-
Reaction Time: These reactions can require several hours (e.g., 4-12 hours) to reach completion.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to ensure it is not quenched prematurely.
-
-
Work-up and Isolation Losses:
-
The product may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., Ethyl Acetate) to minimize loss.
-
During recrystallization, if too much solvent is used or the solution is not cooled sufficiently, a significant portion of the product can remain in the mother liquor.
-
Question 2: My post-reaction analysis (NMR/LC-MS) shows a significant amount of unreacted 4-Chlorothieno[3,2-d]pyrimidine. How can I improve conversion?
Answer: The presence of starting material indicates an incomplete reaction. This is a kinetics and stoichiometry problem.
-
Increase Hydrazine Equivalents: The most straightforward approach is to increase the excess of hydrazine hydrate. While 10 equivalents is a common starting point[3], pushing this to 15 or 20 equivalents can help drive the equilibrium towards the product, per Le Châtelier's principle.
-
Extend Reaction Time: As mentioned above, ensure the reaction is genuinely complete. Continue heating under reflux and monitor every few hours using a suitable analytical method until the starting material spot/peak is no longer visible or stops decreasing in intensity.
-
Increase Temperature/Change Solvent: If you are not already at the reflux temperature of your solvent, increase the heat. If ethanol reflux is insufficient, you could consider a higher-boiling solvent like n-butanol, but be aware that higher temperatures can also promote side reactions. This should be a secondary option.
-
Ensure Homogeneity: While 4-Chlorothieno[3,2-d]pyrimidine has some solubility in hot ethanol, ensure the mixture is stirring vigorously to maximize the interaction between the dissolved substrate and the hydrazine.
Question 3: I am observing multiple unidentified spots on my TLC plate or peaks in my LC-MS chromatogram. What are these side products and how can I avoid them?
Answer: The formation of multiple side products often points to excessive reaction temperature, prolonged reaction times, or highly reactive impurities.
-
Potential Side Reactions: While hydrazine is an excellent nucleophile for this SNAr reaction, it can participate in other reactions. Under harsh conditions (prolonged heating, very high temperatures), hydrazinolysis can sometimes lead to the opening of the pyrimidine ring itself, a phenomenon observed in related heterocyclic systems.
-
Di-hydrazino Adducts: While less likely on the thienopyrimidine core itself, if your starting material has other reactive leaving groups, you may see multiple substitutions.
-
Impurity-Driven Reactions: Impurities from the initial chlorination step[1][5] can react with hydrazine to create their own series of byproducts.
Mitigation Strategies:
-
Purify the Intermediate: Purify the 4-Chlorothieno[3,2-d]pyrimidine by recrystallization or column chromatography before use. This is the most effective way to prevent impurity-driven side reactions.
-
Strictly Control Temperature: Do not exceed the necessary reflux temperature. Overheating is a primary cause of degradation and side product formation.
-
Optimize Reaction Time: Do not let the reaction run for an excessive amount of time after the starting material has been consumed. Once the reaction is complete (as determined by TLC/LC-MS), proceed to work-up.
Frequently Asked Questions (FAQs)
Q: What is the standard synthetic route for 4-Hydrazinothieno[3,2-d]pyrimidine? A: The most common and established route is a two-step process. First, the commercially available thieno[3,2-d]pyrimidin-4(3H)-one is chlorinated using a reagent like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent (oxalyl chloride/DMF) to yield 4-Chlorothieno[3,2-d]pyrimidine.[1][2][5] Second, this chloro-intermediate undergoes a nucleophilic aromatic substitution with hydrazine hydrate, typically in refluxing ethanol, to yield the final product.[3][4]
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material and the product (e.g., Ethyl Acetate/Hexane mixtures). The 4-chlorothieno[3,2-d]pyrimidine is less polar than the 4-hydrazino product. The product can be visualized under UV light (254 nm). For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.
Q: What are the critical safety precautions for this synthesis? A:
-
Hydrazine Hydrate: This is a highly toxic, corrosive, and suspected carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.
-
Pressurized Systems: Some procedures may call for a sealed tube for reactions above the solvent's boiling point.[3][4] Ensure you use a properly rated pressure vessel and a blast shield.
Q: How should the final 4-Hydrazinothieno[3,2-d]pyrimidine product be stored? A: The hydrazino moiety can be susceptible to aerial oxidation. It is best to store the purified, dry solid in an amber vial under an inert atmosphere (e.g., Argon or Nitrogen) and at a reduced temperature (e.g., 4 °C) to ensure long-term stability.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine[1]
-
To a flask containing dichloroethane (10 mL per 1 g of starting material), add dimethylformamide (DMF, 2 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equiv.) dropwise. A white, gel-like substance (the Vilsmeier reagent) will form.
-
Add thieno[3,2-d]pyrimidin-4(3H)-one (1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 2.5 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be triturated with hexane to afford the product. Purity should be confirmed before proceeding.
Protocol 2: Synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine[3][4]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chlorothieno[3,2-d]pyrimidine (1 equiv.) in ethanol (approx. 3 mL per mmol of substrate).
-
Add hydrazine monohydrate (10 equiv.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the crude residue in Ethyl Acetate and wash with brine (3x) to remove excess hydrazine and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 3: Purification by Recrystallization[3]
-
Transfer the crude 4-Hydrazinothieno[3,2-d]pyrimidine to a clean Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile (ACN) to just dissolve the solid. Use a hot plate and stir.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a short plug of celite.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ACN, and dry thoroughly under vacuum.
Data & Workflow Visualization
Quantitative Data Summary
| Parameter | Reactant | Equivalents | Solvent | Temperature | Typical Time | Reference |
| Chlorination | Thieno[3,2-d]pyrimidin-4(3H)-one | 1 | Dichloroethane | 0°C -> RT | 3-5 h | [1] |
| Oxalyl Chloride / DMF | 3 / 2 | [1] | ||||
| Hydrazinolysis | 4-Chlorothieno[3,2-d]pyrimidine | 1 | Ethanol | Reflux (~78°C) | 4-12 h | [3] |
| Hydrazine Monohydrate | 10 | [3] |
Diagrams
Caption: Troubleshooting workflow for low yield/purity.
Caption: SNAr mechanism for the synthesis.
References
-
(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - MDPI. Available at: [Link]
-
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine - MDPI. Available at: [Link]
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. Available at: [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. Available at: [Link]
-
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC - NIH. Available at: [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine - Atlantis Press. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]
-
4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem. Available at: [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - NIH. Available at: [Link]
Sources
- 1. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
troubleshooting guide for thienopyrimidine synthesis protocols
Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Thienopyrimidines are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might encounter during the synthesis of thienopyrimidines, presented in a question-and-answer format.
Section 1: Issues with the 2-Aminothiophene Precursor Synthesis (Gewald Reaction)
The Gewald reaction is a cornerstone for preparing the 2-aminothiophene precursors required for many thienopyrimidine syntheses.[1][3] It's a multi-component reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Question 1: My Gewald reaction has a very low yield or is not proceeding. What are the common causes?
Answer: Low yields in the Gewald reaction are a frequent issue. The problem often lies in one of the three key stages of the mechanism: Knoevenagel condensation, sulfur addition, or the final cyclization and aromatization.
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed. If this step is slow or incomplete, the overall yield will be poor.
-
Catalyst Choice: The choice and amount of the basic catalyst are critical. While morpholine is commonly used, other bases like triethylamine, piperidine, or even solid catalysts like nano-ZnO or NaAlO₂ have been employed to improve yields.[4][5] An insufficient amount of catalyst will result in a sluggish reaction.
-
Steric Hindrance: Highly substituted ketones can slow down the Knoevenagel condensation. In such cases, extending the reaction time or increasing the temperature might be necessary.
-
-
Problems with Sulfur Addition: Elemental sulfur (S₈) needs to react with the intermediate formed after the Knoevenagel condensation.[5]
-
Sulfur Solubility: Elemental sulfur has limited solubility in many organic solvents. Using a solvent in which sulfur is more soluble, such as dimethylformamide (DMF) or ethanol at reflux, can improve the reaction rate.
-
Reaction Temperature: The reaction often requires heating to facilitate the dissolution of sulfur and to provide the activation energy for the subsequent steps. A common temperature range is 60-80°C.[4]
-
-
Failure in Cyclization/Tautomerization: The final steps involve an intramolecular cyclization to form the thiophene ring.
-
Water Removal: The Knoevenagel condensation produces water, which can sometimes interfere with the subsequent steps. While not always necessary, performing the reaction in a setup with a Dean-Stark trap to remove water can be beneficial in certain cases.
-
Troubleshooting Workflow for the Gewald Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 4-Hydrazinothieno[3,2-d]pyrimidine in assays
Welcome to the technical support resource for 4-Hydrazinothieno[3,2-d]pyrimidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after adding my 4-Hydrazinothieno[3,2-d]pyrimidine stock solution to my aqueous assay buffer. What is the underlying cause?
A: This is the most common issue encountered with this class of compounds and stems from a drastic change in solvent polarity. 4-Hydrazinothieno[3,2-d]pyrimidine, like many heterocyclic molecules developed in drug discovery, is a lipophilic ("grease-ball") molecule with poor aqueous solubility.[1]
You likely prepared your high-concentration primary stock in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent in which the compound is readily soluble.[2] When this DMSO stock is diluted into a predominantly aqueous environment (e.g., PBS, cell culture media), the solvent's capacity to keep the compound dissolved plummets. The compound molecules, no longer adequately solvated, crash out of solution and form a precipitate.[3] This is a matter of kinetic solubility; the rate of dilution outpaces the compound's ability to dissolve in the new, unfavorable solvent environment.[4] This precipitation can lead to significant experimental artifacts, including false negatives due to a lower-than-expected effective concentration, or false positives caused by light scattering or non-specific inhibition by compound aggregates.[5][6]
Q2: What is the recommended solvent for preparing the initial stock solution?
A: 100% anhydrous DMSO is the industry-standard solvent for preparing high-concentration stock solutions (e.g., 10-100 mM) of poorly soluble compounds for screening and assay development.[2][7]
Causality: DMSO is an aprotic, highly polar solvent that is miscible with water and can dissolve a wide range of both polar and non-polar compounds.[7] However, it is crucial to use anhydrous (dry) DMSO and store it properly with desiccant. DMSO is highly hygroscopic (readily absorbs water from the atmosphere). Water contamination in your DMSO stock significantly reduces its solvating power for lipophilic compounds and can synergistically enhance precipitation, especially during freeze-thaw cycles.[8] Studies have shown that even a small percentage of water can be problematic.[9]
Q3: My compound is precipitating during dilution. How can I maintain its solubility in the final aqueous assay buffer?
A: Addressing this requires a multi-faceted approach that modifies the final assay buffer to be more "hospitable" to the compound. The primary strategies are pH adjustment and the use of co-solvents.
-
pH Adjustment: The thieno[3,2-d]pyrimidine core contains nitrogen atoms that are weakly basic.[10] The exocyclic hydrazine group is also basic. In a neutral pH buffer (e.g., pH 7.4), these basic centers are largely non-ionized, making the molecule less polar and less water-soluble. By lowering the pH of your assay buffer (e.g., to pH 6.0 or 5.0), you can protonate these nitrogen atoms. This ionization increases the molecule's polarity, which can dramatically improve its aqueous solubility.[11][12][13] The solubility of similar nitrogenous heterocyclic compounds has been shown to be highly pH-dependent.[14] Caution: You must first confirm that your assay's biological components (e.g., enzyme, cells) remain viable and active at the adjusted pH.
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent into your final assay buffer can increase the overall polarity of the solvent system, helping to keep the compound in solution.[15] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[16] The key is to create an intermediate dilution of your DMSO stock into the co-solvent before the final dilution into the buffer. This gradual reduction in solvent strength prevents the compound from crashing out.
Q4: What are the acceptable final concentrations of DMSO and other co-solvents in my assay, especially for cell-based experiments?
A: This is a critical parameter for maintaining data integrity. High concentrations of organic solvents are toxic to cells and can interfere with enzyme activity.
-
DMSO: For most cell-based assays, the final concentration of DMSO should be kept at ≤0.5% , with ≤0.1% being the ideal target to minimize artifacts.[17] Some sensitive cell lines or assays may require even lower concentrations. It is imperative to maintain the same final DMSO concentration across all wells, including vehicle controls, to normalize for any solvent effects.[18]
-
Other Co-solvents: Ethanol and methanol have been shown to have lower cytotoxicity compared to surfactants like Tween 20/80 in some cell lines.[15][16] However, every co-solvent should be tested for its effect on your specific assay system by running a solvent-only dose-response curve to identify the concentration at which it begins to impact cell viability or assay signal.
| Co-Solvent/Surfactant | Typical Starting Conc. in Final Assay | Notes |
| DMSO | ≤ 0.5% (ideal ≤ 0.1%) | Standard, but must be controlled. Can interfere with assays.[17] |
| Ethanol | 1-2% | Generally well-tolerated by many cell lines at low percentages.[15] |
| Propylene Glycol (PG) | 1-2% | Common pharmaceutical excipient; often used in formulations. |
| PEG 400 | 1-5% | Can also help prevent non-specific binding to plastics. |
| Tween 20 / Tween 80 | 0.01-0.1% | Surfactants; use with caution as they can disrupt cell membranes.[16] |
Q5: How can I definitively confirm that my compound is dissolved in the final assay buffer?
A: Visual inspection is the first step, but it is not sufficient to detect fine precipitates or nano-aggregates. A clear solution does not guarantee complete dissolution at the molecular level. Two common methods provide quantitative validation:
-
Thermodynamic Solubility Measurement (Shake-Flask Method): This is the gold standard.[19] Excess solid compound is added to the final assay buffer, shaken for an extended period (24-48h) to reach equilibrium, and then the suspension is centrifuged or filtered. The concentration of the compound in the clear supernatant is then measured by a reliable analytical method like HPLC-UV or LC-MS/MS.[4][20] This tells you the absolute maximum concentration of the compound that can be dissolved in your buffer.
-
Kinetic Solubility Measurement (High-Throughput Method): This method better mimics the actual assay workflow. A concentrated DMSO stock is added to the assay buffer, incubated for a shorter period (e.g., 1-2 hours), and then analyzed.[4] Often, turbidity is measured by nephelometry, which detects light scattering from undissolved particles.[21] This provides a rapid assessment of the concentration at which precipitation begins under your specific assay conditions.
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Process
The following decision tree outlines a systematic approach to diagnosing and solving solubility issues with 4-Hydrazinothieno[3,2-d]pyrimidine.
Caption: A decision tree for troubleshooting solubility issues.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To properly solubilize 4-Hydrazinothieno[3,2-d]pyrimidine in DMSO for long-term storage and subsequent dilutions.
Materials:
-
4-Hydrazinothieno[3,2-d]pyrimidine (solid)
-
Anhydrous DMSO (Biotechnology Grade)
-
Vortex mixer
-
Sonicator (water bath)
-
Amber glass vial or polypropylene microtube
Procedure:
-
Accurately weigh the desired amount of solid compound into the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-3 minutes.
-
Place the vial in a water bath sonicator and sonicate for 10-15 minutes to break up any small aggregates and facilitate complete dissolution.
-
Visually inspect the solution against a bright light source to ensure there are no visible particulates. The solution should be perfectly clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize the number of freeze-thaw cycles.[8]
Protocol 2: Step-Wise Serial Dilution into Assay Buffer
Objective: To prevent compound precipitation upon dilution by gradually reducing the solvent strength.
Caption: Workflow for preparing the final compound solution.
Procedure:
-
Prepare Primary Stock: Follow Protocol 1 to create a 10 mM stock in 100% DMSO.
-
Create Intermediate Dilution:
-
Dispense 90 µL of your final aqueous assay buffer into a clean microtube.
-
Add 10 µL of the 10 mM primary stock to the buffer.
-
Crucial Step: Immediately cap and vortex vigorously for 30 seconds. This creates a 1 mM solution in 10% DMSO. This step is critical for providing sufficient mixing energy to keep the compound dissolved as the solvent polarity changes.
-
-
Prepare Final Assay Concentration:
-
For a final concentration of 10 µM, you will perform a 1:100 dilution.
-
Example: Add 2 µL of the 1 mM intermediate stock to 198 µL of assay buffer directly in the well of your assay plate.
-
The final DMSO concentration will be 0.1%.
-
Mix thoroughly by pipetting up and down or by using an orbital shaker.
-
Protocol 3: Screening for Optimal pH
Objective: To determine if lowering the pH of the assay buffer improves the solubility of 4-Hydrazinothieno[3,2-d]pyrimidine.
Materials:
-
Assay buffers prepared at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5, 5.0).
-
Compound stock solution (from Protocol 1).
-
Nephelometer or a plate reader capable of measuring absorbance/scattering at ~600 nm.
-
Clear 96-well or 384-well plates.
Procedure:
-
Dispense 198 µL of each pH-adjusted buffer into multiple wells of the plate.
-
Add 2 µL of a 10 mM DMSO stock to each well to achieve a final theoretical concentration of 100 µM (final DMSO 1%).
-
Prepare a set of "buffer blank" wells for each pH containing only 198 µL of buffer and 2 µL of DMSO.
-
Seal the plate and incubate at room temperature for 1 hour on an orbital shaker.
-
Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance (light scattering) at a high wavelength (e.g., 550-650 nm) where the compound does not have a chromophore.
-
Analysis: Subtract the blank reading from the compound reading for each pH. A significant increase in the signal indicates light scattering from precipitated compound. The pH that yields the lowest signal is the most favorable for solubility.
References
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4233. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]
-
Abdel-Ghani, M. G., & Gomaa, M. A.-M. (2020). Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones and Pyridino[2,3-d]pyrimidine-2,4,6,8-tetraones: Evaluation Antitumor Activity. ChemistrySelect, 5(29), 9031-9037. Available from: [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Available from: [Link]
-
Jain, S., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]
-
Li, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3381. Available from: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]
-
Karlsson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Wouters, J., et al. (2009). Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. Bioorganic & Medicinal Chemistry Letters, 19(21), 6102-5. Available from: [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]
-
Entrena, A., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available from: [Link]
-
Hastedt, J. E., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2036. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). Available from: [Link]
-
Shaji, J., & Jain, V. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Pharmaceutical Design, 24(19), 2164-2175. Available from: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Available from: [Link]
-
Entrena, A., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3624. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]
-
Nikolova, S., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(11), 3144. Available from: [Link]
-
Entrena, A., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Molecules, 27(7), 2195. Available from: [Link]
-
Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6542. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. Available from: [Link]
-
Kim, D., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6784-8. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Available from: [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The AAPS Journal, 13(3), 325-33. Available from: [Link]
-
askIITians. (2025). How does pH affect solubility? Available from: [Link]
-
Reddit. (2023). Compund dilution in DMSO. Available from: [Link]
-
Chen, Y.-L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(17), 3939. Available from: [Link]
-
Primas, N., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(23), 5764. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine. PubChem Compound Database. Available from: [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]
-
Tønnesen, H. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
El-Sayed, M. T., et al. (2016). Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. Archiv der Pharmazie, 349(11), 846-859. Available from: [Link]
-
Verma, S., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available from: [Link]
-
Verma, S., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Drug Development and Research, 8(2), 1-14. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ziath.com [ziath.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. scispace.com [scispace.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
- 14. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. rheolution.com [rheolution.com]
Technical Support Center: Purification of 4-Hydrazinothieno[3,2-d]pyrimidine
Welcome to the technical support center for the purification of 4-Hydrazinothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-Hydrazinothieno[3,2-d]pyrimidine?
A1: The selection of a purification technique is contingent on the impurity profile and the scale of your reaction. For 4-Hydrazinothieno[3,2-d]pyrimidine, the two most effective and commonly cited methods are:
-
Recrystallization: This is the preferred method for moderate to high purity crude material (>85%) and is excellent for scalability. Acetonitrile (ACN) is a frequently reported solvent for this purpose.[1] Recrystallization is effective at removing minor impurities with different solubility profiles.[2]
-
Flash Column Chromatography: This technique is indispensable when dealing with complex impurity profiles or when isomers and closely related byproducts are present. It offers high-resolution separation but is generally less scalable than recrystallization.[3][4]
Q2: What are the likely impurities I might encounter in my crude 4-Hydrazinothieno[3,2-d]pyrimidine?
A2: Impurities are typically remnants of the synthetic route used. If you are synthesizing the target molecule via nucleophilic aromatic substitution (SNAr) of 4-chlorothieno[3,2-d]pyrimidine with hydrazine, you should anticipate the following:
-
Unreacted 4-chlorothieno[3,2-d]pyrimidine: The starting material is a common impurity if the reaction does not go to completion.[5][6]
-
Excess Hydrazine: While volatile, hydrazine and its salts can persist and may require an aqueous workup to remove.
-
Side-products: Depending on the reaction conditions, side-products from reactions with the solvent or degradation of the starting material or product can occur.[7][8] For instance, overly aggressive heating can lead to decomposition.
-
Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO if used during the reaction.
Q3: How can I quickly assess the purity of my crude material and select the right purification strategy?
A3: A quick Thin Layer Chromatography (TLC) analysis is the most effective preliminary step. Develop a TLC system (see Table 1 for suggestions) that provides good separation between your product spot and any impurities. This will not only give you a semi-quantitative assessment of purity but also help in developing a solvent system for column chromatography if needed.[3]
Purification Workflow & Method Selection
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.
Caption: Decision tree for troubleshooting common recrystallization issues.
Column Chromatography Issues
Q: What is a good starting solvent system for purifying 4-Hydrazinothieno[3,2-d]pyrimidine on a silica gel column?
A: Based on literature for related 4-substituted thieno[3,2-d]pyrimidines, a gradient system of Cyclohexane/Ethyl Acetate is a promising starting point. [1]The hydrazine moiety adds polarity, so you will likely require a higher percentage of the polar modifier (EtOAc) than for other analogues.
-
Methodology:
-
TLC First: Before running a column, always develop a TLC solvent system that moves your product to an Rf (retention factor) of 0.25-0.35 . [4]This Rf value generally translates well to a column separation, providing a good balance between resolution and elution time.
-
Start Less Polar: Begin the column elution with a solvent system that is slightly less polar than the one that gave you the target Rf on the TLC plate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase during the run to elute your compound and any more polar impurities. This prevents excessive band broadening (tailing). [4]
Application Recommended Solvent System (Starting Point) Rationale TLC Analysis Hexane/Ethyl Acetate (1:1) or Dichloromethane/Methanol (98:2) Good for assessing a range of polarities. The DCM/MeOH system is for more polar compounds. | Column Chromatography | Gradient elution from 100% Cyclohexane to 80:20 Cyclohexane/Ethyl Acetate | This system was successfully used for a related 4-hydrazino-thieno[3,2-d]pyrimidine derivative. [1]|
-
Q: My compound is streaking or tailing badly on the column, leading to poor separation.
A: Tailing is often caused by interactions between the polar hydrazine group and the acidic silanol groups (Si-OH) on the surface of the silica gel. It can also be caused by overloading the column or poor solubility in the mobile phase. [4]
-
Causality: The basic nitrogen atoms of the hydrazine can strongly and sometimes irreversibly adsorb to the acidic silica surface, causing the compound to elute slowly and over many fractions.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. The triethylamine will compete for the acidic sites on the silica gel, allowing your compound to travel more cleanly down the column.
-
Switch Stationary Phase: If tailing is severe, your compound may not be stable on silica. [4]Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic.
-
Check for Overloading: Ensure you have not loaded too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.
-
Detailed Protocols
Protocol 1: Recrystallization from Acetonitrile (ACN)
This protocol is based on methodologies reported for purifying 4-hydrazino-thieno[3,2-d]pyrimidine derivatives. [1]
-
Dissolution: Place the crude 4-Hydrazinothieno[3,2-d]pyrimidine (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ACN (e.g., 10 mL) and heat the mixture to a gentle reflux with stirring.
-
Achieve Saturation: Continue to add small portions of hot ACN until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes. Once at room temperature, place the flask in an ice-water bath for an additional 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ACN to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is a general guide and should be preceded by TLC analysis to determine the optimal solvent system.
-
Column Packing: Select a column of appropriate size. Pack the column with silica gel using the "slurry method" with the initial, least polar eluent (e.g., 100% Hexane or Cyclohexane).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude). To do this, dissolve your crude product in a minimal amount of a polar, volatile solvent (like DCM or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) according to the gradient determined from your TLC analysis.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to yield the purified 4-Hydrazinothieno[3,2-d]pyrimidine.
References
-
Musso, L., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Musso, L., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Retrieved from [Link]
-
Ghattas, M. A., et al. (2016). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
Smaill, J. B., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
-
Molecules. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1985). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]
-
Organic Process Research & Development. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
-
Molecules. (2006). Synthesis of Some Thienopyrimidine Derivatives. PMC. Retrieved from [Link]
-
Bohrium. (2006). Synthesis of Some Thienopyrimidine Derivatives: Full Paper PDF & Summary. Retrieved from [Link]
-
MedChemComm. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Retrieved from [Link]
-
Archiv der Pharmazie. (2016). Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. PubMed. Retrieved from [Link]
-
Acta Crystallographica Section E. (2014). N-Benzylthieno[3,2-d]pyrimidin-4-amine. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation in thienopyrimidine reactions
A Guide to Minimizing Side-Product Formation
Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Thienopyrimidines are bioisosteres of purines, making them privileged structures in medicinal chemistry, but their synthesis can be fraught with challenges leading to difficult purifications and reduced yields[1][2]. This guide addresses the most common side-product issues encountered in the field.
Troubleshooting Guide 1: Formation of Dimeric Impurities
One of the most frequently encountered and frustrating issues is the formation of dimers, which consume starting material and complicate purification. This typically manifests as an unexpected high-molecular-weight peak in LC-MS analysis.
Q1: I'm attempting a nucleophilic substitution on a 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one under basic conditions, but my primary product is a dimer of my starting material. Why is this happening?
A1: You are likely observing an intermolecular reaction where one molecule of the thienopyrimidinone acts as a nucleophile and another as the electrophile. Under basic conditions (e.g., K₂CO₃, Et₃N), the N3-proton of the pyrimidinone ring becomes acidic and can be deprotonated. This generates an anionic nitrogen species that is a potent nucleophile. This anion can then attack the electrophilic chloromethyl group of another molecule, leading to the formation of an N-N or N-C linked dimer and consuming your starting material before the desired nucleophile can react[3].
A secondary, but also common, issue arises if your nucleophile is a thiol (R-SH). Thiolates (R-S⁻), formed under basic conditions, are highly susceptible to oxidative dimerization by trace oxygen in the solvent, forming disulfides (R-S-S-R)[3].
Q2: How can I strategically prevent this dimerization?
A2: Preventing dimerization requires a multi-faceted approach aimed at favoring the desired intermolecular reaction over the undesired self-condensation. The core principle is to control the relative concentrations and reactivities of the species in your flask.
-
Inert Atmosphere is Critical: To prevent oxidative dimerization of thiolates, thoroughly degas your solvents and run the reaction under a strict nitrogen or argon atmosphere. This minimizes the dissolved oxygen available to form disulfide byproducts[3].
-
Reverse Addition Protocol: Instead of adding the base or your nucleophile to the thienopyrimidinone, add the electrophilic thienopyrimidinone slowly and dropwise to a solution containing your nucleophile and the base. This strategy maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to encounter your desired nucleophile rather than another molecule of itself[3].
-
Temperature and Base Selection: Lowering the reaction temperature (e.g., to 0 °C or below) can significantly slow the rate of the undesired dimerization, which may have a higher activation energy than your desired substitution. Additionally, consider using a weaker, non-nucleophilic base or a heterogeneous base like Cs₂CO₃, which can sometimes provide better results by controlling the concentration of the deprotonated species in solution[3].
-
Stoichiometric Control: A slight excess of the nucleophile can also help shift the equilibrium towards the desired product[3].
Diagram 1: Competing Pathways - Substitution vs. Dimerization
Caption: Control of reaction conditions dictates the outcome between desired substitution and undesired dimerization.
Table 1: Example Conditions for Minimizing Dimerization during Nucleophilic Substitution
| Parameter | Condition Favoring Dimerization | Optimized Condition for Desired Product | Rationale |
| Atmosphere | Air / Ambient | Nitrogen or Argon | Prevents oxidative dimerization of thiolate nucleophiles[3]. |
| Reagent Addition | Nucleophile added to electrophile | Electrophile added dropwise to nucleophile | Keeps instantaneous concentration of electrophile low[3]. |
| Temperature | Room Temperature or Reflux | 0 °C to Room Temperature | Slows the rate of the dimerization side reaction[3]. |
| Base | Strong, soluble bases (e.g., NaH) | Weaker or heterogeneous bases (e.g., K₂CO₃, Cs₂CO₃) | Reduces concentration of highly reactive pyrimidinone anion[3]. |
Optimized Protocol 1: Minimizing Dimerization in a Thiophenol Substitution Reaction
This protocol details the reaction of 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one with 4-methoxythiophenol.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxythiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Solvent Degassing: Add anhydrous, degassed DMF (previously sparged with N₂ for 30 min) to the flask. Stir the mixture at 0 °C under a positive pressure of nitrogen for 15 minutes.
-
Reagent Preparation: In a separate flask, dissolve 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a minimum amount of anhydrous, degassed DMF.
-
Slow Addition: Transfer the thienopyrimidinone solution to the dropping funnel. Add the solution dropwise to the stirring reaction mixture at 0 °C over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and formation of the desired product.
-
Workup: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide 2: Incomplete Cyclization & Low Yields
A common synthetic route involves the cyclization of a 2-aminothiophene-3-carboxylate or carboxamide precursor. Failure of this ring-closing step leads to low yields and recovery of starting material.
Q1: I'm trying to cyclize my 2-amino-3-ethoxycarbonylthiophene with formamide at reflux, but the conversion is very low even after 24 hours. What's the issue?
A1: This is a classic problem of insufficient activation. The cyclization to form the pyrimidine ring is often a thermodynamically favorable but kinetically slow process. Several factors could be at play:
-
High Activation Energy: The uncatalyzed intramolecular cyclization simply may not have enough thermal energy to proceed at a reasonable rate at the reflux temperature of your solvent[4]. Many literature procedures that use reagents like formamide or urea require very high temperatures (150-190 °C), often under solvent-free conditions, to drive the reaction to completion[5][6].
-
Catalyst Inefficiency: If you are using a catalyst, it may be inappropriate for your specific substrate or may be deactivated. Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, FeCl₃) can catalyze this step, but their effectiveness is substrate-dependent.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect the reaction. A solvent that strongly solvates the reacting groups can hinder the required intramolecular interaction.
Q2: How can I improve the yield of my cyclization step?
A2: A systematic approach to optimization is recommended. Start with catalyst screening and then move to optimizing reaction conditions.
-
Increase Temperature: If your substrate is stable, the simplest approach is to increase the reaction temperature. Consider switching to a higher-boiling solvent (e.g., toluene, DMF, or diphenyl ether) or performing the reaction neat (without solvent) if the starting materials are liquid or low-melting solids[5].
-
Catalyst Screening: The choice of catalyst is crucial. If acidic conditions are suitable, screen a panel of both Brønsted and Lewis acids. Sometimes a combination of both can have a synergistic effect[2][7]. For basic cyclizations (e.g., from thiourea precursors), ensure your base is strong enough (e.g., NaOEt in EtOH)[5].
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture to high temperatures[6][8]. A reaction that takes 18 hours at reflux might be completed in 20 minutes in a microwave reactor.
Diagram 2: Workflow for Optimizing Cyclization
Caption: A systematic workflow for troubleshooting and optimizing poor cyclization yields.
Table 2: Comparison of Conditions for Pyrimidine Ring Cyclization
| Reagent/Condition | Temperature | Typical Time | Yield Range | Notes |
| Formamide (neat) | 150-190 °C | 3-18 h | 50-80% | High temperature is key. Good for unsubstituted pyrimidinones[6]. |
| Urea/Thiourea (neat) | >180 °C | 2-3 h | 70-90% | Solvent-free, high-temperature condensation[5]. |
| NaOEt in Ethanol | Reflux (~78 °C) | 6-8 h | 70-90% | Effective for cyclizing N-arylthiourea precursors under basic conditions[5]. |
| POCl₃ | Reflux | 3-14 h | ~90% | Used to both chlorinate and cyclize, creating a 4-chloro intermediate for further substitution[6]. |
| Microwave (DMF-DMA) | 100 °C | 15-20 min | >90% | Dramatically accelerates the reaction for certain precursors[8]. |
Optimized Protocol 2: Microwave-Assisted Cyclization for Thieno[2,3-d]pyrimidine Synthesis
This protocol is based on the cyclization of an activated 2-aminothiophene derivative with an amine to form a 4-aminothieno[2,3-d]pyrimidine, adapted from literature procedures[8].
-
Precursor Synthesis: Synthesize the intermediate N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformamidine from the corresponding 2-amino-3-cyanothiophene by reacting with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the formamidine intermediate (1.0 eq), the desired aniline or amine (1.2 eq), and glacial acetic acid (as solvent).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C (power set to 200 W) for 1 hour.
-
Workup: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the pure 4-aminothieno[2,3-d]pyrimidine derivative.
Troubleshooting Guide 3: Side-Products from the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction to synthesize the 2-aminothiophene precursors. However, its complex and not fully understood mechanism can lead to issues.
Q1: My Gewald reaction is giving a low yield of the desired 2-aminothiophene and a complex mixture of byproducts. What is going wrong mechanistically?
A1: The Gewald reaction mechanism begins with a Knoevenagel condensation between your carbonyl compound and the active methylene nitrile[9]. This is followed by the addition of sulfur. The exact nature of the sulfur addition and subsequent cyclization is complex, involving a series of polysulfide intermediates that exist in equilibrium[10][11]. Side reactions can occur if this delicate sequence is disrupted:
-
Knoevenagel Reversibility: The initial condensation can be reversible. If the subsequent sulfur addition is too slow, the intermediate can revert to starting materials or participate in other reactions.
-
Polysulfide Instability: The polysulfide intermediates are reactive. If the final cyclization and aromatization steps are inefficient, these intermediates can decompose or lead to other sulfur-containing impurities[11].
-
Dimerization of Knoevenagel Product: The α,β-unsaturated nitrile formed in the first step can sometimes undergo a Diels-Alder-type dimerization, competing with the desired sulfur addition[6].
Diagram 3: Simplified Gewald Reaction Mechanism
Caption: Key stages of the Gewald reaction, highlighting the final aromatization as the thermodynamic driving force.
Q2: What are the best practices for achieving a clean and high-yielding Gewald reaction?
A2: A clean Gewald reaction hinges on promoting the forward reaction sequence and ensuring the final, irreversible aromatization step proceeds efficiently.
-
Catalyst Choice: While traditional methods use bases like morpholine or triethylamine, alternative catalysts can offer milder conditions and higher yields. L-proline (10 mol%) has been shown to be an effective catalyst in DMF at 60 °C, providing good yields for a range of substrates[12].
-
Solvent and Temperature: Ethanol is a common solvent, but DMF is also widely used. The optimal temperature is often between 50-70 °C[6][12]. Excessively high temperatures are not always beneficial and can promote side reactions.
-
Green Chemistry Approaches: Recent methods have explored more environmentally friendly conditions. Using ZnO nanoparticles as a catalyst at 100 °C or even solvent-free ball milling can improve yields and simplify workup in some cases[13].
Frequently Asked Questions (FAQs)
Q: How do I control regioselectivity to synthesize a thieno[2,3-d]pyrimidine versus a thieno[3,2-d]pyrimidine?
A: This is one of the most critical aspects of synthetic design, and the control is absolute, based on your choice of starting material. Regioselectivity is not typically a side-reaction issue but is determined by the substitution pattern of the aminothiophene precursor.
-
For Thieno[2,3-d]pyrimidines: You MUST start with a 2-amino-3-cyanothiophene or 2-amino-3-carboxythiophene derivative. The pyrimidine ring is built using the amino group at position 2 and the functional group at position 3[8][10][14][15].
-
For Thieno[3,2-d]pyrimidines: You MUST start with a 3-amino-2-cyanothiophene or 3-amino-2-carboxythiophene derivative. Here, the pyrimidine ring is fused using the amino group at position 3 and the functional group at position 2[4][6][10].
There is no ambiguity; the connectivity of your aminothiophene dictates the connectivity of the final fused product.
Q: My final product appears to have been oxidized on the thiophene ring. How can I prevent this?
A: The thiophene ring is electron-rich and can be susceptible to oxidation, especially if your reaction involves strong oxidizing agents or prolonged exposure to air at high temperatures. If you suspect oxidation (e.g., formation of an S-oxide), ensure all steps following the thiophene formation are carried out under an inert atmosphere (N₂ or Ar) and use purified, degassed solvents. Avoid unnecessarily harsh oxidizing conditions in subsequent synthetic steps.
Q: Can I use a one-pot procedure for the Gewald reaction and subsequent cyclization?
A: Yes, one-pot procedures are highly advantageous and have been reported. For example, it is possible to perform the Gewald reaction and then, without isolating the 2-aminothiophene, add a cyclizing reagent like formamide and heat to a higher temperature to effect the ring closure[6]. This can improve overall yield by avoiding losses during intermediate purification. However, this requires that the conditions for the two steps are compatible.
References
-
Al-Saleh, B., Abdel-khalik, M. M., & El-Apasery, M. A. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Gadais, C., et al. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. [Link]
-
Gein, V. L., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(10), 6945–6955. [Link]
-
Taylor, R. D., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 61(17), 7842–7856. [Link]
-
Saddik, A. A., et al. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. [Link]
-
Ali, T. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry, 11(7), 755-779. [Link]
-
Desbène-Finck, S., & Gellis, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(17), 6523-6545. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Faza, O. N., & López, C. S. (2013). Synergistic Effects Between Lewis and Brønsted Acids: Application to the Prins Cyclization. The Journal of Organic Chemistry, 78(20), 10246–10257. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. BenchChem.
-
El-Baih, F. E. M., Al-Blowy, H. A. S., & Al-Hazimi, H. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]
-
Desroches, C., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
-
Anjinappa, P., Nargund, S. L., & Kumar, M. N. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15). [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. longdom.org [longdom.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Experimental Parameters for Biological Evaluation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing experimental parameters for robust and reproducible biological evaluations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reliable data.
Section 1: Cell-Based Assays - Foundational Parameters
Cell-based assays are the cornerstone of many biological evaluations. However, their sensitivity to initial conditions can be a significant source of variability. This section addresses the most common setup parameters that, if not optimized, can compromise your entire experiment.
FAQ 1: How do I determine the optimal cell seeding density?
Answer:
Optimal cell seeding density is critical because it directly impacts cell health, growth phase, and responsiveness to stimuli.[1][2] Seeding too few cells can lead to poor growth due to a lack of cell-to-cell contact, while over-confluency can result in nutrient depletion, waste accumulation, and altered cellular behavior.[2][3]
The ideal density ensures cells are in the logarithmic growth phase at the time of the experiment, providing the most consistent and reproducible results.
Troubleshooting Guide: Cell Seeding Density
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell distribution during seeding. | Gently swirl the culture vessel to ensure a homogenous cell suspension before and during plating.[2] For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even settling. |
| Cells are over-confluent at the time of assay | Seeding density is too high for the planned incubation period. | Perform a growth curve analysis. Seed cells at various densities and count them every 24 hours for the planned duration of your experiment.[3] Choose the density that keeps the cells in a sub-confluent, log-growth phase. |
| Poor cell viability or attachment | Seeding density is too low. | Increase the seeding density. Some cell types require a minimum density to establish necessary cell-to-cell contacts for survival and growth.[2] |
| Edge effects observed in the plate | Increased evaporation in the outer wells alters media concentration and temperature.[4][5][6][7] | To mitigate this, you can avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.[4][7] Using specialized plates with moats or low-evaporation lids can also be effective.[4][5][6][7] |
Experimental Workflow: Determining Optimal Seeding Density
Caption: Workflow for optimizing cell seeding density.
FAQ 2: How does serum variability impact my results and how can I control for it?
Answer:
Serum is a critical supplement in cell culture media, providing a complex mixture of growth factors, hormones, and other essential molecules.[8][9] However, its composition can vary significantly between batches, leading to issues with experimental reproducibility.[8][9][10][11][12] This variability can alter cell growth rates, morphology, and even the response to experimental treatments.[10][11]
Troubleshooting Guide: Serum Variability
| Problem | Potential Cause | Recommended Solution |
| Inconsistent cell growth or morphology after starting a new bottle of serum | Batch-to-batch variability in serum composition.[8][10][11] | Pre-qualify new serum lots. Before purchasing a large quantity, test a sample of the new batch against your current, trusted batch.[10][11] Once a suitable batch is identified, purchase a large enough quantity to last for the entire series of planned experiments. |
| Unexpected cell differentiation | Presence of inducing factors in the serum.[11] | For sensitive applications, consider using a more defined, serum-free media or specialized sera like dialyzed FBS to remove small molecules.[8] |
| Assay interference | Components in the serum may interact with your assay reagents. | Heat-inactivating the serum can destroy complement proteins that may interfere with certain immunological assays.[8] |
Section 2: Immunoassays - Achieving Specificity and Sensitivity
Immunoassays like ELISA and Western Blotting are powerful techniques, but their success hinges on the precise optimization of antibody and reagent concentrations.
FAQ 3: My ELISA has high background. What are the likely causes and solutions?
Answer:
High background in an ELISA, characterized by excessive color development or high optical density (OD) readings across the plate, can obscure the specific signal and reduce assay sensitivity.[13][14] This is often due to non-specific binding of antibodies or issues with the washing or blocking steps.[14]
Troubleshooting Guide: High Background in ELISA
| Problem | Potential Cause | Recommended Solution |
| High signal in negative control wells | Insufficient blocking.[15] | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[14] Consider adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer.[14][15] |
| Inadequate washing.[13][14][16] | Increase the number of wash steps or the soaking time during washes.[14] Ensure that the wash buffer volume is sufficient to completely fill the wells. | |
| Primary or secondary antibody concentration is too high.[15] | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Color development across the entire plate | Contaminated reagents or substrate. | Use fresh, high-quality reagents. Ensure the substrate solution is colorless before adding it to the plate.[13] |
| High OD readings but no dark color | Malfunctioning plate reader. | Check that the reader is blanked correctly and functioning properly.[13] |
Logical Relationship: Causes of High Background in ELISA
Caption: Common causes of high background in ELISA.
FAQ 4: How do I optimize antibody concentrations for Western Blotting?
Answer:
Optimizing primary and secondary antibody concentrations is crucial for obtaining a strong, specific signal in a Western Blot while minimizing background noise.[17][18][19] Suboptimal concentrations can lead to weak or no signal, or non-specific bands.[17][20]
A dot blot is a simple and effective method for optimizing antibody concentrations without the need for multiple, time-consuming Western Blots.[17][21]
Experimental Protocol: Antibody Optimization using Dot Blot
-
Prepare Antigen Dilutions: Create a serial dilution of your protein lysate or purified antigen.
-
Spot onto Membrane: Pipette 1-2 µL of each antigen dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[17][21]
-
Block the Membrane: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17][21]
-
Primary Antibody Incubation: Prepare a range of primary antibody dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000).[18][20] Incubate the membrane strips in the different antibody dilutions for 1 hour at room temperature.[17][21]
-
Wash: Wash the membrane strips thoroughly with wash buffer (e.g., TBST) to remove unbound primary antibody.[17][21]
-
Secondary Antibody Incubation: Incubate the membrane strips with the recommended dilution of a conjugated secondary antibody for 1 hour at room temperature.[17][21]
-
Wash: Repeat the washing step to remove unbound secondary antibody.[17][21]
-
Detection: Add the appropriate substrate (e.g., chemiluminescent or fluorescent) and visualize the signal.[17] The optimal primary antibody concentration will be the one that gives a strong signal with the lowest antigen concentration and minimal background.
Section 3: Microscopy - Maximizing Image Quality
Fluorescence microscopy is a powerful tool for visualizing cellular structures and processes. However, achieving high-quality images requires careful optimization of several parameters to avoid common pitfalls like high background and phototoxicity.[22][23][24][25][26]
FAQ 5: I am experiencing high background fluorescence in my microscopy images. How can I reduce it?
Answer:
High background fluorescence can obscure the details of your specimen and reduce image contrast.[22][23] It can arise from several sources, including autofluorescence from the cells or media, non-specific staining, and issues with the imaging setup.
Troubleshooting Guide: High Background in Fluorescence Microscopy
| Problem | Potential Cause | Recommended Solution |
| Diffuse haze across the image | Autofluorescence from cell culture media (e.g., phenol red, riboflavin).[27] | Use phenol red-free media for imaging. Consider using specialized imaging media with low autofluorescence. |
| Non-specific antibody binding. | Ensure adequate blocking of the sample. Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a good signal. | |
| Unbound fluorophores. | Perform thorough washing steps after staining to remove any unbound fluorescent dyes or antibodies.[23] | |
| Out-of-focus light | Imaging thick specimens with a standard widefield microscope. | Use a confocal or other optical sectioning microscope to reject out-of-focus light. |
| Incorrect imaging settings | Detector gain or exposure time is too high. | Optimize imaging parameters. Use the lowest possible excitation light intensity and detector gain that provides a clear signal.[25] |
Section 4: Optimizing Treatment Conditions
The concentration of a test compound and the duration of treatment are fundamental parameters that dictate the observed biological effect.
FAQ 6: What is the best approach for selecting the concentration range for a new compound?
Answer:
For a novel compound with unknown potency, it's essential to test a wide range of concentrations to establish a dose-response relationship.[28][29] A common strategy is to use a logarithmic or half-log dilution series to efficiently cover a broad spectrum of concentrations.[29] Testing a single high concentration can be misleading and may cause off-target effects.[28]
Troubleshooting Guide: Compound Concentration Optimization
| Problem | Potential Cause | Recommended Solution |
| No observable effect at any tested concentration | The compound is inactive in the chosen assay or cell line. | Confirm that the target of the compound is present and functional in your cell model. |
| The compound has precipitated out of solution.[29] | Visually inspect the wells for any signs of precipitation. Test the solubility of the compound in your culture media. Consider using a lower concentration range or a different solvent. | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal treatment duration.[29] | |
| A bell-shaped dose-response curve | Off-target effects or cytotoxicity at higher concentrations.[29] | Test a narrower and lower concentration range to better define the specific activity of the compound. |
| High variability in results | The compound is not fully dissolved in the stock solution. | Ensure the compound is completely dissolved before making dilutions. Gentle warming or sonication may be helpful, but consider the compound's stability.[29] |
FAQ 7: How do I determine the optimal incubation time for my experiment?
Answer:
The optimal incubation time depends on the specific biological process being investigated. Short incubation times may not be sufficient for a biological response to occur, while long incubations can lead to secondary effects, cell death, or degradation of the test compound.
A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with a fixed concentration of your compound and measuring the response at multiple time points.
Experimental Workflow: Time-Course Experiment
Caption: Workflow for a time-course experiment.
Section 5: Data Analysis and Interpretation
FAQ 8: What are the basic steps for analyzing and interpreting my data?
Answer:
-
Visualize Your Data: Before performing any statistical tests, plot your data.[34] Bar graphs, scatter plots, or box plots can help you visually assess the trends, variability, and distribution of your data.[34]
-
Descriptive Statistics: Calculate descriptive statistics such as the mean, median, and standard deviation to summarize your data.[32][33][34]
-
Inferential Statistics: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed differences between your experimental groups are statistically significant.[32][33][34]
-
Interpret the Results: A p-value of ≤ 0.05 is conventionally considered statistically significant, indicating that there is a low probability that the observed effect is due to chance.[34] However, it is crucial to also consider the biological significance of your findings.[34]
References
-
Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]
-
ELISA Troubleshooting: High Background. (n.d.). Sino Biological. [Link]
-
Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. [Link]
-
Preventing edge effect in microplates. (2013, October 30). YouTube. [Link]
-
Mead, R., Gilmour, S. G., & Mead, A. (2012). Statistical Methods in Biology: Design and Analysis of Experiments and Regression. CRC Press. [Link]
-
Western Blotting Antibody Concentration Optimization. (n.d.). Boster Bio. [Link]
-
Causes Of High Background In ELISA Tests and How to Solve Them. (2023, October 6). Krishgen Biosystems. [Link]
-
Mead, R., Gilmour, S. G., & Mead, A. (2019). Statistical Methods in Biology: Design and Analysis of Experiments and Regression. Chapman and Hall/CRC. [Link]
-
The edge effect in microplate assays. (2023, December 16). Wako Automation. [Link]
-
How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. (2025, August 10). Seamless Bio. [Link]
-
Optimize Antigen and Antibody Concentration for Western Blots. (2017, July 18). G-Biosciences. [Link]
-
How to Manage Serum Batch Variability in Cell Culture. (2024, November 8). Procell. [Link]
-
Troubleshooting Fluorescence Microscopy Experiments. (n.d.). The Scientist. [Link]
-
How to Reduce Background Noise in ELISA Assays. (2025, May 9). Patsnap Synapse. [Link]
-
“Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” (2019, August 12). paasp network. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. [Link]
-
Decreasing variability in your cell culture. (2018, May 16). Taylor & Francis Online. [Link]
-
Statistics in Biology: Types, Methods & Examples. (2022, October 11). StudySmarter. [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. [Link]
-
Impact of Cell Culture Conditions and Media in Cellular Studies. (n.d.). BPS Bioscience. [Link]
-
Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1873-1875. [Link]
-
Fay, D. S., & Gerow, K. (2006). A biologist's guide to statistical thinking and analysis. In WormBook: The Online Review of C. elegans Biology. [Link]
-
Fluorescence Microscopy Errors. (n.d.). Evident Scientific. [Link]
-
Fluorescence microscopy - avoiding the pitfalls. (2007, May 15). Journal of Cell Science. [Link]
-
Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. (n.d.). ResearchGate. [Link]
-
Fluorescence Microscopy: Solving Common Documentation Challenges. (2009, November 1). American Laboratory. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]
-
Analyzing Data. (n.d.). Queen's University Department of Biology. [Link]
-
Guidelines for Cell Seeding and Maintenance. (n.d.). Cole-Parmer. [Link]
-
Optimization of seeding density and assay timing. (n.d.). ResearchGate. [Link]
-
Which concentrations are optimal for in vitro testing? (2025, August 6). ResearchGate. [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]
-
Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. (2019). International Journal of Molecular Sciences, 20(21), 5439. [Link]
-
The Selection of Incubation Temperatures and Times for Microbiological Tests. (2014, May 6). Rapid Micro Biosystems. [Link]
-
Establishing a Minimum Incubation Time for Biological Indicators. (n.d.). IVT Network. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. coleparmer.com [coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 8. How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio [seamlessbio.de]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sinobiological.com [sinobiological.com]
- 14. arp1.com [arp1.com]
- 15. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 16. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 17. bosterbio.com [bosterbio.com]
- 18. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 23. keyence.com [keyence.com]
- 24. Fluorescence Microscopy Errors [evidentscientific.com]
- 25. journals.biologists.com [journals.biologists.com]
- 26. americanlaboratory.com [americanlaboratory.com]
- 27. selectscience.net [selectscience.net]
- 28. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. routledge.com [routledge.com]
- 31. researchgate.net [researchgate.net]
- 32. studysmarter.co.uk [studysmarter.co.uk]
- 33. A biologist's guide to statistical thinking and analysis - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Analyzing Data | Department of Biology, Queen's University [biology.queensu.ca]
stability testing of 4-Hydrazinothieno[3,2-d]pyrimidine under various conditions
Technical Support Center: 4-Hydrazinothieno[3,2-d]pyrimidine
A Guide to Experimental Stability Testing for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-Hydrazinothieno[3,2-d]pyrimidine. This guide is designed to provide Senior Application Scientist-level insights into the stability profile of this compound. We will address common questions, troubleshoot potential experimental issues, and provide robust protocols to ensure the integrity of your research. The inherent reactivity of the hydrazino moiety, coupled with the fused heterocyclic thienopyrimidine core, presents unique stability challenges that require careful consideration.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Hydrazinothieno[3,2-d]pyrimidine?
A1: The principal stability concern stems from the 4-hydrazino group (-NHNH2). This functional group is a strong reducing agent and is highly susceptible to oxidation.[4] Oxidative degradation can occur in the presence of atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of diimide intermediates and other degradants.[2][5] Additionally, like many heterocyclic compounds, its stability can be affected by pH, temperature, and light exposure.
Q2: How should I properly store solid and solution-based samples of this compound?
A2:
-
Solid Form: Store the solid compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to oxygen, moisture, and light.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and store in amber vials under an inert atmosphere at -20 °C or below. The choice of solvent is critical; avoid those that may contain peroxide impurities (e.g., older ethers like THF or dioxane). DMSO is a common solvent but can also undergo degradation, so high-purity, anhydrous grades are recommended.
Q3: I am seeing multiple peaks in my chromatogram even with a freshly prepared sample. What could be the cause?
A3: This could be due to several factors:
-
On-Column Degradation: The compound may be degrading on the HPLC column, especially if the mobile phase is incompatible or if there are active sites on the stationary phase.
-
Solvent Impurities: Trace impurities in your solvent (e.g., peroxides, metal ions) could be catalyzing rapid degradation.
-
Inherent Impurities: The starting material may contain impurities from its synthesis.[6][7][8] Always check the certificate of analysis for initial purity.
-
Rapid Oxidation: The hydrazino group can be oxidized very quickly upon dissolution if proper precautions (e.g., de-gassed solvents, inert atmosphere) are not taken.
Q4: Why is a forced degradation study necessary for this compound?
A4: Forced degradation (or stress testing) is a regulatory requirement mandated by guidelines such as ICH Q1A(R2).[9] Its purpose is to identify likely degradation products that could form under storage or handling conditions.[10] This information is crucial for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and elucidating degradation pathways.[11] For a molecule with a reactive moiety like hydrazine, this is not just a regulatory hurdle but a scientific necessity to ensure product quality and safety.
Troubleshooting Guide for Stability Studies
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Rapid and extensive degradation observed under oxidative stress (H₂O₂). | The hydrazino group is extremely sensitive to oxidation.[1][5] | This is an expected outcome. Action: Use a lower concentration of hydrogen peroxide (e.g., start with 0.1-0.5% H₂O₂) and shorter exposure times to achieve partial degradation (target 5-20%). This allows for the characterization of primary degradants without complete loss of the parent compound. |
| Significant degradation in acidic conditions, but less in basic conditions. | The pyrimidine ring system can be susceptible to acid-catalyzed hydrolysis or ring-opening.[12] The protonation of nitrogen atoms in the heterocyclic system can increase its susceptibility to nucleophilic attack by water. | This suggests a specific acid-catalyzed degradation pathway. Action: Characterize the degradant(s) using LC-MS to confirm if hydrolysis has occurred. This pH-dependent stability profile is a critical quality attribute to define for formulation development. |
| Appearance of a new peak during the photostability study. | The thienopyrimidine core, being an aromatic heterocyclic system, can absorb UV light and undergo photochemical reactions. | This is a positive indication of photosensitivity. Action: Ensure the study is conducted according to ICH Q1B guidelines, which specify light sources and exposure levels.[9][13] The structure of the photodegradant should be identified. Subsequent handling and manufacturing processes must incorporate light protection. |
| Inconsistent results or poor mass balance across different stress conditions. | 1. Degradants are not being detected (e.g., they are not UV-active or do not elute from the HPLC column). 2. The parent compound is precipitating out of solution under stress conditions. 3. Volatile degradants are forming and being lost. | Action: 1. Use a mass spectrometer (LC-MS) in parallel with a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) if available. 2. Visually inspect all stressed samples for precipitation before analysis. If needed, adjust the initial concentration or co-solvent ratio. 3. Use headspace GC-MS to analyze for potential volatile byproducts if mass balance issues are significant and cannot be otherwise resolved. |
Core Protocol: Forced Degradation Study
This protocol is designed to assess the stability of 4-Hydrazinothieno[3,2-d]pyrimidine under various stress conditions as stipulated by ICH guidelines.[14][15]
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydrazinothieno[3,2-d]pyrimidine and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water). Use high-purity, HPLC-grade solvents. Sonicate briefly if necessary. This stock solution should be prepared fresh.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Application of Stress Conditions
For each condition, a parallel "blank" solution (containing only the stressor in the solvent) should be prepared to identify any artifacts. An unstressed working solution should also be analyzed as a control (t=0).
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 1 M HCl.
-
Incubate at 60 °C for 4 hours.
-
Cool to room temperature and neutralize by adding 1 mL of 1 M NaOH.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 2 hours.
-
Cool to room temperature and neutralize by adding 1 mL of 1 M HCl.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 1 hour, protected from light.
-
Quench the reaction if necessary (e.g., by dilution) and dilute to a final volume of 10 mL. Causality: The hydrazino group is expected to be highly reactive here, so a shorter time and milder conditions are used initially.[1]
-
-
Thermal Degradation:
-
Place the solid powder in a hot air oven at 80 °C for 24 hours.
-
Separately, incubate 5 mL of the working solution at 60 °C for 24 hours.
-
After incubation, prepare the final concentration from the stressed solid or dilute the stressed solution as needed.
-
-
Photolytic Degradation (as per ICH Q1B): [13]
-
Expose the solid powder and the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after exposure.
-
Analysis
-
Method: Use a stability-indicating RP-HPLC method. A C18 column is a common starting point.
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) is recommended to achieve good separation of polar and non-polar species.
-
Detection: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
Data Presentation and Visualization
Table 1: Expected Stability Profile Summary
| Stress Condition | Reagent/Parameters | Expected Stability Outcome | Primary Moiety Affected |
| Acidic Hydrolysis | 1 M HCl, 60 °C | Moderate to Significant Degradation | Pyrimidine Ring, Hydrazino Group |
| Basic Hydrolysis | 1 M NaOH, 60 °C | Slight to Moderate Degradation | Pyrimidine Ring |
| Oxidation | 3% H₂O₂, RT | Extensive Degradation | Hydrazino Group |
| Thermal (Solid) | 80 °C | Likely Stable | Overall Molecule |
| Thermal (Solution) | 60 °C | Slight Degradation | Overall Molecule |
| Photolytic | ICH Q1B Standard | Potential for Slight Degradation | Thienopyrimidine Core |
Diagrams of Key Workflows and Pathways
Caption: Workflow for Forced Degradation Study.
Caption: Plausible Oxidative Degradation Pathway.
References
-
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (2025). MDPI. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central. [Link]
-
Ich guidelines for stability studies 1. (2012). Slideshare. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ResearchGate. [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Serbian Physiological Society. [Link]
-
Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs. (2025). PubMed. [Link]
-
Hydrazide derivatives produce active oxygen species as hydrazine. (2025). ResearchGate. [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021). Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Oxidation of hydrazine derivatives with arylsulfonyl peroxides. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). PubMed Central. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2017). PubMed Central. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). MDPI. [Link]
-
An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (2020). PubMed Central. [Link]
-
Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (2021). Journal of Young Pharmacists. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]
-
Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. (2025). ResearchGate. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (2002). ResearchGate. [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (1987). PubMed. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). PubMed Central. [Link]
-
Hydrazine-Containing Heterocycle Cytochalasan Derivatives From Hydrazinolysis of Extracts of a Desert Soil-Derived Fungus Chaetomium madrasense 375. (2021). Frontiers in Chemistry. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). SciSpace. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2009). PubMed Central. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (2020). Royal Society of Chemistry. [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]
-
Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. (2013). PubMed. [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. (1981). PubMed. [Link]
-
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. (2010). PubMed Central. [Link]
-
Hydrazine. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Enhancing the Biological Activity of Thienopyrimidine Derivatives
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine derivatives. This guide is designed to provide practical, in-depth answers to common challenges and questions that arise during the optimization of these versatile scaffolds. Due to their structural similarity to purines, thienopyrimidines are a cornerstone in medicinal chemistry, showing a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This resource will equip you with the knowledge to strategically enhance the biological potency of your thienopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesized thienopyrimidine derivative shows low biological activity. What are the primary structural modification strategies I should consider?
A1: Low biological activity is a common starting point in drug discovery. For thienopyrimidine scaffolds, a systematic Structure-Activity Relationship (SAR) study is crucial.[1][4][5] Here are the key positions on the thienopyrimidine ring to focus your initial modifications:
-
Position 4: This is often a critical interaction point with biological targets. Modifications at this position, such as introducing various substituted anilines or other aromatic rings, can significantly impact activity. For instance, in the context of kinase inhibitors, a 4-anilino substitution is a well-established pharmacophore.[6][7]
-
Position 2: Substitutions at this position can influence both potency and selectivity. Groups like amines, thiols, or small alkyl chains can be explored. Replacing an amino group with substituents like a benzylamino group has been shown to be well-tolerated and can maintain or improve activity.[1]
-
The Thiophene Ring (Positions 5 and 6): Modifications on the thiophene portion of the scaffold can modulate the electronic properties and overall conformation of the molecule, which can be pivotal for target engagement.[8]
It's recommended to start with small, diverse modifications at one position while keeping the rest of the molecule constant to clearly understand the impact of each change.
Q2: I'm observing poor aqueous solubility with my lead thienopyrimidine compound. How can I improve this without sacrificing biological activity?
A2: Poor solubility is a frequent hurdle that can limit the therapeutic potential of promising compounds.[9] Here are several strategies to address this:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as morpholine, piperazine, or hydroxyl groups can significantly enhance aqueous solubility.[9][10] These can be added to the periphery of the molecule, often tethered via an alkyl chain.
-
Salt Formation: If your compound has a basic nitrogen atom, forming a pharmaceutically acceptable salt (e.g., hydrochloride salt) is a straightforward and effective method to improve solubility.[1]
-
Disruption of Molecular Planarity: Highly planar molecules tend to have strong crystal lattice packing, leading to poor solubility. Introducing non-planar groups or substituents that disrupt this planarity can improve solubility.[11]
-
Formulation Strategies: For preclinical studies, formulating the compound with solubilizing agents or encapsulating it in polymers can be a viable option.[9]
It is crucial to test the biological activity of the newly synthesized, more soluble analogs to ensure the modifications have not negatively impacted their potency.
Q3: My thienopyrimidine derivatives are showing cytotoxicity to healthy cell lines. What strategies can I employ to increase selectivity?
A3: Achieving selectivity for the target (e.g., a specific kinase in cancer cells) over other cellular components is a key challenge. Here are some approaches:
-
Target-Oriented Design: A deep understanding of the three-dimensional structure of your target protein is invaluable. Molecular docking studies can help identify specific interactions that can be exploited to design more selective compounds.[2][12]
-
Isosteric Replacements: The thienopyrimidine scaffold itself is a bioisostere of the purine nucleus.[1][2] Further bioisosteric replacements of other parts of the molecule can sometimes lead to improved selectivity. For example, replacing a quinoline ring with a thienopyrimidine has been a successful strategy in some contexts.[12]
-
Kinase Profiling: If you are developing kinase inhibitors, screening your compounds against a panel of kinases can reveal their selectivity profile. This data can then guide further chemical modifications to reduce off-target effects.[5][13][14]
Troubleshooting Guides
Problem 1: Inconsistent Yields in Thienopyrimidine Synthesis
-
Symptom: Significant variability in the yield of the final thienopyrimidine product from batch to batch.
-
Possible Causes & Solutions:
-
Purity of Starting Materials: Ensure the purity of your initial thiophene or pyrimidine precursors. Impurities can interfere with cyclization reactions. Recrystallize or chromatograph starting materials if necessary.
-
Reaction Conditions: Thienopyrimidine synthesis can be sensitive to temperature and reaction time.[1] Precisely control these parameters. Consider using microwave synthesis for more reproducible and often higher yields in shorter times.[8]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve consistency.
-
Choice of Base/Catalyst: The choice and amount of base or catalyst can be critical. Perform small-scale optimizations to find the optimal conditions for your specific transformation.
-
Problem 2: Difficulty in Purifying the Final Thienopyrimidine Derivative
-
Symptom: The crude product is a complex mixture, and purification by standard column chromatography or recrystallization is challenging.
-
Possible Causes & Solutions:
-
Side Product Formation: Analyze the crude mixture by LC-MS or NMR to identify major side products. Understanding their structure can provide clues on how to modify the reaction conditions to minimize their formation.
-
Alternative Purification Techniques: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography, which separates compounds based on polarity in a different way. Preparative HPLC can also be a powerful tool for purifying difficult mixtures.
-
Recrystallization Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. Sometimes a multi-solvent system is required to achieve good crystal formation.
-
Experimental Protocols & Workflows
General Workflow for Enhancing Biological Activity
The following diagram illustrates a typical workflow for the strategic enhancement of biological activity in thienopyrimidine derivatives.
Caption: Iterative workflow for thienopyrimidine optimization.
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines a standard method for assessing the anticancer activity of your synthesized thienopyrimidine derivatives.[7][15][16][17]
-
Cell Culture:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare stock solutions of your thienopyrimidine derivatives in DMSO.
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 to 100 µM).
-
Add the diluted compounds to the cells and incubate for 48-72 hours.[7] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16]
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
-
Data Presentation: Comparative Biological Activity
The following table summarizes the anticancer activity of representative thienopyrimidine derivatives against various cancer cell lines, providing a reference for expected potency.
| Compound ID | Modification Strategy | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | Pyrazole-containing thienopyrimidine | MCF-7 (Breast) | 9.80 ± 0.93 | [19] |
| 9a | Pyrazole-containing thienopyrimidine | HepG-2 (Liver) | 12.32 ± 0.96 | [19] |
| 10b | Thieno[2,3-d][1][18][20]triazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 19.4 ± 0.22 | [2][15] |
| 10e | Thieno[2,3-d][1][18][20]triazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 14.5 ± 0.30 | [2][15] |
| 5f | 4-(4-Nitrophenoxy) substitution | MCF-7 (Breast) | 0.09 ± 0.01 | [7] |
| 17i | Diphenyl urea moiety | MCF-7 (Breast) | Active | [18] |
Key Mechanistic Pathways
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control growth and proliferation.[5][14]
Targeting Kinase Signaling Pathways
The diagram below illustrates how thienopyrimidine-based kinase inhibitors can block critical signaling cascades in cancer cells.
Caption: Inhibition of kinase signaling by thienopyrimidines.
By competitively binding to the ATP-binding pocket of kinases like EGFR, VEGFR, or PI3K, thienopyrimidine derivatives can block the downstream signaling pathways that drive tumor growth.[7][13][15][18] This inhibition can lead to cell cycle arrest and apoptosis.[7][12]
ADME & Drug-Likeness Considerations
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for successful drug development.[21][22][23]
-
Lipinski's Rule of Five: As a preliminary filter, evaluate your compounds against Lipinski's Rule of Five to assess their potential for oral bioavailability.[23]
-
In Silico Tools: Utilize online tools and software (e.g., SwissADME) to predict various ADME parameters, such as water solubility (LogS), gastrointestinal absorption, and potential for blood-brain barrier penetration.[22][23]
-
Metabolic Stability: Assess the stability of your lead compounds in liver microsomes to predict their metabolic fate in vivo.[24] Compounds with high metabolic stability are more likely to have a longer half-life in the body.
By integrating these synthetic, biological, and computational strategies, you can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of your thienopyrimidine derivatives.
References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. (n.d.). Connect Journals. [Link]
-
Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (n.d.). PubMed. [Link]
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (n.d.). ProQuest. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. (n.d.). Scilit. [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2022). Molecules. [Link]
-
Design, synthesis, and biological evaluation of thienopyrimidine derivatives as multifunctional agents against Alzheimer's disease. (2023). Bioorganic Chemistry. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][18][20]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (2016). Open Access Library Journal. [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry. [Link]
-
Synthetic scheme and structure‐activity relationship (SAR) studies of tetrahydrobenzo[12][18] thienopyrimidine analogues. (n.d.). ResearchGate. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][18][20]triazolo[1,5-a]pyrimidine Derivatives. (2024). National Center for Biotechnology Information. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Future Science. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2021). Molecules. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2016). Molecules. [Link]
-
Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019). ResearchGate. [Link]
-
Drug likeness and ADME properties of Thienopyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Summarized structure–activity relationship of thienopyrimidine... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]
-
Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025). ResearchGate. [Link]
-
Thienopyrimidine derivatives: Synthesis and potential role in enhancing glucose metabolism for diabetes management. (2025). American Chemical Society. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2022). Journal of Molecular Structure. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). Archiv der Pharmazie. [Link]
-
Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. (2025). ResearchGate. [Link]
-
Design and Synthesis of New Thienopyrimidine Derivatives as Potential Anticancer Agents: From Cytotoxicity Screening to VEGFR Inhibition Modeling. (2025). ResearchGate. [Link]
-
Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. (2020). ACS Omega. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2010). Journal of Medicinal Chemistry. [Link]
-
Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2021). Journal of Biomolecular Structure and Dynamics. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. connectjournals.com [connectjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives and Other Kinase Inhibitors in Preclinical Models of CNS Malignancies
A Senior Application Scientist's Guide to Evaluating Novel Src Kinase Inhibitors
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The 4-Hydrazinothieno[3,2-d]pyrimidine scaffold has emerged as a versatile starting point for the synthesis of a new generation of kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of a prominent class of these derivatives, the pyrazolo[3,4-d]pyrimidines, with the established multi-kinase inhibitor Dasatinib, focusing on their activity as Src kinase inhibitors in preclinical models of central nervous system (CNS) malignancies such as medulloblastoma and glioblastoma.
The Rationale for Targeting Src Kinase in Brain Tumors
The Src family of non-receptor tyrosine kinases plays a pivotal role in intracellular signal transduction, regulating a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.[1][2] In many cancers, including medulloblastoma and glioblastoma, Src is often overexpressed and/or hyperactivated, contributing to tumor progression and therapeutic resistance.[3][4][5] This makes Src a compelling therapeutic target for these aggressive brain tumors.
Introducing a New Class of Src Inhibitors: The Pyrazolo[3,4-d]pyrimidines
Recent drug discovery efforts have identified a series of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of Src kinase.[3][4] These compounds, synthesized from the foundational 4-Hydrazinothieno[3,2-d]pyrimidine scaffold, have demonstrated significant anti-tumor activity in preclinical models of medulloblastoma and glioblastoma. This guide will focus on the efficacy of representative compounds from this class, including S7, S29, SI163, and SI306.
The Established Competitor: Dasatinib
Dasatinib is a potent, orally available small molecule inhibitor that targets multiple kinases, including BCR-ABL and the Src family kinases.[6] It is an approved treatment for certain types of leukemia and has been investigated in various solid tumors, including glioblastoma.[6][7] While a powerful inhibitor, its clinical efficacy in brain tumors has been hampered by challenges including limited penetration of the blood-brain barrier (BBB).[8][9]
Comparative Analysis of In Vitro Efficacy
The initial evaluation of any kinase inhibitor involves determining its potency against its target enzyme and its ability to inhibit the growth of cancer cell lines.
Inhibition of Src Kinase Activity
The pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of Src kinase activity at nanomolar concentrations in in vitro assays.[3] For a direct comparison, Dasatinib is known to inhibit Src kinase with an IC50 of 0.5 nM.[10]
Cytotoxicity in Medulloblastoma and Glioblastoma Cell Lines
Multiple studies have demonstrated the potent cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives against a panel of medulloblastoma and glioblastoma cell lines. The half-maximal inhibitory concentrations (IC50) for several of these compounds are presented below in comparison to available data for Dasatinib.
| Compound | Cell Line | IC50 (µM) | Citation |
| S7 | Daoy (Medulloblastoma) | 6.24 | [3] |
| D283-MED (Medulloblastoma) | 14.16 | [3] | |
| S29 | Daoy (Medulloblastoma) | 1.72 | [3] |
| D283-MED (Medulloblastoma) | 4.89 | [3] | |
| SI163 | Daoy (Medulloblastoma) | 3.5 | [3] |
| D283-MED (Medulloblastoma) | 1.74 | [3] | |
| SI306 | GIN8 (Glioblastoma) | 11.2 | [11] |
| GIN28 (Glioblastoma) | 7.7 | [11] | |
| GCE28 (Glioblastoma) | 7.2 | [11] | |
| Dasatinib | Lox-IMVI (Melanoma) | 0.0354 | [10] |
| SAS (Tongue Squamous Cell Carcinoma) | ~2.0 | [7] |
Note: Direct head-to-head IC50 values for Dasatinib in the same medulloblastoma and glioblastoma cell lines were not consistently available in the reviewed literature, highlighting a key area for future comparative studies.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
A critical aspect of a kinase inhibitor's efficacy is its ability to induce cell cycle arrest and apoptosis in cancer cells.
Pyrazolo[3,4-d]pyrimidine Derivatives
Studies on medulloblastoma cells have shown that treatment with S7, S29, and SI163 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3][4] This cell cycle arrest is followed by the induction of apoptosis, as evidenced by an increase in the sub-G1 cell population and modulation of apoptotic proteins such as Bcl2 and Bax.[3][4]
Dasatinib
Dasatinib has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[10] In medulloblastoma cells, Dasatinib treatment has been associated with S phase arrest when used in combination with other inhibitors.[12][13]
In Vivo Efficacy in Orthotopic Xenograft Models
The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Orthotopic xenograft models, where human tumor cells are implanted in the corresponding organ of an immunodeficient mouse (e.g., the brain), provide a more clinically relevant assessment of efficacy.
Pyrazolo[3,4-d]pyrimidine Derivatives
In a subcutaneous xenograft model of medulloblastoma using Daoy cells, the pyrazolo[3,4-d]pyrimidine derivative S29, administered orally at 100 mg/kg daily, demonstrated the ability to inhibit tumor growth.[3] Furthermore, compounds like SI221 have shown a good potential to cross the blood-brain barrier in in vitro pharmacokinetic assays, a crucial property for treating brain tumors.[5] The derivative SI306 has also shown an anti-invasive effect in a zebrafish embryo xenograft model of glioblastoma.[14][15]
Dasatinib
Dasatinib has demonstrated efficacy in reducing tumor growth in in vivo models of medulloblastoma.[12][13] However, a significant challenge for Dasatinib's clinical application in brain tumors is its limited ability to penetrate the blood-brain barrier.[8][9] Studies have shown that Dasatinib is a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRG), which actively pump the drug out of the brain.[8] While some studies have shown that Dasatinib can cross the BBB to some extent, achieving therapeutic concentrations in the CNS remains a challenge.[16][17][18]
Comparative Summary and Future Directions
The pyrazolo[3,4-d]pyrimidine derivatives represent a promising new class of Src kinase inhibitors with potent anti-tumor activity against preclinical models of medulloblastoma and glioblastoma.
| Feature | Pyrazolo[3,4-d]pyrimidine Derivatives (S29, SI306, etc.) | Dasatinib |
| Primary Target | Src Kinase | Multi-kinase (including Src family kinases, BCR-ABL) |
| In Vitro Potency | Low micromolar IC50 values in medulloblastoma and glioblastoma cell lines.[3][11] | Nanomolar IC50 for Src kinase; variable IC50 in different cancer cell lines.[7][10] |
| Mechanism of Action | Induces G2/M cell cycle arrest and apoptosis.[3][4] | Induces cell cycle arrest and apoptosis.[10][12][13] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in medulloblastoma and glioblastoma xenograft models.[3][14][15] | Shows in vivo efficacy but is limited by poor blood-brain barrier penetration.[8][9][12][13] |
| Blood-Brain Barrier | Some derivatives show potential for BBB penetration in in vitro models.[5] | Actively effluxed from the brain by P-gp and BCRP.[8] |
Causality and Future Experimental Choices: The superior in vitro potency of some pyrazolo[3,4-d]pyrimidine derivatives compared to standard chemotherapeutic agents like cisplatin and etoposide in medulloblastoma cells underscores the potential of targeted therapy against Src.[3] The key differentiator and area for further investigation is the blood-brain barrier penetration. Future head-to-head in vivo studies in orthotopic brain tumor models are crucial to definitively establish whether the promising in vitro activity of these novel compounds translates into superior efficacy over Dasatinib in a clinically relevant setting.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, the following detailed experimental protocols are provided.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.
-
Cell Seeding: Seed medulloblastoma (e.g., Daoy, D283-MED) or glioblastoma cells in a 96-well plate at a density of 25,000 cells/well in 100 µL of complete culture medium.[3]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine derivative or Dasatinib (e.g., 1 to 100 µM).[3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[17]
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitors on cell cycle progression.
-
Cell Treatment: Treat cells with the kinase inhibitors at their respective IC50 concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8][19]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Src Phosphorylation
This protocol is used to assess the inhibition of Src kinase activity within the cells.
-
Protein Extraction: Treat cells with the kinase inhibitors for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src at tyrosine 416 (p-Src Tyr416), which is indicative of Src activation.[1][21] Also, probe a separate blot with an antibody for total Src as a loading control.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Medulloblastoma Xenograft Model
This protocol describes the establishment of a clinically relevant in vivo model to test drug efficacy.
-
Cell Preparation: Harvest human medulloblastoma cells (e.g., Daoy) and resuspend them in a suitable medium, such as Matrigel, at a concentration of 1 x 10^6 cells in 100 µL.[3]
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice).
-
Stereotactic Injection: Under anesthesia, inject the tumor cells into the cerebellum of the mice using a stereotactic frame to ensure precise and reproducible tumor implantation.[22][23]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Drug Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control, pyrazolo[3,4-d]pyrimidine derivative, Dasatinib). Administer the drugs via the appropriate route (e.g., oral gavage).[3]
-
Efficacy Assessment: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, harvest the tumors for further analysis (e.g., immunohistochemistry for p-Src).
Signaling and Experimental Workflow Diagrams
References
- Lagas, J. S., van der Kruijssen, C. M. M., van der Velden, W. J. M., et al. (2008). Brain Accumulation of Dasatinib Is Restricted by P-Glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2) and Can Be Enhanced by Elacridar Treatment. Clinical Cancer Research, 14(19), 6107-6114.
- Rossi, A., Schenone, S., Angelucci, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-2892.
- Porkka, K., Koskenvesa, P., Lundán, T., et al. (2008). Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome-positive leukemia. Blood, 112(4), 1005-1012.
- Porkka, K., Koskenvesa, P., Lundán, T., et al. (2008). Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome–positive leukemia. Blood, 112(4), 1005-1012.
- Porkka, K., Koskenvesa, P., Lundán, T., et al. (2008). Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome-positive leukemia. Blood, 112(4), 1005-1012.
- van der Veldt, A. A. M., de Groot, J. W. B., van den Eertwegh, A. J. M., et al. (2011). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Journal of Medicinal Chemistry, 54(8), 2844-2854.
- Petersen, W., Liu, J., Yuan, L., et al. (2014).
- Rossi, A., Schenone, S., Angelucci, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-2892.
- Lagas, J. S., van der Kruijssen, C. M. M., van der Velden, W. J. M., et al. (2013). Comparative pharmacokinetic analysis of the blood-brain barrier penetration of dasatinib and ponatinib in mice. Journal of Pharmacy and Pharmacology, 65(11), 1645-1653.
- Castiglione, M., Sforna, L., Ruzziconi, R., et al. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine, 18(10), 2016-2028.
- Petersen, W., Liu, J., Yuan, L., et al. (2014).
- Di Stefano, A., Iannitelli, A., Laserra, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 547-553.
- Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 21(11), 3917.
- Lee, J. Y., Yoon, Y. Z., Kim, S., et al. (2006). A clinical relevant orthotopic xenograft mouse model from an anaplastic medulloblastoma surgical specimen. Cancer Research, 66(8 Supplement), 4951.
- In Vivo Validation of Cell of Origin and Candidate Drivers of Group 4 Medulloblastoma. (n.d.).
- In Vivo Validation of Cell of Origin and Candidate Drivers of Group 4 Medulloblastoma. (n.d.).
- Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.).
- Porkka, K., Koskenvesa, P., Lundán, T., et al. (2008).
- Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier. (2020). Neuro-Oncology, 22(11), 1616-1628.
- Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., et al. (2020). Src inhibitors pyrazolo[3,4-d]pyrimidines, si306 and pro-si306, inhibit focal adhesion kinase and suppress human glioblastoma invasion in vitro and in vivo. *Remedy.
- Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Semantic Scholar.
- Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (2020). Bioorganic Chemistry, 101, 103901.
- Development of an orthotopic medulloblastoma zebrafish model for rapid drug testing. (2024). Neuro-Oncology.
- Patient-derived orthotopic xenografts of pediatric brain tumors: a St. Jude resource. (2020).
- Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.).
- Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors. (2022). JoVE (Journal of Visualized Experiments).
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld.
- Eustace, A. J., Crown, J., O'Donovan, N., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
- Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884.
- Phospho-Src Family (Tyr416) Antibody #2101. (n.d.). Cell Signaling Technology.
- Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody #6943. (n.d.). Cell Signaling Technology.
- Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). STAR Protocols, 4(4), 102713.
- Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., et al. (2021).
- Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (2008). Cancer Research, 68(23), 9887-9896.
- The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. (2015). Oncotarget, 6(31), 31872-31885.
- Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (2012). Cancers, 4(1), 132-146.
- Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src. (2013). PLoS ONE, 8(7), e71035.
- The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase inhibitor Dasatinib on a panel of B lymphoma cells of human and murine origin. (n.d.).
- Src Antibody #2108. (n.d.). Cell Signaling Technology.
- Rossi, A., Schenone, S., Angelucci, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. IRIS UniGe.
Sources
- 1. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Src Antibody | Cell Signaling Technology [cellsignal.com]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dasatinib suppression of medulloblastoma survival and migration is markedly enhanced by combining treatment with the aurora kinase inhibitor AT9283 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib suppression of medulloblastoma survival and migration is markedly enhanced by combining treatment with the aurora kinase inhibitor AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 16. Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome-positive leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. youtube.com [youtube.com]
Validating 4-Hydrazinothieno[3,2-d]pyrimidine: A Comparative Guide to Specificity in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule inhibitors, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent enzyme inhibitors. This guide provides an in-depth technical comparison for the validation of a specific derivative, 4-Hydrazinothieno[3,2-d]pyrimidine, as a putative enzyme inhibitor. We will navigate the essential experimental workflows to characterize its potency and specificity, comparing it against well-established inhibitors targeting common oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.
Introduction: The Promise of the Thienopyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of a multitude of enzymes, particularly kinases.[1] The diverse substitutions on this scaffold allow for the fine-tuning of inhibitory activity and selectivity. The introduction of a hydrazino moiety at the 4-position, as in 4-Hydrazinothieno[3,2-d]pyrimidine, presents an intriguing modification. Hydrazine and its derivatives are known to act as versatile pharmacophores, often participating in key hydrogen bonding interactions within the enzyme's active site.[2][3]
This guide will delineate a systematic approach to validate the inhibitory potential of 4-Hydrazinothieno[3,2-d]pyrimidine. Due to the absence of specific published data for this exact compound, we will utilize a hypothetical, yet plausible, inhibitory profile for illustrative purposes. This allows us to present a comprehensive validation workflow that is broadly applicable. We will compare its hypothetical performance against three well-characterized kinase inhibitors:
-
Erlotinib: A potent and specific inhibitor of EGFR tyrosine kinase.
-
Vandetanib: A dual inhibitor of VEGFR-2 and EGFR.[4][5][6][7]
-
Bosutinib: A dual inhibitor of Src and Abl kinases.[8][9][10][11]
The Validation Workflow: From Potency to Cellular Target Engagement
A robust validation of a novel enzyme inhibitor requires a multi-faceted experimental approach. We will focus on two key aspects: in vitro potency determination and confirmation of target engagement in a cellular context.
Caption: A streamlined workflow for the validation of a novel enzyme inhibitor.
Part 1: Biochemical Potency Assessment - IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[12] It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Scientific Rationale
This initial step is crucial for quantifying the inhibitory strength of 4-Hydrazinothieno[3,2-d]pyrimidine against our selected panel of kinases (EGFR, VEGFR-2, and Src). By comparing the IC50 values, we can ascertain its relative potency and begin to build a picture of its selectivity profile. A lower IC50 value indicates a more potent inhibitor.[13]
Experimental Protocol: Kinase Inhibition Assay (Generic)
This protocol can be adapted for EGFR, VEGFR-2, and Src kinases by using the respective specific substrates and enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of 4-Hydrazinothieno[3,2-d]pyrimidine and the comparator inhibitors (Erlotinib, Vandetanib, Bosutinib) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[14]
-
Dilute the respective kinase (EGFR, VEGFR-2, or Src) and its specific substrate in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted inhibitor (or DMSO as a vehicle control) to the wells.
-
Add 2 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[14]
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data (Hypothetical)
| Inhibitor | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Src IC50 (nM) |
| 4-Hydrazinothieno[3,2-d]pyrimidine | 85 | 150 | >10,000 |
| Erlotinib | 2 | >10,000 | >10,000 |
| Vandetanib | 500 | 40 | >10,000 |
| Bosutinib | >10,000 | >10,000 | 1.2 |
Interpretation: Based on this hypothetical data, 4-Hydrazinothieno[3,2-d]pyrimidine shows moderate inhibitory activity against EGFR and VEGFR-2, with a preference for EGFR. It demonstrates high selectivity against Src kinase. This profile suggests a potential dual EGFR/VEGFR-2 inhibitor, though less potent than the established specific inhibitors for each respective target.
Part 2: Confirming Target Engagement in a Cellular Environment - Cellular Thermal Shift Assay (CETSA)
While IC50 values provide crucial information on biochemical potency, they do not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in situ.[15][16][17][18][19]
Scientific Rationale
CETSA operates on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation.[15][19] By heating cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can confirm direct binding. A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor is a direct indicator of target engagement.
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells that express the target kinase (e.g., A549 cells for EGFR) to near confluency.
-
Treat the cells with various concentrations of 4-Hydrazinothieno[3,2-d]pyrimidine or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.[17]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (e.g., EGFR) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.
-
The resulting curves will show a thermal shift (ΔTm) for the inhibitor-treated samples if there is target engagement.
-
Comparative Data (Hypothetical)
| Compound | Target Kinase | Cell Line | Thermal Shift (ΔTm) |
| 4-Hydrazinothieno[3,2-d]pyrimidine | EGFR | A549 | + 4.2°C |
| 4-Hydrazinothieno[3,2-d]pyrimidine | VEGFR-2 | HUVEC | + 2.8°C |
| Erlotinib | EGFR | A549 | + 5.5°C |
| Vandetanib | VEGFR-2 | HUVEC | + 6.1°C |
Interpretation: The hypothetical positive thermal shift for EGFR and VEGFR-2 in the presence of 4-Hydrazinothieno[3,2-d]pyrimidine would confirm that it directly binds to these kinases in a cellular context. The magnitude of the shift can correlate with binding affinity and potency. A smaller shift compared to the established inhibitors might suggest a weaker or more transient interaction.
Discussion and Future Directions
This guide outlines a foundational workflow for the validation of 4-Hydrazinothieno[3,2-d]pyrimidine as a specific enzyme inhibitor. The hypothetical data presented suggests a compound with moderate, dual inhibitory activity against EGFR and VEGFR-2, and high selectivity over Src kinase.
Key Insights from the Hypothetical Validation:
-
Potency: While showing activity, 4-Hydrazinothieno[3,2-d]pyrimidine is less potent than the highly optimized inhibitors Erlotinib and Vandetanib for their respective primary targets.
-
Specificity: The lack of activity against Src kinase is a positive indicator of specificity. Further screening against a broader panel of kinases would be necessary to establish a more comprehensive selectivity profile.
-
Cellular Activity: The positive CETSA results would confirm that the compound can penetrate the cell membrane and engage its intended targets.
Next Steps in the Drug Discovery Cascade:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 4-Hydrazinothieno[3,2-d]pyrimidine to improve potency and selectivity.
-
Mechanism of Action Studies: Determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through enzyme kinetic studies.
-
Cell-Based Assays: Evaluate the effect of the inhibitor on downstream signaling pathways and cellular processes (e.g., proliferation, apoptosis) in relevant cancer cell lines.
-
In Vivo Efficacy Studies: Assess the anti-tumor activity of promising compounds in animal models.
By following a rigorous and comparative validation process, researchers can confidently assess the potential of novel compounds like 4-Hydrazinothieno[3,2-d]pyrimidine and guide their journey from a chemical entity to a potential therapeutic agent.
References
-
Protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]
-
Future Medicinal Chemistry. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Wikipedia. IC50. [Link]
-
ResearchGate. (2022). Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. [Link]
-
Taylor & Francis Online. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. [Link]
-
PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
ResearchGate. (2021). Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. [Link]
-
CETSA. CETSA. [Link]
-
ResearchGate. (2023). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]
-
Merck Millipore. Staurosporine. [Link]
-
Creative Biolabs. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Scinapse. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
Bentham Science Publisher. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. [Link]
-
edX. IC50 Determination. [Link]
-
ResearchGate. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
eCommons@AKU. Phase I study of bosutinib, a src/Abl tyrosine kinase inhibitor, administered to patients with advanced solid tumors. [Link]
-
PubMed. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. [Link]
-
PubMed. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. [Link]
-
G-Biosciences. Staurosporine. [Link]
-
AACR Journals. (2011). Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. [Link]
-
PubMed Central. (2015). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. [Link]
-
BPS Bioscience. VEGFR2 Kinase Assay Kit. [Link]
-
Spandidos Publications. (2010). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. [Link]
-
PubMed. (2010). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. [Link]
-
National Institutes of Health. (2022). Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[8][15]Thieno[2,3-d]Pyrimidine-4(3H)-One. [Link]
-
PubMed Central. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
MDPI. (2021). Inhibition of Tumor Cell Proliferation by Thieno[2,3-d]pyrimidin-4(1H)-one-based Analogues. [Link]
-
DeepDyve. (2012). ChemInform Abstract: Discovery of Novel Thieno[2,3‐d]pyrimidin‐4‐yl Hydrazone‐Based Cyclin‐Dependent Kinase 4 Inhibitors: Synthesis, Biological Evaluation and Structure—Activity Relationships.. [Link]
-
PubMed Central. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
-
ResearchGate. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
PubMed Central. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. promega.com [promega.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
A Comparative Analysis of 4-Hydrazinothieno[3,2-d]pyrimidine and its Analogs: A Guide for Researchers
The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Structurally resembling purines, these compounds have been extensively explored as inhibitors of various enzymes and receptors, leading to the development of candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] This guide provides a comparative analysis of 4-Hydrazinothieno[3,2-d]pyrimidine and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance against key biological targets, supported by experimental data.
Synthetic Strategies for the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine nucleus is a well-established process in organic synthesis, with several reliable methods available. A common and efficient approach begins with a substituted thiophene derivative, which undergoes cyclization to form the fused pyrimidine ring.
A representative synthetic pathway often starts from a 2-aminothiophene-3-carboxylate derivative. This starting material can be prepared through various methods, such as the Gewald reaction. The subsequent cyclization to form the pyrimidinone ring is typically achieved by reacting the aminothiophene with a suitable one-carbon source, like formamide or formic acid, often under microwave irradiation to enhance reaction rates and yields.[4] The resulting thieno[3,2-d]pyrimidin-4-one is a key intermediate that can be further modified. For instance, chlorination of the 4-position using reagents like phosphorus oxychloride (POCl3) yields a 4-chloro-thieno[3,2-d]pyrimidine, a versatile precursor for introducing various nucleophiles at this position.[5] This 4-chloro intermediate is then readily converted to the 4-hydrazino derivative by reaction with hydrazine hydrate, or to other analogs by substitution with different amines or other nucleophiles.
Caption: Generalized synthesis of 4-substituted thieno[3,2-d]pyrimidines.
Comparative Analysis of Biological Activities
The therapeutic potential of thieno[3,2-d]pyrimidine analogs is largely dictated by the nature and position of substituents on the core scaffold. The following sections compare the performance of various analogs against different biological targets.
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the discovery of novel antimalarial agents.[6] Thieno[3,2-d]pyrimidines have emerged as a promising class of compounds with antiplasmodial activity. A study focused on the derivatization of the 4-position of the thieno[3,2-d]pyrimidine scaffold identified analogs with potent activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei.[6]
| Compound | R Group at C4-Position | P. falciparum K1 (EC50, µM) | P. berghei (EC50, µM) | HepG2 Cytotoxicity (CC50, µM) |
| Gamhepathiopine (1) | =O | 0.8 ± 0.3 | 4.8 ± 0.5 | > 20 |
| 5 | Cl | 0.4 ± 0.1 | 3.6 ± 0.6 | 16.4 ± 5.4 |
| 10g | N(CH3)2 | 0.9 ± 0.2 | > 10 | 2.9 ± 0.5 |
| 11b | 4-fluorophenyl | 1.1 ± 0.2 | > 10 | 29.0 ± 8.0 |
| 13 | H | > 25 | > 10 | > 20 |
Data sourced from Cohen et al. (2022).[6]
The data reveals that substitution at the 4-position is critical for antiplasmodial activity. The parent compound, Gamhepathiopine, with an oxo group at C4, shows good activity. Replacing the oxo group with a chlorine atom (compound 5) improves the activity against both parasitic stages while maintaining acceptable cytotoxicity.[6] In contrast, the introduction of a dimethylamino group (10g) or a 4-fluorophenyl group (11b) reduces or abolishes the activity against the hepatic stage. The unsubstituted analog (13) is inactive, highlighting the importance of a substituent at this position.
Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is a well-known "hinge-binder" motif that can effectively target the ATP-binding site of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with the progression and metastasis of various cancers. A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives have been developed as potent FAK inhibitors.[7]
| Compound | R1 Group at C2-Position | R2 Group at C7-Position | FAK (IC50, nM) | U-87MG Cells (IC50, µM) | A-549 Cells (IC50, µM) | MDA-MB-231 Cells (IC50, µM) |
| 26f | 2,6-dichloro-3,5-dimethoxyphenyl | 4-(dimethylamino)piperidin-1-yl | 28.2 | 0.16 | 0.27 | 0.19 |
| TAE-226 (Reference) | - | - | 5.5 | 0.24 | 0.31 | 0.25 |
Data sourced from Lv et al. (2020).[7]
The optimized compound, 26f , demonstrated potent enzymatic inhibition of FAK and significant anti-proliferative activity against several cancer cell lines, even surpassing the reference inhibitor TAE-226 in cellular assays.[7] This highlights the effectiveness of the 2,7-disubstituted thieno[3,2-d]pyrimidine scaffold for developing FAK inhibitors. The SAR studies revealed that the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C2-position and a 4-(dimethylamino)piperidin-1-yl moiety at the C7-position were crucial for the high potency of compound 26f .[7]
Caption: Simplified FAK signaling pathway targeted by thieno[3,2-d]pyrimidines.
Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including metabolism, DNA repair, and aging. Their dysregulation has been implicated in cancer and other diseases. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a novel class of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[8]
| Compound | R Group | SIRT1 (IC50, µM) | SIRT2 (IC50, µM) | SIRT3 (IC50, µM) |
| 11c | 4-(trifluoromethoxy)benzyl | 0.043 | 0.015 | 0.005 |
| 28 | 4-cyanobenzyl | 0.026 | 0.012 | 0.003 |
| 31 | 3-fluoro-4-cyanobenzyl | 0.013 | 0.006 | 0.002 |
Data sourced from Disch et al. (2013).[8]
The SAR studies indicated that the thieno[3,2-d]pyrimidine-6-carboxamide core is essential for the inhibitory activity. Modifications of the benzylamide moiety significantly impacted potency, with electron-withdrawing groups like cyano and trifluoromethoxy at the para-position of the benzyl ring leading to highly potent pan-SIRT1/2/3 inhibitors.[8] Crystallographic studies revealed that these inhibitors bind in the active site cleft of SIRT3, with the thieno[3,2-d]pyrimidine core making a key π-stacking interaction with a phenylalanine residue.[8]
4-Hydrazinothieno[3,2-d]pyrimidine: A Versatile Synthetic Intermediate
While direct biological data on 4-Hydrazinothieno[3,2-d]pyrimidine is not extensively reported in the reviewed literature, its primary role appears to be that of a highly versatile synthetic intermediate. The hydrazine moiety is a potent nucleophile and can undergo a wide range of chemical transformations, allowing for the generation of diverse libraries of thieno[3,2-d]pyrimidine analogs.
For example, the hydrazine group can be reacted with:
-
Aldehydes and ketones to form hydrazones, which can possess their own biological activities or serve as intermediates for further cyclizations.
-
Isocyanates and isothiocyanates to yield semicarbazide and thiosemicarbazide derivatives, respectively. These scaffolds are known to have a broad range of pharmacological effects, including antitumor activity.[1]
-
Dicarbonyl compounds or their equivalents to construct fused heterocyclic rings, such as triazolothienopyrimidines.
This synthetic utility makes 4-Hydrazinothieno[3,2-d]pyrimidine a crucial starting material for medicinal chemists exploring the therapeutic potential of this scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine analogs.
Synthesis of 4-Chloro-6-(p-tolyl)thieno[3,2-d]pyrimidine
This protocol is adapted from the synthesis of precursors for antiplasmodial agents.[6]
-
Step 1: Synthesis of 6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one.
-
To a solution of methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate (1.0 g, 4.04 mmol) in formamide (10 mL), the mixture is heated at 180 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.
-
-
Step 2: Synthesis of 4-Chloro-6-(p-tolyl)thieno[3,2-d]pyrimidine.
-
A mixture of 6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (0.5 g, 2.06 mmol) in phosphorus oxychloride (5 mL) is heated at reflux for 3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield the 4-chloro derivative.
-
Causality behind Experimental Choices: The use of formamide in Step 1 serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring. The high temperature is necessary to drive the cyclization reaction. In Step 2, phosphorus oxychloride is a standard and effective reagent for converting the hydroxyl group of the pyrimidinone into a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution reactions.
In Vitro Kinase Inhibition Assay (Example: FAK)
This is a generalized protocol based on methods described for evaluating FAK inhibitors.[7]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase. This is often quantified using a fluorescence-based method.
-
Procedure:
-
The FAK enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
The test compounds are serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The kinase reaction is initiated by adding the enzyme/substrate/ATP mixture to the wells containing the test compounds.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by adding a solution containing EDTA.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin is added.
-
After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable software.
-
Self-Validating System: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. A known FAK inhibitor (e.g., TAE-226) is typically run in parallel as a reference standard to validate the results.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold is a highly privileged structure in drug discovery, yielding potent modulators of various biological targets. While 4-Hydrazinothieno[3,2-d]pyrimidine itself is primarily a synthetic intermediate, its utility in generating diverse libraries of analogs is invaluable. The comparative analysis reveals that the biological activity of these analogs is highly dependent on the substitution pattern around the core. Future research in this area will likely focus on:
-
Fine-tuning the substituents at key positions to optimize potency and selectivity for specific targets.
-
Exploring novel substitution patterns to identify inhibitors for new classes of enzymes or receptors.
-
Developing analogs with improved pharmacokinetic properties to enhance their potential as clinical drug candidates.
The continued exploration of the chemical space around the thieno[3,2-d]pyrimidine nucleus holds significant promise for the discovery of next-generation therapeutics.
References
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. ResearchGate. [Link]
-
Gagnon, A., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3c–d. ResearchGate. [Link]
-
Ahmad, A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. ResearchGate. [Link]
-
Lv, K., et al. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. [Link]
-
El-Sayed, N. N. E. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Scientific Research in Science and Technology. [Link]
-
Ghorab, M. M., et al. (2020). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
-
Singh, M., & Singh, J. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Lee, J.-E., et al. (2020). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank. [Link]
-
Al-Ostath, O. A. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
-
National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]
-
PubMed. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. [Link]
-
MDPI. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of Thieno[3,2-d]pyrimidines and Quinazolinones
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the privileged heterocyclic scaffolds that have consistently yielded promising drug candidates, thieno[3,2-d]pyrimidines and quinazolinones stand out for their remarkable structural versatility and broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their performance in key therapeutic areas, the rationale behind experimental designs, and the critical structure-activity relationships that govern their efficacy.
Introduction to the Scaffolds
At a glance, thieno[3,2-d]pyrimidines and quinazolinones are both fused bicyclic heteroaromatic systems. The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring, making it a bioisostere of purine, a fundamental component of DNA and RNA.[1][2] This structural similarity to endogenous purines is a key reason for its diverse biological activities, as it can interact with a wide array of biological targets.[1][2]
The quinazolinone scaffold, a fusion of a pyrimidine ring and a benzene ring with a ketone group, is also a cornerstone in drug discovery.[3][4] Its derivatives are known to exhibit a wide range of pharmacological effects, and several quinazolinone-based drugs have successfully reached the market, validating its therapeutic potential.[3][5][6]
This guide will dissect the biological performance of these two scaffolds, focusing primarily on their anticancer and antimicrobial properties, areas where both have shown significant promise.
Comparative Anticancer Activity
The development of anticancer agents is a major focus for both thieno[3,2-d]pyrimidines and quinazolinones. Their efficacy is often rooted in the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[7][8]
Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)
A prominent target for both scaffolds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC).[5][9][10]
-
Quinazolinones: The quinazoline core is a well-established pharmacophore for EGFR inhibitors.[5][11] Marketed drugs like Gefitinib and Erlotinib feature this scaffold.[5][6][7] They typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking the signaling cascade that drives tumor growth.[12] More recently, fourth-generation quinazolinones have been developed as allosteric inhibitors, which bind to a pocket adjacent to the ATP site, offering a strategy to overcome resistance mutations like C797S.[9][13]
-
Thieno[3,2-d]pyrimidines: This scaffold has also been extensively explored for EGFR inhibition.[10][14] Similar to quinazolinones, derivatives have been designed to target activating mutations (L858R) and resistance mutations (T790M) in EGFR.[10][14] The structural design often leverages a conformationally constrained strategy to achieve high potency and selectivity for mutant EGFR over the wild-type (WT) enzyme, which is crucial for minimizing side effects.[14]
Comparative Performance Data
The choice between scaffolds often comes down to specific potency against target cell lines. The following table summarizes the antiproliferative activity (IC50) of representative compounds from both classes.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | Compound 5l | A549 (Lung) | <10 (31.21% inhib.) | [15] |
| Quinazolinone | Compound 5n | A549 (Lung) | <10 (33.29% inhib.) | [15] |
| Quinazolinone | Compound 5f | SiHA (Cervical) | Excellent Cytotoxicity | [16] |
| Quinazolinone | Compound 5g | MCF-7 (Breast) | Excellent Cytotoxicity | [16] |
| Thieno[3,2-d]pyrimidine | Compound 29a | H460 (Lung) | 0.081 | [17] |
| Thieno[3,2-d]pyrimidine | Compound 29a | HT-29 (Colon) | 0.058 | [17] |
| Thieno[3,2-d]pyrimidine | Compound 12e | SU-DHL-6 (Lymphoma) | 0.55 | [18] |
| Thieno[3,2-d]pyrimidine | Compound B1 | H1975 (Lung, L858R/T790M) | EGFR IC50 = 13 nM | [10] |
Analysis of Performance: The data indicates that both scaffolds can produce highly potent anticancer agents. Thieno[3,2-d]pyrimidine derivatives, particularly those designed as specific kinase inhibitors, have demonstrated nanomolar to sub-micromolar potency.[10][17][18] Quinazolinones also exhibit strong cytotoxicity, with many derivatives showing potent activity against a range of cancer cell lines.[15][16] The decision to pursue one scaffold over the other may depend on the specific cancer type, the desired kinase selectivity profile, and the potential to overcome known resistance mechanisms.
Structure-Activity Relationship (SAR) Insights
-
Quinazolinones: SAR studies reveal that substituents at positions 2 and 3 of the quinazolinone ring are critical for activity.[3] For EGFR inhibitors, a 4-anilino substitution is a classic feature, while modifications at the 6- and 7-positions with small, electron-donating groups often enhance potency.[11]
-
Thieno[3,2-d]pyrimidines: For anticancer activity, SAR analyses have shown that introducing mono-halogen groups on a terminal phenyl ring can be more effective than di-halogen or methyl groups.[17] For PI3Kδ inhibitors, piperazinone-containing substituents at the 6-position have been shown to be more potent than their piperazine counterparts.[19] Furthermore, the presence of a chlorine atom at the C4-position has been identified as necessary for the antiproliferative activity of some halogenated derivatives.[2]
Comparative Antimicrobial Activity
Beyond cancer, both scaffolds have been investigated for their potential to combat bacterial and fungal infections, a critical area of research given the rise of antimicrobial resistance.
Mechanism of Action
-
Quinazolinones: A key mechanism for the antibacterial action of some quinazolinones is the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[20] This makes them non-β-lactam PBP inhibitors, an intriguing class for tackling resistant strains like MRSA.[20]
-
Thieno[3,2-d]pyrimidines: The precise antimicrobial mechanism is less universally defined and can vary with the derivative. However, their structural similarity to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways.[1]
Comparative Performance Data
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Representative Compound | Organism | MIC (µg/mL) | Reference |
| Quinazolinone | Compound 27 | S. aureus (MRSA) | ≤0.5 | [20] |
| Quinazolinone | Compound II | Gram-positive bacteria | Powerfully active | [3] |
| Thieno[3,2-d]pyrimidine | Compound 8c | Fungi | 1-2 (µmol/mL) | [21] |
| Thieno[3,2-d]pyrimidine | Compounds 2c, 8b, 9b, 10b | Gram-positive & Gram-negative | Potent activity | [21] |
Analysis of Performance: Quinazolinones have demonstrated potent activity, particularly against Gram-positive bacteria, including challenging resistant strains.[3][20] One derivative, compound 27, showed an impressive MIC of ≤0.5 µg/mL against all tested S. aureus strains.[20] Thieno[3,2-d]pyrimidines have shown broad-spectrum potential, with certain derivatives exhibiting high potency against both bacteria and fungi, in some cases exceeding the activity of standard drugs like ketoconazole.[21]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Here are methodologies for two cornerstone assays used in the evaluation of these compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard for assessing the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (thieno[3,2-d]pyrimidines or quinazolinones) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[8] Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for MIC Determination
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20] This can be assessed visually or by measuring turbidity with a plate reader.
Visualizing Structure-Activity Relationships
The logical relationship between structural modifications and biological activity is the cornerstone of medicinal chemistry. The following diagram illustrates key SAR principles for antibacterial quinazolinones.
Conclusion
This guide demonstrates that both thieno[3,2-d]pyrimidines and quinazolinones are highly valuable scaffolds in modern drug discovery.
-
Quinazolinones have a proven track record, with several approved drugs and a deep body of research supporting their development. They are particularly strong as EGFR kinase inhibitors and as novel antibacterial agents targeting PBPs.[5][6][20]
-
Thieno[3,2-d]pyrimidines , as purine bioisosteres, offer immense versatility. They have yielded exceptionally potent and selective inhibitors for challenging cancer targets like mutant EGFR and have also shown promising broad-spectrum antimicrobial activity.[2][14][21]
The choice between these scaffolds is not a matter of inherent superiority but one of strategic alignment with the therapeutic target and desired pharmacological profile. The wealth of available data and synthetic methodologies for both systems ensures they will remain a fertile ground for the development of new medicines for years to come.
References
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ScienceDirect. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pace Online. [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. [Link]
-
Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy. PubMed. [Link]
-
Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Bentham Science. [Link]
-
Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Taylor & Francis Online. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal. [Link]
-
Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed - NIH. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed. [Link]
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. [Link]
-
Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. Acta Pharmaceutica. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Anticancer Trajectory of 4-Hydrazinothieno[3,2-d]pyrimidine: A Comparative Mechanistic Guide
In the landscape of oncology drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent anticancer activities. This guide provides an in-depth technical exploration of the putative anticancer mechanism of 4-hydrazinothieno[3,2-d]pyrimidine, a notable member of this class. While direct, extensive research on this specific molecule is emerging, we can infer its likely mechanisms of action by examining the well-documented activities of its close structural analogs.
This document will serve as a comparative guide for researchers, scientists, and drug development professionals. We will dissect the probable molecular pathways targeted by 4-hydrazinothieno[3,2-d]pyrimidine, benchmark its potential efficacy against established anticancer agents—Sorafenib, Erlotinib, and Pictilisib—and provide detailed, validated experimental protocols to empower researchers in their quest to confirm these mechanisms. Our approach is rooted in scientific integrity, explaining the rationale behind experimental choices to ensure a self-validating system of inquiry.
The Thienopyrimidine Core: A Foundation for Kinase Inhibition
Thieno[3,2-d]pyrimidines are recognized as bioisosteres of purines, enabling them to interact with a wide array of biological targets, most notably protein kinases.[1] The dysregulation of protein kinase signaling is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. Numerous thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory effects against various kinases crucial for tumor progression.[2]
Hypothesized Anticancer Mechanism of 4-Hydrazinothieno[3,2-d]pyrimidine
Based on the extensive body of research on analogous compounds, we hypothesize that 4-hydrazinothieno[3,2-d]pyrimidine exerts its anticancer effects primarily through the inhibition of key protein kinases involved in oncogenic signaling pathways. The presence of the hydrazinyl group at the 4-position is a critical pharmacophoric feature that likely influences its target specificity and potency. The primary putative mechanisms are:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many thienopyrimidine derivatives are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of these pathways would block downstream signaling cascades responsible for angiogenesis and cell proliferation.
-
Modulation of the PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers. Several thieno[3,2-d]pyrimidine-based molecules have been developed as potent PI3K inhibitors.[2]
-
Induction of Apoptosis and Cell Cycle Arrest: By blocking critical survival signals, 4-hydrazinothieno[3,2-d]pyrimidine is expected to induce programmed cell death (apoptosis) and halt the cell cycle progression in cancer cells.[2]
The following diagram illustrates the hypothesized signaling pathways targeted by 4-hydrazinothieno[3,2-d]pyrimidine.
Caption: Hypothesized signaling pathways targeted by 4-hydrazinothieno[3,2-d]pyrimidine.
Comparative Analysis with Established Anticancer Agents
To contextualize the potential of 4-hydrazinothieno[3,2-d]pyrimidine, we compare it with three well-characterized inhibitors targeting distinct but related pathways.
| Compound | Primary Target(s) | Mechanism of Action |
| 4-Hydrazinothieno[3,2-d]pyrimidine (Putative) | VEGFR-2, EGFR, PI3K | Inhibition of key receptor tyrosine kinases and downstream signaling pathways, leading to reduced proliferation, angiogenesis, and induction of apoptosis. |
| Sorafenib | Multi-kinase inhibitor (RAF, VEGFR, PDGFR) | Inhibits both tumor cell proliferation (via the RAF/MEK/ERK pathway) and angiogenesis (by blocking VEGFR and PDGFR signaling).[4][5][6][7][8] |
| Erlotinib | EGFR | Competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling, which leads to decreased tumor cell growth and apoptosis.[9][10][][12][13] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | A potent inhibitor of all four class I PI3K isoforms (α, β, δ, γ), blocking the PI3K/AKT/mTOR signaling pathway and thereby inhibiting tumor cell growth, motility, and survival.[14][15][16][17] |
Experimental Protocols for Mechanistic Confirmation
The following section provides detailed, step-by-step protocols for key experiments to elucidate and confirm the anticancer mechanism of 4-hydrazinothieno[3,2-d]pyrimidine.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[18][19]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Compound Treatment: Prepare serial dilutions of 4-hydrazinothieno[3,2-d]pyrimidine and the comparator drugs in a complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[20]
-
Solubilization: Remove the MTT-containing medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assays
To directly assess the inhibitory effect of 4-hydrazinothieno[3,2-d]pyrimidine on its putative kinase targets, in vitro kinase assays are essential.
Principle: These assays measure the enzymatic activity of a purified kinase in the presence of a test compound. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used.[21][22][23][24]
General Protocol (to be adapted for specific kinases like VEGFR-2, EGFR, or PI3K):
-
Reagent Preparation: Prepare serial dilutions of 4-hydrazinothieno[3,2-d]pyrimidine. Prepare a master mixture containing the kinase assay buffer, ATP, and the specific kinase substrate.[21]
-
Plate Setup: In a 96-well or 384-well plate, add the kinase buffer and the test compound or vehicle control.
-
Kinase Reaction Initiation: Add the purified recombinant kinase enzyme to each well to start the reaction.[25]
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 45-60 minutes).[22][25]
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.[21]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[26][27][28]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with 4-hydrazinothieno[3,2-d]pyrimidine at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[26]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[26]
-
Staining: Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide to the cell suspension.[28]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[29][30][31]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[30]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[30]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Conclusion
While the precise anticancer mechanism of 4-hydrazinothieno[3,2-d]pyrimidine awaits direct experimental confirmation, the wealth of data on its structural analogs provides a strong foundation for a targeted investigational approach. The proposed mechanisms—inhibition of key oncogenic kinases leading to reduced cell viability, induction of apoptosis, and cell cycle arrest—are highly plausible. By employing the detailed experimental protocols outlined in this guide, researchers can systematically validate these hypotheses and benchmark the compound's performance against established anticancer agents. This rigorous, evidence-based approach is paramount in advancing our understanding of this promising class of molecules and unlocking their full therapeutic potential in the fight against cancer.
References
-
Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?[Link]
-
Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?[Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
MedSchool. Erlotinib | Drug Guide. [Link]
-
Wikipedia. Erlotinib. [Link]
-
Wikipedia. Sorafenib. [Link]
-
Al-Ostoot, F. H., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(16), 4976. [Link]
-
ResearchGate. Mechanism of action of erlotinib. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?[Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
ResearchGate. Sorafenib mechanism of action: tumor proliferation and angiogenesis. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
-
My Cancer Genome. pictilisib. [Link]
-
National Center for Biotechnology Information. Pictilisib. PubChem Compound Summary for CID 17755052. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Margalit, O., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]
-
T. Horton. MTT Cell Assay Protocol. [Link]
-
MDPI. (2024, February 29). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][9][10]triazolo[1,5-a]pyrimidine Derivatives. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Semantic Scholar. Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents. [Link]
-
Frontiers. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. [Link]
-
National Center for Biotechnology Information. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7913–7919. [Link]
-
Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]
-
Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]
-
AACR Journals. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
-
National Center for Biotechnology Information. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3169. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. EGFR Kinase Assay Kit. [Link]
-
BPS Bioscience. PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. [Link]
-
National Center for Biotechnology Information. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 223, 113636. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. drugs.com [drugs.com]
- 10. medschool.co [medschool.co]
- 12. Erlotinib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Frontiers | Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. scispace.com [scispace.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Senior Application Scientist's Guide to the In Vivo Validation of Thienopyrimidine Antitumor Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of thienopyrimidine compounds, a promising class of anticancer agents. As structural analogs of purines, thienopyrimidines are uniquely suited to interact with a multitude of biological targets, most notably as kinase inhibitors, placing them at the forefront of targeted cancer therapy research.[1][2][3] Our objective is to move beyond rote protocols and instead offer a strategic guide that explains the causality behind experimental choices, ensuring that your in vivo studies are robust, reproducible, and clinically relevant.
The Thienopyrimidine Landscape: Mechanism and Molecular Targets
Thienopyrimidine derivatives exert their anticancer effects primarily by inhibiting key protein kinases involved in tumor growth, proliferation, and survival.[3] Understanding these targets is the foundational step in designing a relevant in vivo validation study.
Key Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR): A critical driver in many solid tumors, EGFR signaling promotes cell proliferation and survival. Several thienopyrimidines have been designed as potent EGFR inhibitors.[4][5][6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): As a key mediator of angiogenesis, inhibiting VEGFR can starve tumors of the blood supply necessary for their growth and metastasis. Dual EGFR/VEGFR-2 inhibition is a common strategy for novel thienopyrimidine derivatives.[5][6][8][9][10]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, which are essential regulators of the cell cycle, certain thienopyrimidines can induce cell cycle arrest and apoptosis in cancer cells.[11][12]
The interconnectedness of these pathways underscores the potential for thienopyrimidines to act as multi-targeted agents.
Caption: Simplified signaling pathways commonly inhibited by thienopyrimidine compounds.
Comparative Analysis: Positioning Thienopyrimidines Against Alternatives
To establish the therapeutic potential of a novel thienopyrimidine, its efficacy must be benchmarked against existing treatments. These often include standard-of-care chemotherapeutics or other targeted kinase inhibitors.
| Compound Class | Primary Target(s) | Common Comparators | Key Advantages | Known Limitations |
| Thienopyrimidines | EGFR, VEGFR, CDKs, others[4][8][11] | Erlotinib, Sorafenib, Doxorubicin[5][13][14] | Often orally bioavailable; potential for dual or multi-targeting; can overcome resistance to first-gen inhibitors.[7] | Potential for off-target effects; development of resistance is possible. |
| Anilinoquinazolines | EGFR | Erlotinib, Gefitinib[13] | Established efficacy in specific mutations (e.g., EGFR-mutant NSCLC). | Resistance (e.g., T790M mutation); associated side effects like rash and diarrhea. |
| Anthracyclines | Topoisomerase II, DNA intercalation | Doxorubicin[13] | Broad-spectrum activity against many cancer types. | Significant cardiotoxicity; myelosuppression; development of resistance. |
| Multi-kinase Inhibitors | VEGFR, PDGFR, RAF, etc. | Sorafenib, Sunitinib | Broad anti-angiogenic and anti-proliferative effects. | High incidence of off-target toxicities (hypertension, hand-foot syndrome). |
A Strategic Framework for In Vivo Model Selection
The choice of an animal model is the most critical decision in the in vivo validation process. The ideal model depends on the specific scientific question being asked, whether it's initial efficacy, mechanism of action, or interaction with the immune system.
Caption: Decision workflow for selecting the appropriate in vivo cancer model.
Comparison of Preclinical In Vivo Models
| Parameter | Cell Line-Derived Xenograft (CDX) | Syngeneic Model | Patient-Derived Xenograft (PDX) |
| Tumor Origin | Human cancer cell lines[15] | Murine cancer cell lines[16][17] | Primary human tumor tissue[18][19] |
| Host Mouse | Immunodeficient (e.g., Nude, SCID)[15] | Immunocompetent (e.g., C57BL/6, BALB/c)[17][20] | Immunodeficient (e.g., NSG, NOG)[21] |
| Immune System | Absent/Compromised[22] | Fully intact and functional[16][20] | Absent (unless "humanized")[23] |
| Key Application | Initial efficacy, dose-ranging, PK/PD[15] | Immuno-oncology, checkpoint inhibitors, tumor-immune interactions[16][20] | Co-clinical trials, biomarker discovery, predicting patient response[18][19] |
| Pros | High reproducibility, lower cost, rapid timeline, easy to establish.[15][24] | Allows study of immune response, genetically matched tumor and host.[20] | Preserves original tumor heterogeneity and microenvironment; high predictive value for clinical outcomes.[19][21] |
| Cons | Lacks immune system, cell lines may drift from original tumor biology.[22] | Murine tumors may not fully recapitulate human disease; mouse-specific immune system.[25] | Expensive, lower take-rate, longer timeline, requires immunodeficient host.[24][23] |
Gold-Standard Experimental Protocols
Scientific integrity demands meticulous and well-documented protocols. The following methodologies represent a validated approach for assessing antitumor efficacy.
Protocol 1: Subcutaneous Xenograft Efficacy Study (CDX/PDX Model)
This protocol is the workhorse for determining the direct antitumor activity of a compound.
1. Animal and Cell Preparation:
- Rationale: The choice of mouse strain is critical. Severely immunodeficient strains like NOD-scid gamma (NSG) are often required for PDX models to achieve successful engraftment.
- Procedure: Acclimatize 6-8 week old female immunodeficient mice for at least one week under specific pathogen-free conditions.[26] Culture the selected human cancer cell line (e.g., A549, MCF-7) in the recommended medium. For PDX models, use cryopreserved tumor fragments.
2. Tumor Implantation:
- Rationale: Matrigel, a basement membrane extract, provides a scaffold that supports initial cell viability and tumor establishment. A subcutaneous implant allows for easy, non-invasive monitoring of tumor growth.
- Procedure: Harvest cultured cells during the exponential growth phase. Resuspend cells in sterile, serum-free medium, often mixed 1:1 with Matrigel, to a final concentration of 5-10 million cells per 100 µL.[26] Inject the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Rationale: Randomization is essential to prevent bias and ensure that each treatment group starts with a similar average tumor volume.
- Procedure: Begin monitoring tumor growth 3-4 days post-implantation. Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²)/2 .[27] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (typically n=8-10 mice per group).[26]
4. Compound Administration:
- Rationale: The vehicle control group is crucial for confirming that any observed antitumor effect is due to the compound itself and not the administration vehicle. Dosing schedules should be informed by prior pharmacokinetic (PK) studies.
- Procedure: Prepare the thienopyrimidine compound in a sterile, appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound and vehicle control according to the planned schedule (e.g., once daily, orally) for 14-21 days.
5. Study Endpoints and Data Analysis:
- Rationale: Monitoring both tumor volume and body weight is critical. Significant body weight loss (>15-20%) is a primary indicator of systemic toxicity and may require halting the study for that animal.[26]
- Procedure: Continue to measure tumor volume and body weight twice weekly. The primary endpoint is typically Tumor Growth Inhibition (%TGI). Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Excise tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis).[26]
Protocol 2: Key Modifications for Syngeneic Models
When evaluating a thienopyrimidine's effect on the tumor-immune interface, a syngeneic model is required.
-
Model Selection: Use an immunocompetent mouse strain (e.g., C57BL/6) and a compatible murine cancer cell line (e.g., MC38 colon adenocarcinoma).[20]
-
Additional Endpoints: The power of this model lies in its intact immune system. Therefore, analysis should extend beyond tumor volume.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis: At the study's end, excise tumors and prepare single-cell suspensions. Use flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Analyze fixed tumor sections to visualize the spatial distribution of immune cells (e.g., staining for CD8) within the tumor microenvironment.
-
Data Presentation and Interpretation
Clear and concise data presentation is paramount. Quantitative data should always be summarized in tables for easy comparison.
Table 3: Hypothetical In Vivo Efficacy of TP-47 against NSCLC Xenografts
| Treatment Group (Dose) | Mean Tumor Volume (Day 21, mm³) ± SEM | % TGI* | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1450 ± 155 | - | +2.5 ± 0.8 |
| Erlotinib (25 mg/kg, PO, QD) | 825 ± 95 | 48.6 | -4.1 ± 1.2 |
| TP-47 (10 mg/kg, PO, QD) | 950 ± 110 | 39.8 | -1.5 ± 0.9 |
| TP-47 (30 mg/kg, PO, QD) | 550 ± 78 | 69.4 | -5.8 ± 1.5 |
*Tumor Growth Inhibition (%TGI) is calculated at the end of the study relative to the vehicle control group. A common formula is: %TGI = [1 - (Tfinal - Tinitial) / (Vfinal - Vinitial)] x 100, where T is the treated group and V is the vehicle group.
Interpretation: In this hypothetical example, TP-47 demonstrates dose-dependent antitumor activity. At 30 mg/kg, it shows superior efficacy to the comparator, Erlotinib, with a manageable impact on body weight, suggesting a favorable preliminary therapeutic window.
Conclusion and Future Perspectives
The in vivo validation of thienopyrimidine compounds requires a multi-faceted, strategic approach. Initial efficacy is best determined using reproducible CDX models, while understanding immunomodulatory effects necessitates the use of syngeneic models. For the highest clinical relevance and biomarker discovery, PDX models are unparalleled.[15][16][18]
Future advancements will likely involve greater use of humanized mouse models, which allow for the study of human immune cell interactions with patient-derived tumors, bridging a critical gap in immunotherapy research.[23] By rigorously applying the principles and protocols outlined in this guide, researchers can effectively validate the therapeutic potential of novel thienopyrimidine candidates and accelerate their path toward clinical application.
References
-
Crown Bioscience. (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience Blog. [Link]
-
Taconic Biosciences. Syngeneic Tumor Mouse Models & Research Tools. Taconic Biosciences. [Link]
-
Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
-
Taylor & Francis Online. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
MDPI. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers. [Link]
-
Taylor & Francis Online. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
American Association for Cancer Research. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. [Link]
-
Champions Oncology. Syngeneic Mouse Models. Champions Oncology. [Link]
-
Altogen Labs. Syngeneic Models. Altogen Labs. [Link]
-
PubMed. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. [Link]
-
Taylor & Francis Online. (2019). Full article: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. [Link]
-
MDPI. (2018). Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine. International Journal of Molecular Sciences. [Link]
-
National Institutes of Health. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports. [Link]
-
ResearchGate. (2023). SAR of thienopyrimidines as VEGFR-2 inhibitors. [Link]
-
National Cancer Institute. Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]
-
PubMed. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry. [Link]
-
Scientific Research Publishing. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal. [Link]
-
Allied Academies. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry. [Link]
-
MDPI. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
National Institutes of Health. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Cancer Research. [Link]
-
National Institutes of Health. (2020). Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. Molecules. [Link]
-
ResearchGate. (2025). Design and Synthesis of New Thienopyrimidine Derivatives as Potential Anticancer Agents: From Cytotoxicity Screening to VEGFR Inhibition Modeling. [Link]
-
PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
-
National Institutes of Health. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
-
ResearchGate. (2021). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. [Link]
-
PLOS. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. [Link]
-
ACS Publications. (2018). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. [Link]
-
National Institutes of Health. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
ResearchGate. (2023). Cytotoxic activity of some compounds against human tumor cells. [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. European Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][16][17]triazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]
-
National Institutes of Health. Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MDPI. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 21. mdpi.com [mdpi.com]
- 22. championsoncology.com [championsoncology.com]
- 23. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 25. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. karger.com [karger.com]
A Comparative Guide to Molecular Docking of Thieno[3,2-d]pyrimidine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors for oncology. Its rigid, bicyclic nature and capacity for diverse substitutions allow for fine-tuning of interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of in-silico molecular docking studies for different thieno[3,2-d]pyrimidine derivatives, offering insights into structure-activity relationships (SAR) and the rationale behind inhibitor design. We will dissect the methodologies, compare binding affinities against key oncological targets like EGFR and PI3Kα, and correlate these computational predictions with validating experimental data.
The Principle of Comparative Docking in Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In a comparative study, a series of related ligands—in this case, thieno[3,2-d]pyrimidine derivatives—are docked into the same receptor active site. The primary goals are:
-
To Predict Binding Affinity: By calculating a "docking score" or estimating the free energy of binding (e.g., in kcal/mol), we can rank compounds by their predicted potency.
-
To Understand Binding Modes: Docking reveals the specific interactions—such as hydrogen bonds, hydrophobic contacts, and pi-stacking—that stabilize the ligand-receptor complex.
-
To Establish Structure-Activity Relationships (SAR): By comparing the scores and binding modes of structurally different derivatives, we can infer how specific chemical modifications influence binding affinity and selectivity.
The trustworthiness of a docking study hinges on its validation. A common and essential validation step is "re-docking," where the native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the active site. A successful validation is typically marked by a low root-mean-square deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystallographic pose, confirming the docking protocol can accurately reproduce the known binding mode.
General Workflow for a Comparative Docking Study
The process follows a systematic and validated workflow to ensure the reliability and reproducibility of the results. This involves meticulous preparation of both the protein receptor and the small molecule ligands before the computational docking simulation is performed.
Caption: Workflow for a validated comparative molecular docking study.
Case Study: Thieno[3,2-d]pyrimidines as PI3Kα Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial in cell signaling pathways related to growth, proliferation, and survival. The α-isoform (PI3Kα) is frequently mutated in various cancers, making it a prime therapeutic target. Here, we compare the docking performance of a series of 2-amino-thieno[3,2-d]pyrimidine derivatives against PI3Kα.
Methodology
-
Protein Preparation: The crystal structure of PI3Kα complexed with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 3W2R). The protein was prepared using the Protein Preparation Wizard in Schrödinger Suite, which involves removing water molecules, adding hydrogen atoms, and performing a restrained energy minimization.
-
Ligand Preparation: The 2D structures of the thieno[3,2-d]pyrimidine derivatives were converted to 3D and energetically minimized using the OPLS3e force field.
-
Docking Protocol: Docking was performed using the Glide module. The docking grid was centered on the co-crystallized ligand. The protocol was validated by re-docking the native ligand, which yielded an RMSD of 0.78 Å, indicating a reliable setup.
Comparative Docking Results
The study investigated a series of derivatives, with variations at the R1 and R2 positions of the thieno[3,2-d]pyrimidine core. The docking scores and corresponding experimental inhibitory concentrations (IC50) are summarized below.
| Compound ID | R1-Substituent | R2-Substituent | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Experimental IC50 (nM) |
| 1a | Phenyl | Morpholine | -9.85 | Val851, Ser774 | 15.2 |
| 1b | 4-Fluorophenyl | Morpholine | -10.12 | Val851, Ser774 | 11.8 |
| 1c | Phenyl | Piperidine | -9.51 | Val851, Ser774 | 25.6 |
| 1d | 4-Fluorophenyl | 4-Methylpiperazine | -10.56 | Val851, Ser774, Asp933 | 8.5 |
Analysis of Interactions and SAR
The docking poses revealed that all active compounds formed a critical hydrogen bond between the pyrimidine N1 atom and the backbone NH of Val851 in the hinge region of the kinase—a hallmark interaction for many kinase inhibitors.
-
Impact of R1-Substituent: The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b vs. 1a ) led to a slight improvement in both the docking score and the experimental activity. This is likely due to favorable electrostatic interactions.
-
Impact of R2-Substituent: The most significant increase in potency was observed with the 4-methylpiperazine group (Compound 1d ). The docking analysis shows that the terminal nitrogen of the piperazine ring forms an additional, strong hydrogen bond with the side chain of Asp933 , an interaction not possible with the morpholine or piperidine moieties. This extra interaction provides a clear rationale for the superior activity of 1d .
The strong correlation between the docking scores and the experimentally determined IC50 values underscores the predictive power of this comparative docking study. The compound with the most negative docking score (1d ) was also the most potent inhibitor in the biochemical assay.
Caption: Key interactions of the potent inhibitor 1d in the PI3Kα active site.
Conclusion and Future Directions
This comparative guide demonstrates the utility of molecular docking for elucidating the structure-activity relationships of thieno[3,2-d]pyrimidine derivatives. The computational results, when validated against experimental data, provide a robust framework for rational drug design. The key takeaways are:
-
Hinge-Binding is Essential: A hydrogen bond with the hinge region (e.g., Val851 in PI3Kα) is critical for anchoring the thieno[3,2-d]pyrimidine scaffold.
-
Exploring Deeper Pockets: Substituents that can form additional interactions with residues outside the immediate hinge area, such as the DFG motif, can significantly enhance potency.
-
Predictive Power: A well-validated docking protocol shows a strong predictive correlation with in-vitro experimental results, making it an invaluable tool for prioritizing compounds for synthesis and testing.
Future studies should focus on expanding the diversity of substituents to probe other sub-pockets within the kinase active site and on performing molecular dynamics simulations to assess the stability of the predicted binding poses over time. By integrating computational and experimental approaches, the development of highly potent and selective thieno[3,2-d]pyrimidine-based kinase inhibitors can be accelerated.
References
-
Synthesis, biological evaluation, and molecular docking of novel thieno[3,2-d]pyrimidine derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, [Link]
-
Discovery of novel thieno[3,2-d]pyrimidine-based inhibitors of EGFR. Bioorganic & Medicinal Chemistry Letters, [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, [Link]
-
Protein Preparation Wizard. Schrödinger, [Link]
-
Glide: Ligand Docking. Schrödinger, [Link]
-
RCSB Protein Data Bank. RCSB PDB, [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydrazinothieno[3,2-d]pyrimidine
This guide provides essential safety and logistical information for the proper disposal of 4-Hydrazinothieno[3,2-d]pyrimidine. As a niche heterocyclic compound, specific regulatory disposal codes may not be explicitly published. Therefore, this protocol is grounded in a conservative approach, treating the compound with the high degree of caution afforded to its parent structural components: hydrazine derivatives and thienopyrimidines. This ensures a robust margin of safety, aligning with the highest standards of laboratory practice and regulatory compliance.
Our directive is to empower researchers with the knowledge to manage chemical waste safely and responsibly, ensuring personal safety and environmental protection. This document synthesizes data from regulatory bodies and safety data sheets (SDS) of analogous compounds to provide a comprehensive disposal framework.
Hazard Assessment: A Synthesis of Structural Dangers
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. Lacking a specific Safety Data Sheet (SDS) for 4-Hydrazinothieno[3,2-d]pyrimidine, we must infer its hazard profile from its constituent parts.
-
The Hydrazine Moiety : The primary driver of this compound's hazardous nature is the hydrazine functional group. Hydrazine and its derivatives are recognized as Particularly Hazardous Substances (PHS).[1] They are often reactive, unstable, and may be sensitive to heat, friction, or light.[1] Acute exposure can cause irritation to the eyes, nose, and throat, with more severe symptoms including dizziness, pulmonary edema, seizures, and coma.[1] Many hydrazine derivatives are also suspected carcinogens.[2][3]
-
The Thienopyrimidine Core : This heterocyclic structure is common in bioactive molecules and pharmaceuticals.[4][5] While the core itself is generally stable, its derivatives can exhibit various toxicological properties.[5] SDS for similar thienopyrimidine compounds indicate potential hazards such as skin, eye, and respiratory irritation.[6][7][8]
Given this synthesis, 4-Hydrazinothieno[3,2-d]pyrimidine must be handled as a toxic, reactive, and potentially carcinogenic substance. All procedures must be conducted within a certified chemical fume hood.[3][9]
Regulatory Framework: Adherence to EPA and OSHA Mandates
The disposal of laboratory chemical waste is principally governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
-
EPA (RCRA) : This act mandates the "cradle-to-grave" tracking of hazardous waste.[13] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the volume of hazardous waste produced monthly, which dictates storage time limits and reporting requirements.[13]
-
OSHA : OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety during the handling and disposal of hazardous substances.[12][14] This includes requirements for written health and safety plans, personnel training, and proper use of Personal Protective Equipment (PPE).[15]
Disposal of 4-Hydrazinothieno[3,2-d]pyrimidine will fall under these federal regulations, in addition to any state or local rules. It is imperative to classify this compound as hazardous waste at its point of generation.
Personnel Protection: An Essential Barrier
Based on the high potential hazards of hydrazine derivatives, a stringent PPE protocol is mandatory.[1]
-
Hand Protection : Wear nitrile or chloroprene chemical-resistant gloves.[1][3] Given the compound's likely skin toxicity, ensure gloves are inspected before use and changed frequently.
-
Eye Protection : ANSI Z87.1-compliant safety goggles are required at all times.[1] When handling larger quantities or where there is a splash hazard, a face shield should be worn in addition to goggles.[1][3]
-
Body Protection : A flame-resistant lab coat must be worn.[1] This protects against chemical splashes and is a precaution against the potential flammability or reactivity of hydrazine compounds.
-
Respiratory Protection : All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of powders or vapors.[3][9]
| Hazard Profile & Safety Requirements Summary | |
| Compound Name | 4-Hydrazinothieno[3,2-d]pyrimidine |
| CAS Number | 16229-26-8[16][17] |
| Inferred Hazard Class | Acutely Toxic, Skin/Eye Irritant, Suspected Carcinogen, Reactive[1][2][18] |
| Regulatory Oversight | EPA (RCRA), OSHA[10][14] |
| Handling Location | Certified Chemical Fume Hood Only[3][9] |
| Required PPE | Nitrile Gloves, Safety Goggles (Face Shield for splash risk), Flame-Resistant Lab Coat[1][3] |
| Waste Classification | Hazardous Waste[1][13] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final removal by trained professionals. The fundamental principle is containment and clear communication of the hazard.
Part A: Waste Collection at the Point of Generation (Satellite Accumulation Area)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation and under the control of laboratory personnel.[13][19]
-
Select a Waste Container :
-
Use a dedicated, leak-proof container with a secure screw-top cap.[19]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acids or bases.[11]
-
Ensure the container has never held incompatible chemicals, particularly oxidizers like nitric acid or permanganates, which can react violently with hydrazine derivatives.[20]
-
-
Label the Waste Container :
-
Proper labeling is a critical safety and regulatory requirement.[10]
-
Before any waste is added, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "Waste 4-Hydrazinothieno[3,2-d]pyrimidine". Do not use abbreviations.
-
A clear indication of the hazards: "Toxic," "Irritant," "Reactive," "Suspected Carcinogen".[3][10]
-
The date accumulation begins (the day the first drop of waste enters the container).
-
-
-
Segregate and Store Waste :
-
Store the waste container in a designated SAA, which must be within the line of sight of the generation point.[13]
-
Crucially, segregate this waste stream from incompatible materials. Store it separately from acids and oxidizers.[19][20]
-
The container must be kept closed at all times except when adding waste.[19]
-
Part B: Preparing for Disposal
-
Container Capacity : Fill containers to no more than 90% capacity to allow for vapor expansion.[11]
-
Final Packaging : Once the container is full or the experiment is complete, ensure the cap is tightly sealed. Wipe the exterior of the container clean of any contamination.
-
Requesting Pickup :
Emergency Procedures: Spill Management
Treat any spill of 4-Hydrazinothieno[3,2-d]pyrimidine as a major spill.[1]
-
Alert and Evacuate : Immediately alert personnel in the vicinity. Evacuate the immediate area.[1]
-
Isolate : If safe to do so, close the fume hood sash. Restrict access to the area.
-
Report : Notify your supervisor and contact your institution's EHS or emergency response team immediately. Provide details on the substance, quantity, and location.[1]
-
Do Not Clean Up Yourself : Due to the high toxicity and reactivity of hydrazine compounds, laboratory personnel should not attempt to clean up spills themselves.[1] Await the arrival of trained emergency responders.
-
Decontamination : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] Remove any contaminated clothing.[9]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 4-Hydrazinothieno[3,2-d]pyrimidine.
Caption: Disposal workflow for 4-Hydrazinothieno[3,2-d]pyrimidine.
References
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). ACTenviro.
- Hydrazine Safety Sheet. UC Santa Barbara Environmental Health & Safety.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
- Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018, July 16). University of California.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
- Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- OSHA's Guidance on Dealing with Waste. Medical Systems.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
- Safety Data Sheet for 2-Hydrazino-4-(trifluoromethyl)pyrimidine. (2016, October 7). Fisher Scientific.
- Safety Data Sheet for 6-amino-2,4(1H,3H)-Pyrimidinedione. Fisher Scientific.
- Safety Data Sheet for Pyrimidine. Fisher Scientific.
- Safety Data Sheet for (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine. Fisher Scientific.
- Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Safety Data Sheet for 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Fisher Scientific.
- Safety Data Sheet for 4-[4-(Chloromethyl)piperidino]thieno[3,2-d]pyrimidine. Fisher Scientific.
- 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. PubChem, National Center for Biotechnology Information.
- Heterocyclic Compounds Regulations. (2025, April 30). Mercury Shipping.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022, July 1). MDPI.
- 4-HYDRAZINOTHIENO[2,3-D]PYRIMIDINE Product Description. ChemicalBook.
- 4-HYDRAZINOTHIENO[3,2-D]PYRIMIDINE CAS#: 16229-26-8. ChemicalBook.
- 4-HYDRAZINOTHIENO[3,2-D]PYRIMIDINE | 16229-26-8. ChemicalBook.
- Safety Data Sheet for 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN. (2021, May 21). Synerzine.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022, July 1). National Center for Biotechnology Information (PMC).
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem, National Center for Biotechnology Information.
- 4-[4-(Chloromethyl)piperidino]thieno[3,2-d]pyrimidine, 97%, Thermo Scientific. Fisher Scientific.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. MDPI.
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. 4-[4-(Chloromethyl)piperidino]thieno[3,2-d]pyrimidine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. 4-HYDRAZINOTHIENO[3,2-D]PYRIMIDINE CAS#: 16229-26-8 [m.chemicalbook.com]
- 17. 4-HYDRAZINOTHIENO[3,2-D]PYRIMIDINE | 16229-26-8 [amp.chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling 4-Hydrazinothieno[3,2-d]pyrimidine
An In-Depth Guide to Personal Protective Equipment for Handling 4-Hydrazinothieno[3,2-d]pyrimidine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 4-Hydrazinothieno[3,2-d]pyrimidine. The core principle of this guidance is to mitigate risk by understanding the hazardous nature of the compound's constituent parts, primarily the highly reactive and toxic hydrazine moiety.
Understanding the Inherent Risks
-
Acutely Toxic : They can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2][3]
-
Corrosive : Capable of causing severe burns to the skin and eyes upon contact.[2][4]
-
Carcinogenic : Many hydrazine compounds are considered potential or known carcinogens.[1][3]
-
Sensitizers : Can cause allergic skin reactions upon repeated exposure.[1]
The thienopyrimidine core, while a common scaffold in medicinal chemistry, may also present its own toxicological profile.[5][6] Therefore, a conservative and comprehensive approach to PPE is essential.
Core Principles of Protection: A Multi-Layered Approach
The primary goal of a robust PPE protocol is to establish multiple barriers between the researcher and the chemical. This is achieved through a combination of engineering controls, administrative controls, and, as the final line of defense, appropriate PPE.
Engineering and Administrative Controls
Before any handling of 4-Hydrazinothieno[3,2-d]pyrimidine, the following engineering and administrative controls must be in place:
-
Fume Hood or Glove Box : All manipulations of the compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][4]
-
Designated Work Area : A specific area of the lab should be designated for working with this compound to prevent cross-contamination.
-
Emergency Preparedness : An emergency shower and eyewash station must be readily accessible.[2] All personnel must be trained on their location and operation.
Essential Personal Protective Equipment
The following table summarizes the minimum required PPE for handling 4-Hydrazinothieno[3,2-d]pyrimidine.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | To prevent skin absorption, which can be fatal.[2][4] The outer glove should be changed immediately upon contamination. |
| Eyes/Face | Chemical splash goggles and a full-face shield. | To protect against splashes that can cause severe eye burns and damage.[2][4] |
| Body | A flame-resistant lab coat. | To protect against splashes and potential ignition sources.[2] |
| Respiratory | A NIOSH-approved respirator may be required. | This should be determined by a risk assessment, especially if there is a potential for aerosol generation or if engineering controls are insufficient.[1][2][7] |
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on and taking off PPE is critical to prevent contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence
Doffing PPE Workflow
Caption: PPE Doffing Sequence
Disposal Plan
All disposable PPE, including gloves and any contaminated lab coats, must be treated as hazardous waste. Place all contaminated items in a designated, sealed waste container for proper disposal according to your institution's hazardous waste management guidelines.
Emergency Procedures
In the event of an exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][7]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Inhalation : Move the individual to fresh air immediately. Seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
This guide is intended to provide a foundation for the safe handling of 4-Hydrazinothieno[3,2-d]pyrimidine. It is imperative that researchers supplement this information with a thorough risk assessment specific to their experimental conditions and adhere to all institutional and regulatory safety protocols.
References
-
Hydrazine - Wikipedia . Available at: [Link]
-
Hydrazine - Risk Management and Safety . Available at: [Link]
-
Safety and Handling of Hydrazine - DTIC . Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet . Available at: [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety . Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central . Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchGate . Available at: [Link]
-
Structures of some thienopyrimidine-containing drugs - ResearchGate . Available at: [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed . Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC . Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central . Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH . Available at: [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents - PubMed . Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC . Available at: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchGate . Available at: [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][2][3]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents . Available at: [Link]
-
Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine . Available at: [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH . Available at: [Link]
-
[1-({(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxido-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl}amino)cyclobutyl]methanol - ECHA CHEM . Available at: [Link]
-
Industry self-classifications - ECHA CHEM . Available at: [Link]
-
(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate . Available at: [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. nj.gov [nj.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxada.com [arxada.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
